D-Nonamannuronic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C54H74O55 |
|---|---|
Molecular Weight |
1603.1 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H74O55/c55-1-2(56)28(37(74)75)102-47(12(1)66)95-21-4(58)14(68)49(104-30(21)39(78)79)97-23-6(60)16(70)51(106-32(23)41(82)83)99-25-8(62)18(72)53(108-34(25)43(86)87)101-27-10(64)19(73)54(109-36(27)45(90)91)100-26-9(63)17(71)52(107-35(26)44(88)89)98-24-7(61)15(69)50(105-33(24)42(84)85)96-22-5(59)13(67)48(103-31(22)40(80)81)94-20-3(57)11(65)46(92)93-29(20)38(76)77/h1-36,46-73,92H,(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t1-,2-,3+,4+,5+,6+,7+,8+,9+,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,46+,47+,48+,49+,50+,51+,52+,53+,54+/m0/s1 |
InChI Key |
LWPFARCLPLLIGA-WOKANFCDSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@@H]7C(=O)O)O[C@H]8[C@@H]([C@@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]9[C@@H]([C@@H]([C@@H](O[C@@H]9C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(C(C(OC8C(=O)O)OC9C(C(C(OC9C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Discovery, Isolation, and Biological Significance of D-Nonamannuronic Acid and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Nonamannuronic acid and its constituent monomer, D-mannuronic acid, are significant carbohydrate molecules primarily derived from marine brown algae and certain bacteria. Initially identified in the early 20th century, these compounds have garnered increasing interest in recent years due to their immunomodulatory properties. This technical guide provides a comprehensive overview of the historical discovery and isolation of D-mannuronic acid, modern chemical synthesis methods for producing defined oligomers, and a detailed examination of its role as an antagonist of Toll-like receptor 4 (TLR4) signaling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, drug discovery, and carbohydrate chemistry, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Discovery and Isolation
The foundational work on the isolation of D-mannuronic acid dates back to the early 1930s. While the full, detailed protocol from the original publications can be challenging to acquire, the fundamental principles of its extraction from natural sources, primarily alginic acid from brown seaweed, have been well-established and refined over the decades.
Historical Isolation from Alginic Acid
The pioneering work of Schoeffel and Link in 1933 laid the groundwork for the isolation of D-mannuronic acid. Their method, while not detailed in readily available literature, would have relied on the acid hydrolysis of alginic acid, a principal component of brown algae. This process breaks the glycosidic bonds of the polysaccharide, releasing its constituent monosaccharides, D-mannuronic acid and L-guluronic acid.
Modern Approach: Acid Hydrolysis of Alginic Acid
Contemporary methods for obtaining D-mannuronic acid still largely rely on the acid hydrolysis of alginic acid. This process can be optimized to selectively enrich for polymannuronic acid fractions.
Experimental Protocol: Acid Hydrolysis of Alginic Acid for Mannuronic Acid Enrichment
-
Preparation of Alginic Acid: Commercial alginic acid is used as the starting material.
-
Acid Hydrolysis: The alginic acid is suspended in a solution of phosphoric acid. The mixture is heated to facilitate the hydrolysis of the glycosidic linkages.
-
Fractional Precipitation:
-
The reaction mixture is filtered to separate the insoluble fraction, which is enriched in both polymannuronic and polyguluronic acid blocks.
-
The filtrate is then treated by pouring it into water, which causes the precipitation of a fraction predominantly composed of polymannuronic acid (M-blocks).
-
Finally, the remaining filtrate is poured into methanol to precipitate a fraction with a more random sequence of mannuronic and guluronic acid residues.
-
-
Characterization: The resulting fractions are characterized using techniques such as 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Wide-Angle X-ray Scattering (WAXS) to determine their composition, molecular weight distribution, and crystallinity.
Chemical Synthesis of β-1,4-D-Mannuronic Acid Oligomers
To overcome the heterogeneity of natural extracts and to enable detailed structure-activity relationship studies, chemical synthesis provides a powerful tool for producing structurally defined oligomers of D-mannuronic acid. Automated solution-phase synthesis has emerged as a highly efficient method for this purpose.[1][2]
Experimental Protocol: Automated Solution-Phase Synthesis of β-1,4-Mannuronate Oligomers [1][2]
This method utilizes a β-directing C-5 carboxylate strategy and fluorous-tag assisted purification.
-
Building Block Preparation: A suitably protected D-mannuronic acid derivative with a fluorous tag is synthesized to serve as the initial building block.
-
Automated Synthesis Cycle:
-
Glycosylation: The fluorous-tagged building block is reacted with a protected glycosyl donor (e.g., a thiomannoside) in the presence of a promoter (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) at low temperatures (-20 °C) to form a disaccharide.
-
Purification: The reaction mixture is subjected to fluorous solid-phase extraction (F-SPE) to isolate the fluorous-tagged disaccharide.
-
Deprotection: A protecting group on the newly added monosaccharide unit is selectively removed to allow for the next glycosylation reaction.
-
Iteration: This cycle of glycosylation, purification, and deprotection is repeated to elongate the oligosaccharide chain to the desired length (e.g., a hexasaccharide).
-
-
Final Deprotection: All protecting groups are removed to yield the final β-1,4-mannuronate oligomer.
-
Characterization: The structure and purity of the synthesized oligomer are confirmed by NMR spectroscopy and mass spectrometry.
Biological Role: Antagonism of TLR4 Signaling
A significant body of research has identified β-D-mannuronic acid, often referred to as M2000 in the literature, as a potent antagonist of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling pathways.[3][4] This inhibitory activity underlies its observed anti-inflammatory and immunomodulatory effects.
Mechanism of Action
β-D-mannuronic acid exerts its inhibitory effect by interfering with the activation of the TLR4 signaling cascade. While the precise binding site on the TLR4/MD-2 receptor complex is still under investigation, it is understood to disrupt the downstream signaling events that are typically initiated by TLR4 agonists like lipopolysaccharide (LPS). This disruption leads to a reduction in the activation of key signaling molecules and the subsequent production of pro-inflammatory cytokines.
TLR4 Signaling Pathway Inhibition by β-D-Mannuronic Acid
The canonical TLR4 signaling pathway involves the activation of the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. β-D-mannuronic acid has been shown to inhibit the expression of key components of this pathway, including MyD88 and the p65 subunit of NF-κB.[3]
Diagram of the TLR4 Signaling Pathway and the Inhibitory Action of β-D-Mannuronic Acid
Caption: TLR4 signaling pathway and points of inhibition by β-D-mannuronic acid.
Quantitative Analysis of Cytokine Inhibition
The inhibitory effect of β-D-mannuronic acid on TLR4 signaling translates to a quantifiable reduction in the production of pro-inflammatory cytokines. Studies have demonstrated a dose-dependent decrease in cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in various cell types upon treatment with β-D-mannuronic acid.
| Cell Type | Stimulant | β-D-Mannuronic Acid (M2000) Concentration | Cytokine | % Inhibition / Fold Change | Reference |
| Monocyte-derived macrophages | LPS (1 µg/ml) | 5 µ g/well | TNF-α | Significant decrease (p < 0.01) | [4] |
| Monocyte-derived macrophages | LPS (1 µg/ml) | 25 µ g/well | TNF-α | Significant decrease (p < 0.001) | [4] |
| Monocyte-derived macrophages | LTA | 25 µ g/well | TNF-α | Significant decrease (p = 0.02) | [4] |
| Monocyte-derived macrophages | LPS + LTA | 25 µ g/well | IL-6 | Significant downregulation | [4] |
| Monocyte-derived macrophages | LPS + LTA | 50 µ g/well | IL-6 | Significant downregulation | [4] |
Table 1: Quantitative data on the inhibition of pro-inflammatory cytokine production by β-D-mannuronic acid.
Experimental Workflows
The discovery, characterization, and validation of the biological activity of this compound and its derivatives involve a series of interconnected experimental workflows.
Diagram of the Overall Experimental Workflow
Caption: A generalized workflow for the study of this compound.
Conclusion and Future Directions
This compound and its oligomers represent a promising class of molecules with significant therapeutic potential, particularly in the context of inflammatory and autoimmune diseases. The historical methods of isolation from natural sources have paved the way for modern, sophisticated chemical synthesis techniques that allow for the production of structurally defined compounds. The elucidation of their role as antagonists of TLR4 signaling provides a clear mechanism for their immunomodulatory effects.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship Studies: The use of synthetically derived, well-defined oligomers of varying lengths will be crucial in determining the optimal size and structure for maximal TLR4 antagonism.
-
In Vivo Efficacy: While in vitro studies have been promising, further in vivo studies in animal models of inflammatory diseases are needed to validate the therapeutic potential of this compound derivatives.
-
Pharmacokinetics and Drug Delivery: Research into the pharmacokinetic properties and the development of effective drug delivery systems will be essential for translating these findings into clinical applications.
-
Exploration of Other Biological Targets: While TLR4 is a key target, it is possible that this compound and its derivatives may interact with other biological molecules, and further investigation into these potential interactions is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Automated Solution-Phase Synthesis of β-1,4-Mannuronate and β-1,4-Mannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
Unveiling the Natural Sources of D-Mannuronic Acid and its Derivatives: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the natural sources of D-mannuronic acid and its biologically significant N-acetylated derivative, N-acetyl-D-mannosaminuronic acid. It is imperative to clarify a potential point of terminological confusion: the term "D-nonamannuronic acid" as specified in the query is not a standard biochemical descriptor. Mannuronic acid is a six-carbon (hexuronic) acid. Nine-carbon acidic sugars belong to the family of nonulosonic acids (NulOs), which includes sialic acids. This guide will therefore focus on the well-documented natural sources of D-mannuronic acid and N-acetyl-D-mannosaminuronic acid, which are of significant interest in biomedical and pharmaceutical research.
D-mannuronic acid is a primary constituent of alginate, a major structural polysaccharide in brown seaweeds (Phaeophyceae). N-acetyl-D-mannosaminuronic acid is a crucial component of capsular polysaccharides (CPS) in several pathogenic bacteria, playing a role in virulence and host-pathogen interactions. This guide provides a comprehensive overview of these sources, quantitative data on their prevalence, detailed experimental protocols for their isolation and characterization, and a visualization of the key biosynthetic pathway for the N-acetylated form.
Natural Sources and Quantitative Data
The principal natural sources of D-mannuronic acid and N-acetyl-D-mannosaminuronic acid are brown algae and bacteria, respectively.
D-Mannuronic Acid in Brown Algae
D-mannuronic acid, along with its C-5 epimer L-guluronic acid, forms the linear copolymer alginate. The ratio of mannuronic acid to guluronic acid (M/G ratio) varies significantly among different species of brown algae and even between different parts of the same plant, influencing the physicochemical properties of the extracted alginate.
| Brown Algae Species | Alginate Yield (% dry weight) | Mannuronic/Guluronic (M/G) Ratio | Reference |
| Cystoseira barbata | 19 ± 1.5 | 0.64 | [1] |
| Laminaria japonica | High | Low M/G Ratio | [2] |
| Undaria pinnatifida | High | High M/G Ratio | [2] |
| Sargassum fulvellum | Moderate | High M/G Ratio | [2] |
| Hizikia fusiforme | Moderate | High M/G Ratio | [2] |
| Sargassum sp. | 17.7 - 48.4 | 0.68 - 0.95 | [3] |
| Macrocystis pyrifera | 20 - 25 | - | [4] |
| Laminaria digitata | 16 - 36 | - | [4] |
| Laminaria hyperborea | 14 - 21 | - | [4] |
| Durvillaea potatorum | 45 - 55 | - | [4] |
N-Acetyl-D-mannosaminuronic Acid in Bacterial Capsules
N-acetyl-D-mannosaminuronic acid (ManNAcA) is a key component of the capsular polysaccharides of several medically important bacteria. These capsules are virulence factors, helping the bacteria to evade the host immune system.
| Bacterial Species | Serotype/Strain | Polysaccharide Component |
| Staphylococcus aureus | Serotype 5 | N-acetyl-D-mannosaminuronic acid |
| Campylobacter jejuni | HS:11 | N-acetyl-D-mannosaminuronic acid |
| Micrococcus luteus | ATCC 4698 | UDP-N-acetyl-D-mannosaminuronic acid |
| Escherichia coli | - | UDP-N-acetyl-D-mannosaminuronic acid |
Experimental Protocols
Isolation and Quantification of D-Mannuronic Acid from Brown Seaweed
This protocol provides a generalized method for the extraction of alginate from brown seaweed and subsequent quantification of D-mannuronic acid.
1. Pre-treatment of Seaweed:
-
Wash the collected seaweed thoroughly with fresh water to remove salt, sand, and epiphytes.
-
Dry the seaweed at 60°C until a constant weight is achieved.
-
Mill the dried seaweed into a fine powder.
-
To remove pigments and polyphenols, treat the seaweed powder with a solution of 40% formaldehyde for 2-4 hours.[5]
-
Wash the treated powder with deionized water.
-
Perform an acid pre-treatment by stirring the biomass in 0.1 M HCl or H₂SO₄ at room temperature for 30 minutes to convert insoluble alginate salts into alginic acid.[4][5]
-
Separate the solid residue by filtration and wash with deionized water until the filtrate is neutral.
2. Alkaline Extraction:
-
Suspend the acid-treated seaweed powder in a 1-3% sodium carbonate (Na₂CO₃) solution.[5]
-
Heat the suspension to 50-60°C and stir for 2-4 hours to convert the insoluble alginic acid into soluble sodium alginate.
-
Separate the viscous sodium alginate solution from the solid seaweed residue by centrifugation or filtration.
3. Precipitation and Purification of Alginate:
-
Precipitate the alginate from the clarified solution by adding ethanol to a final concentration of 70-80% (v/v).[5]
-
Alternatively, precipitate the alginate as calcium alginate by adding a 10% calcium chloride (CaCl₂) solution.
-
If calcium alginate is formed, convert it back to sodium alginate by treating with a sodium carbonate solution.
-
Wash the precipitated sodium alginate with ethanol and dry at 60°C.
4. Quantification of D-Mannuronic Acid:
-
Hydrolyze a known weight of the purified alginate using an acid such as sulfuric acid.[3]
-
Neutralize the hydrolysate.
-
Analyze the monosaccharide composition using High-Performance Liquid Chromatography (HPLC) with a suitable column for sugar analysis.[6]
-
Quantify the D-mannuronic acid content by comparing the peak area with that of a known standard.
-
The M/G ratio can also be determined using ¹H-NMR spectroscopy.[1]
Isolation of N-Acetyl-D-mannosaminuronic Acid-Containing Capsular Polysaccharide from Staphylococcus aureus (Serotype 5)
This protocol is adapted from methods for the purification of S. aureus type 5 capsular polysaccharide (CP5).[7][8][9]
1. Bacterial Culture and Harvest:
-
Grow Staphylococcus aureus Reynolds (CP5 positive strain) on Columbia agar plates supplemented with 2% NaCl to enhance capsule production.[7]
-
Incubate overnight at 37°C.
-
Scrape the bacteria from the plates and suspend in a suitable buffer (e.g., 50 mM Tris-HCl, 2 mM MgSO₄, pH 7.5).[7]
2. Cell Lysis and Crude Extract Preparation:
-
Lyse the bacterial cells using lysostaphin (150 µg/mL) with incubation at 37°C for 2 hours.[7]
-
Alternatively, for a cruder extraction, autoclave the bacterial cell suspension at 121°C for 50 minutes, followed by centrifugation to collect the supernatant.[8]
3. Enzymatic Digestion of Contaminants:
-
Treat the crude extract with DNase and RNase to remove nucleic acids.[7][8]
-
Follow with a protease (e.g., Pronase E) treatment to digest proteins.[7]
-
Incubate each enzymatic treatment according to the manufacturer's recommendations.
4. Purification of Capsular Polysaccharide:
-
Perform anion-exchange chromatography on the enzyme-treated supernatant using a column like MonoQ.[7][10]
-
Elute the polysaccharide using a salt gradient (e.g., NaCl).
-
Monitor the fractions for carbohydrate content (e.g., by absorbance at 206 nm).[8][10]
-
Pool the fractions containing the capsular polysaccharide.
-
Further purify the pooled fractions by size-exclusion chromatography using a column like Sephacryl S-300.[7][10]
-
Collect the high-molecular-weight fractions corresponding to the capsular polysaccharide.
5. Characterization:
-
Confirm the purity and identity of the CP5 by methods such as ¹H NMR spectroscopy.[7][10]
-
The presence of N-acetyl-D-mannosaminuronic acid can be confirmed by detailed structural analysis of the purified polysaccharide.
Biosynthetic Pathway and Visualization
The biosynthesis of the activated precursor for N-acetyl-D-mannosaminuronic acid incorporation into bacterial capsular polysaccharides, UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA), proceeds from the common precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). This pathway has been elucidated in bacteria such as Campylobacter jejuni and Micrococcus luteus.[11][12]
The key enzymatic steps are:
-
Epimerization: UDP-N-acetyl-D-glucosamine is converted to UDP-N-acetyl-D-mannosamine (UDP-ManNAc) by the enzyme UDP-GlcNAc 2-epimerase.
-
Dehydrogenation: UDP-ManNAc is then oxidized to UDP-N-acetyl-D-mannosaminuronic acid by the NAD⁺-dependent enzyme UDP-ManNAc dehydrogenase.[11]
Caption: Biosynthesis of UDP-N-acetyl-D-mannosaminuronic acid.
This guide provides a foundational understanding for researchers interested in the natural sources and laboratory manipulation of D-mannuronic acid and its N-acetylated uronic acid derivative. The provided protocols offer a starting point for the isolation and purification of these valuable biomolecules for further investigation and application in drug development and other scientific fields.
References
- 1. Extraction and Characterization of Alginate from an Edible Brown Seaweed (Cystoseira barbata) Harvested in the Romanian Black Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. biotechrep.ir [biotechrep.ir]
- 6. Therapeutic Evaluation of Alginate from Brown Seaweeds: A Comparative Study of Turbinaria ornata and Hormophysa cuneiformis [mdpi.com]
- 7. The Capsular Polysaccharide of Staphylococcus aureus Is Attached to Peptidoglycan by the LytR-CpsA-Psr (LCP) Family of Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 9. Isolation of type 5 capsular polysaccharide from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of UDP-α-N-Acetyl-d-mannosaminuronic Acid and CMP-β-N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 12. improved-isolation-protocol-to-detect-high-molecular-weight-polysaccharide-structures-of-campylobacter-jejuni - Ask this paper | Bohrium [bohrium.com]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of D-Nonamannuronic Acid in Marine Algae
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Marine algae are a proven source of structurally diverse and biologically active polysaccharides, holding immense potential for therapeutic applications. Among the myriad of monosaccharide units that constitute these complex biopolymers, D-Nonamannuronic acid, a nine-carbon acidic sugar, represents a frontier in marine glycobiology. To date, a definitive biosynthetic pathway for this compound in marine algae has not been fully elucidated. This technical guide synthesizes current knowledge on related biosynthetic pathways to propose a putative route for its formation. Furthermore, it provides detailed experimental protocols and conceptual frameworks to empower researchers to investigate this novel pathway. The content herein is intended to serve as a foundational resource for the discovery and characterization of the enzymes and intermediates involved in this compound biosynthesis, paving the way for its potential exploitation in drug development and biotechnology.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to parallel the initial steps of sialic acid formation, another class of nine-carbon keto sugars, followed by oxidation. Sialic acid biosynthesis is known to occur in some marine organisms.[1][2] The proposed pathway initiates from a common hexose precursor and involves key enzymatic steps for carbon chain extension and functional group modification.
The putative pathway can be conceptualized as follows:
-
Epimerization: The pathway likely begins with the conversion of a readily available N-acetylglucosamine derivative, such as UDP-N-acetylglucosamine (UDP-GlcNAc), to UDP-N-acetylmannosamine (UDP-ManNAc) by an epimerase.
-
Condensation: Subsequently, a synthase would catalyze the condensation of UDP-ManNAc with a three-carbon unit, likely phosphoenolpyruvate (PEP), to form a nine-carbon N-acetylated sugar phosphate. This step is analogous to the action of sialic acid synthase.[1]
-
Dephosphorylation: The resulting nine-carbon sugar phosphate would then be dephosphorylated by a phosphatase to yield N-acetyl-D-nonulosaminic acid.
-
Deacetylation and Deamination: To arrive at this compound, the N-acetyl group must be removed. This could occur through the action of an acylase to remove the acetyl group, followed by a deaminase to remove the amino group, or potentially a single enzyme with broad substrate specificity.
-
Oxidation: The final and defining step is the oxidation of the C6 hydroxyl group to a carboxylic acid, officially converting the nonulosaminic acid to a nonamannuronic acid. This reaction would be catalyzed by a dehydrogenase, likely NAD(P)+ dependent.
This proposed pathway provides a testable model for the biosynthesis of this compound. The following diagram illustrates this hypothetical sequence of reactions.
Quantitative Data on Uronic Acids in Marine Algae
While specific quantitative data for this compound is not yet available in the literature, the analysis of other uronic acids in marine algae provides a valuable benchmark for expected yields and analytical sensitivity. The following table summarizes representative data on the uronic acid content in different algal species.
| Algal Species | Algal Group | Uronic Acid(s) Quantified | Concentration (µg/g of extract) | Analytical Method | Reference |
| Hormophysa cuneiformis | Brown Algae | Total Uronic Acids | 10.69 | HPLC | [3] |
| Turbinaria ornata | Brown Algae | Total Uronic Acids | 11.85 | HPLC | [3] |
| Laminaria digitata | Brown Algae | Alginic Acid (Mannuronic & Guluronic) | ~30% of dry matter | HPAEC-PAD | [4] |
| Saccharina latissima | Brown Algae | Alginic Acid (Mannuronic & Guluronic) | ~30% of dry matter | HPAEC-PAD | [4] |
Experimental Protocols
To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of experimental protocols are essential. The following sections detail methodologies for the extraction and quantification of uronic acids, as well as a general protocol for enzyme assays.
Extraction and Quantification of Uronic Acids from Marine Algae
This protocol outlines a general procedure for the extraction of polysaccharides from marine algae and the subsequent quantification of uronic acids.
Objective: To isolate and quantify the total uronic acid content from marine algal biomass.
Materials:
-
Fresh or dried marine algal biomass
-
Ethanol (95%)
-
Sulfuric acid (H₂SO₄), concentrated
-
Carbazole reagent
-
D-glucuronic acid (for standard curve)
-
Spectrophotometer
Procedure:
-
Biomass Preparation: Wash fresh algal biomass with distilled water to remove salts and epiphytes. Dry the biomass at 60°C until a constant weight is achieved. Grind the dried biomass to a fine powder.
-
Depigmentation and Lipid Removal: Suspend the algal powder in 95% ethanol (1:10 w/v) and stir for 24 hours at room temperature. Centrifuge and discard the supernatant. Repeat this step until the supernatant is colorless.
-
Acid Hydrolysis: Treat the depigmented biomass with 72% H₂SO₄ for 1 hour at 30°C. Dilute the acid to 4% with distilled water and autoclave for 1 hour at 121°C to hydrolyze the polysaccharides into monosaccharides.[4]
-
Neutralization and Clarification: Neutralize the hydrolysate with saturated barium hydroxide solution. Centrifuge to remove the barium sulfate precipitate.
-
Uronic Acid Quantification (Carbazole Assay):
-
Prepare a standard curve using D-glucuronic acid (0-100 µg/mL).
-
To 1 mL of the sample or standard, add 5 mL of concentrated H₂SO₄ and cool in an ice bath.
-
Add 0.2 mL of carbazole reagent and heat at 100°C for 15 minutes.
-
Cool to room temperature and measure the absorbance at 530 nm.
-
Calculate the uronic acid concentration in the sample based on the standard curve.
-
The following workflow diagram illustrates the key steps in this protocol.
General Protocol for Enzyme Activity Assays
This protocol provides a general framework for assaying the activity of the enzymes proposed in the biosynthetic pathway of this compound. Specific substrates and detection methods will need to be optimized for each enzyme.
Objective: To determine the activity of a specific enzyme in a crude or purified protein extract from marine algae.
Materials:
-
Marine algal protein extract (crude or purified)
-
Specific substrate for the enzyme of interest (e.g., UDP-GlcNAc for an epimerase)
-
Buffer solution at optimal pH for the enzyme
-
Cofactors, if required (e.g., NAD⁺ for a dehydrogenase)
-
Reagents for detecting the product or consumption of the substrate
-
Microplate reader or spectrophotometer
Procedure:
-
Protein Extraction: Homogenize fresh algal biomass in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the protein extract, the specific substrate, and any necessary cofactors in the appropriate buffer.
-
Initiation of Reaction: Initiate the reaction by adding the final component (e.g., the substrate or the enzyme extract).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.
-
Termination of Reaction: Stop the reaction, if necessary, by adding a quenching agent (e.g., acid or base) or by heat inactivation.
-
Detection and Measurement: Measure the formation of the product or the depletion of the substrate using a suitable detection method. For example:
-
Dehydrogenase activity: Monitor the change in absorbance at 340 nm due to the production of NADH or NADPH.
-
Phosphatase activity: Measure the release of inorganic phosphate using a colorimetric assay (e.g., malachite green).
-
Synthase/Epimerase activity: May require chromatographic methods (e.g., HPLC) to separate and quantify the product.
-
-
Calculation of Enzyme Activity: Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per milligram of protein.
The logical flow for developing an enzyme assay is depicted in the following diagram.
Future Perspectives
The elucidation of the complete biosynthetic pathway of this compound in marine algae will require a multidisciplinary approach, combining bioinformatics for gene discovery, molecular biology for enzyme expression and characterization, and advanced analytical chemistry for the identification of intermediates. The protocols and hypothetical framework presented in this guide offer a starting point for these investigations. A thorough understanding of this pathway will not only contribute to our fundamental knowledge of algal glycobiology but also unlock the potential for the biotechnological production of novel polysaccharides with tailored biological activities for the pharmaceutical and biomedical fields.
References
- 1. Sialic acid - Wikipedia [en.wikipedia.org]
- 2. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methodology for quantitative determination of the carbohydrate composition of brown seaweeds (Laminariaceae) - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03537B [pubs.rsc.org]
Unraveling the Structure of D-Nonamannuronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-nonamannuronic acid, a complex carbohydrate, holds significant interest in biomedical research and drug development due to its association with alginates, which are known for their diverse biological activities. The precise structural elucidation of this nine-unit oligomer of mannuronic acid is paramount for understanding its function and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the methodologies employed in determining the structure of this compound, integrating data from spectroscopic and chemical techniques.
Isolation and Purification
The initial step in the structural elucidation of this compound involves its isolation from natural sources, primarily brown algae, or its chemical synthesis.
Experimental Protocol: Isolation from Algal Sources
-
Extraction: Dried algal biomass is treated with a dilute acid (e.g., 0.1 M HCl) to remove acid-labile components, followed by extraction with a sodium carbonate solution to solubilize the alginates.
-
Fractionation: The crude alginate extract is subjected to fractional precipitation with ethanol to separate polymers based on their molecular weight.
-
Hydrolysis: The alginate fraction is then subjected to controlled acid hydrolysis (e.g., with trifluoroacetic acid) or enzymatic digestion to yield a mixture of oligosaccharides.
-
Chromatographic Purification: The resulting mixture is purified using a combination of size-exclusion and anion-exchange chromatography to isolate this compound. The fractions are monitored using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for a Mannuronic Acid Residue in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.2 - 4.8 | d | ~1.5 - 3.0 |
| H-2 | ~4.0 - 3.8 | dd | J₁,₂ ~1.5-3.0, J₂,₃ ~3.0-4.5 |
| H-3 | ~3.8 - 3.6 | dd | J₂,₃ ~3.0-4.5, J₃,₄ ~9.0 |
| H-4 | ~3.7 - 3.5 | t | ~9.0 |
| H-5 | ~4.2 - 4.0 | d | ~9.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for a Mannuronic Acid Residue in D₂O
| Carbon | Chemical Shift (ppm) |
| C-1 | ~100 - 98 |
| C-2 | ~72 - 70 |
| C-3 | ~74 - 72 |
| C-4 | ~80 - 78 |
| C-5 | ~76 - 74 |
| C-6 (COOH) | ~175 - 173 |
Note: The chemical shifts for the nonamer would be more complex due to the glycosidic linkages and the different chemical environments of the internal and terminal residues.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of D₂O.
-
Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals. The COSY spectrum reveals proton-proton couplings within each mannuronic acid residue. The HSQC spectrum correlates each proton to its directly attached carbon. The HMBC spectrum shows long-range correlations between protons and carbons (2-3 bonds), which is crucial for establishing the glycosidic linkages between the mannuronic acid units.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which helps in confirming the composition and sequence.
Table 3: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z for [M-H]⁻ | Key Fragmentation Ions |
| MALDI-TOF MS | Negative | ~1747 | Glycosidic bond cleavages (B, C, Y, Z ions), cross-ring cleavages (A, X ions) |
| ESI-MS/MS | Negative | ~1747 | Sequential loss of mannuronic acid residues (176 Da) |
Note: The exact mass will depend on the salt form of the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation (MALDI-TOF): The sample is co-crystallized with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI plate. For acidic oligosaccharides, a Nafion-coated probe can be used to enhance signal quality.
-
Data Acquisition (MALDI-TOF): The mass spectrum is acquired in negative ion mode.
-
Sample Preparation (ESI-MS/MS): The sample is dissolved in a suitable solvent (e.g., water/acetonitrile) and infused into the electrospray source.
-
Data Acquisition (ESI-MS/MS): The precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: The fragmentation pattern is analyzed to confirm the sequence of the mannuronic acid residues.
Chemical Degradation
Chemical degradation methods can be used to confirm the nature of the monosaccharide units and their linkage positions.
Experimental Protocol: Permethylation Analysis
-
Permethylation: The hydroxyl and carboxyl groups of this compound are methylated using a reagent like methyl iodide in the presence of a strong base.
-
Hydrolysis: The permethylated oligomer is hydrolyzed to its constituent methylated monosaccharides.
-
Reduction and Acetylation: The methylated monosaccharides are reduced and then acetylated to form partially methylated alditol acetates (PMAAs).
-
GC-MS Analysis: The PMAAs are analyzed by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern of each PMAA reveals the positions of the original glycosidic linkages.
Conclusion
The structural elucidation of this compound requires a multi-faceted approach that combines sophisticated separation techniques with powerful spectroscopic and chemical methods. By integrating data from NMR, mass spectrometry, and chemical degradation, a complete and unambiguous structural assignment can be achieved. This detailed structural information is a critical prerequisite for understanding the biological activity of this compound and for its potential development as a therapeutic agent.
The Stereochemistry of D-Nonamannuronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Nonamannuronic acid, an oligosaccharide composed of nine β-(1→4)-linked D-mannuronic acid units, is a molecule of significant interest in the fields of immunology and drug development. As a constituent of alginates derived from brown algae, this complex carbohydrate has demonstrated notable biological activity, particularly in modulating the innate immune system. Understanding its precise stereochemistry is paramount for elucidating its structure-activity relationships, designing synthetic analogues, and developing novel therapeutics. This technical guide provides a comprehensive overview of the stereochemical features of this compound, supported by available data, detailed experimental protocols for its characterization, and visualizations of its structure and relevant biological pathways.
Stereochemical Configuration
The fundamental building block of this compound is the D-mannuronic acid monomer. The "D" designation refers to the configuration of the chiral center furthest from the most oxidized carbon (the carboxyl group in this case). In a Fischer projection, the hydroxyl group on this carbon (C5) is on the right side.
The stereochemistry of the D-mannuronic acid monomer in its pyranose form is (2S, 3S, 4S, 5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid. These stereochemical assignments define the spatial arrangement of the hydroxyl and carboxyl groups around the pyranose ring, which is crucial for its three-dimensional structure and biological interactions.
This compound is a linear polymer where these monomeric units are connected by β-(1→4) glycosidic bonds.[1] The β-configuration of the anomeric carbon (C1) is critical for the overall shape of the oligosaccharide chain.
Below is a DOT script to generate a diagram illustrating the stereochemistry of a single D-mannuronic acid monomer.
Caption: Chair conformation of a D-mannuronic acid monomer.
Quantitative Physicochemical Data
While specific experimental data for this compound is not extensively published, the following table summarizes expected and reported values for D-mannuronic acid and its oligomers based on available literature.
| Property | Monomer (D-Mannuronic Acid) | Oligomer (this compound) | Reference |
| Molecular Formula | C₆H₁₀O₇ | C₅₄H₇₄O₅₅ | [2] |
| Molecular Weight | 194.14 g/mol | 1603.13 g/mol | [2] |
| Optical Rotation ([α]D) | Data not available | Data not available for the specific nonamer. The sign is expected to be negative (levorotatory) based on related compounds, but this requires experimental confirmation. | [3][4][5][6][7] |
| ¹H NMR (Anomeric Proton) | ~4.7-4.8 ppm (β-anomer) | Expected in the range of 4.7-4.9 ppm for internal β-(1→4) linkages. The reducing end anomeric proton will show distinct signals. | [8][9] |
| ¹³C NMR (Anomeric Carbon) | ~100-102 ppm (β-anomer) | Expected in the range of 100-103 ppm for internal β-(1→4) linkages. | [10] |
Experimental Protocols
Synthesis of β-(1→4)-linked D-Mannuronic Acid Oligomers
A common strategy for the synthesis of mannuronic acid oligomers involves the chemical glycosylation of appropriately protected mannose derivatives, followed by oxidation to the corresponding uronic acids.[11]
Methodology:
-
Preparation of Glycosyl Donor and Acceptor: Start with protected thiomannoside donors (e.g., 4,6-di-O-benzylidene protected). The glycosyl acceptor will have a free hydroxyl group at the C4 position to allow for the β-(1→4) linkage.
-
Diastereoselective β-Glycosylation: The glycosylation reaction is carried out to form the β-(1→4)-linked mannose oligomer. This is a critical step to ensure the correct stereochemistry of the linkage.
-
Iterative Glycosylation: Repeat the glycosylation cycle to build the nonamer chain.
-
Regioselective Oxidation: The primary alcohol at the C6 position of each mannose residue is selectively oxidized to a carboxylic acid using a TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/bis(acetoxy)iodobenzene) system.[11]
-
Deprotection: Removal of all protecting groups to yield the final this compound.
-
Purification: The final product is purified using techniques such as size-exclusion chromatography.
Below is a DOT script outlining the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of oligosaccharides.
Methodology:
-
Sample Preparation: Dissolve the purified this compound in D₂O.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric protons (H1) of the β-(1→4) linked mannuronic acid residues typically resonate in the region of 4.7-4.9 ppm.[8][9]
-
1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The anomeric carbons (C1) of the β-(1→4) linkages are expected in the 100-103 ppm region.[10]
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the glycosidic linkage positions (e.g., correlation between H1 of one residue and C4 of the adjacent residue).
-
Linkage Analysis by Methylation
Methylation analysis is a classic chemical method to determine the linkage positions in an oligosaccharide.
Methodology:
-
Permethylation: All free hydroxyl groups are methylated.
-
Hydrolysis: The permethylated oligosaccharide is hydrolyzed to its constituent methylated monosaccharides.
-
Reduction and Acetylation: The methylated monosaccharides are reduced to alditols and then acetylated.
-
GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are analyzed by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern of each PMAA in the mass spectrometer reveals the positions of the original glycosidic linkages.
Biological Activity and Signaling Pathway
Oligomers of D-mannuronic acid have been shown to be potent stimulators of the innate immune system, primarily through the activation of Toll-like receptors (TLRs), specifically TLR2 and TLR4.[12][13] This interaction triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines.
The proposed signaling pathway is as follows:
-
Ligand Recognition: this compound is recognized by TLR2 and TLR4 on the surface of immune cells such as macrophages.
-
MyD88-Dependent Pathway: Upon ligand binding, TLRs recruit the adaptor protein MyD88.
-
Activation of NF-κB: The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB (nuclear factor-kappa B).
-
Cytokine Production: Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6).[13][14]
Below is a DOT script to visualize the TLR2/4 signaling pathway initiated by this compound.
Caption: TLR2/4 signaling by this compound.
Conclusion
The stereochemistry of this compound, defined by the specific configuration of its D-mannuronic acid monomers and the β-(1→4) glycosidic linkages, is fundamental to its biological function. This guide provides a foundational understanding for researchers and drug development professionals working with this and related oligosaccharides. The detailed experimental protocols outlined herein offer a starting point for the synthesis and characterization of these complex molecules, which is essential for further exploration of their therapeutic potential. Future research should focus on obtaining high-resolution structural data and further elucidating the molecular details of its interaction with immune receptors to facilitate the rational design of novel immunomodulatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Optical rotation - Wikipedia [en.wikipedia.org]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of toll-like receptor (TLR) 2 and TLR4 in cell activation by mannuronic acid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
The Enigmatic Role of D-Nonamannuronic Acid in Bacterial Physiology and Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Nonamannuronic acid (DNM), a nine-carbon sugar acid, is a member of the diverse nonulosonic acid (NulO) family, which plays a crucial role in the biology of various bacteria. While specific research on DNM is limited, its structural similarity to other well-characterized NulOs, such as sialic acid, pseudaminic acid, and legionaminic acid, suggests its significance as a component of bacterial surface polysaccharides. These polysaccharides are critical for bacterial survival, mediating interactions with the host and the environment. This technical guide synthesizes the current understanding of the biological roles of NulOs to infer the functions of this compound, details its probable biosynthetic pathway, outlines key experimental methodologies for its study, and explores its potential as a novel target for antimicrobial drug development.
Introduction: The Significance of Bacterial Surface Polysaccharides
Bacterial surfaces are adorned with a complex array of polysaccharides that form a protective capsule or are integral to the cell wall. These glycopolymers are not merely passive structures; they are dynamic entities that mediate a wide range of biological processes.[1][2][3][4][5] They contribute to the structural integrity of the cell, facilitate adhesion to surfaces and host tissues, and are pivotal in the formation of biofilms.[6][7] Crucially, these surface polysaccharides are major virulence factors for many pathogenic bacteria, enabling them to evade the host immune system through mechanisms such as molecular mimicry and resistance to phagocytosis.[2][3][7]
The family of nonulosonic acids (NulOs) are nine-carbon α-keto acid sugars that are increasingly recognized as key components of these bacterial surface structures.[6][7] Their structural diversity and widespread presence across different bacterial species underscore their importance in bacterial physiology and pathogenesis. This compound, as a member of this family, is therefore of significant interest to researchers and drug developers.
Biological Role of this compound: An Extrapolation from Nonulosonic Acids
Direct studies on the biological functions of this compound are not abundant in current literature. However, based on the well-documented roles of other NulOs, we can infer its likely contributions to bacterial biology.
Key Inferred Functions:
-
Component of Capsular Polysaccharides (CPS): It is highly probable that DNM is a constituent of the capsular polysaccharides of certain bacterial species. The capsule acts as a physical barrier, protecting the bacterium from environmental stresses such as desiccation and predation.[1]
-
Virulence and Pathogenesis: As part of the CPS, DNM likely contributes to the virulence of pathogenic bacteria. NulOs are known to be involved in host-pathogen interactions, including adhesion to host cells and evasion of the host immune response.[2][3][6][7] Sialic acids, a prominent type of NulO, can camouflage bacteria from the host immune system by mimicking host cell surface glycans.[7]
-
Biofilm Formation: NulOs have been implicated in the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics and host immune defenses.[6]
-
Motility: In some bacteria, surface glycans containing NulOs are important for motility, which is essential for colonization and dissemination.[6]
The Biosynthetic Pathway of this compound
A definitive biosynthetic pathway for this compound has not been fully elucidated for any specific bacterium. However, based on the biosynthesis of the closely related N-acetyl-D-mannosaminuronic acid (ManNAcA) and other NulOs, a probable pathway can be proposed. The synthesis likely starts from the common precursor, UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a key intermediate in bacterial cell wall synthesis.
Proposed Biosynthetic Pathway:
The biosynthesis of UDP-D-Nonamannuronic acid is hypothesized to proceed in a series of enzymatic steps. The initial steps likely mirror those of UDP-N-acetyl-D-mannosaminuronic acid biosynthesis.
Caption: Proposed biosynthetic pathway of this compound.
Enzymes Potentially Involved:
| Enzyme Class | Probable Function in DNM Biosynthesis |
| Epimerase | Conversion of UDP-N-acetyl-D-glucosamine to UDP-N-acetyl-D-mannosamine.[8][9] |
| Dehydrogenase | Oxidation of UDP-N-acetyl-D-mannosamine to UDP-N-acetyl-D-mannosaminuronic acid.[8][9][10][11] |
| Synthase | Condensation of a precursor with phosphoenolpyruvate (PEP) to form the nine-carbon backbone of DNM. Homologs include NeuB, PseI, and LegI.[12][13] |
| CMP Synthetase | Activation of DNM to its CMP-activated form for subsequent transfer to polysaccharides. |
Experimental Protocols for the Study of this compound
The study of this compound and its role in bacteria requires a multi-faceted approach, combining techniques from microbiology, biochemistry, and analytical chemistry.
Isolation and Purification of DNM-Containing Polysaccharides
Objective: To isolate the capsular or surface-associated polysaccharides that may contain this compound.
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable liquid medium to a high cell density.
-
Polysaccharide Extraction:
-
For capsular polysaccharides, a common method is hot phenol-water extraction.
-
Alternatively, gentle enzymatic or chemical treatments can be used to release surface-associated polysaccharides.
-
-
Purification:
-
Initial purification can be achieved by precipitation with ethanol or acetone.
-
Further purification involves techniques like dialysis to remove low molecular weight contaminants, followed by size-exclusion chromatography and ion-exchange chromatography.
-
-
Purity Assessment: The purity of the polysaccharide fraction can be assessed by techniques such as SDS-PAGE and NMR spectroscopy.
References
- 1. karger.com [karger.com]
- 2. The role of microbial polysaccharides in host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms governing bacterial capsular polysaccharide attachment and chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Biosynthetic Diversity of Nonulosonic Acids (NulOs) That Decorate Surface Structures in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Biosynthetic Diversity of Nonulosonic Acids (NulOs) That Decorate Surface Structures in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of UDP-α-N-Acetyl-d-mannosaminuronic Acid and CMP-β-N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biosynthesis of uridine diphosphate N-acetyl-D-mannosaminuronic acid from uridine diphosphate N-acetyl-D-glucosamine in Escherichia coli: separation of enzymes responsible for epimerization and dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of uridine diphosphate N-acetyl-D-mannosaminuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. Origin and evolution of nonulosonic acid synthases and their relationship with bacterial pathogenicity revealed by a large-scale phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of D-Nonamannuronic Acid in Marine Ecosystems: A Technical Guide
For Immediate Release
This technical guide delves into the core functions of D-nonamannuronic acid within marine ecosystems. While direct research on this specific nine-carbon sugar acid is nascent, its significance can be understood through its position as a constituent of alginate oligosaccharides. Alginate, a major structural polysaccharide in brown algae, is a cornerstone of carbon cycling and microbial interactions in marine environments. This document synthesizes current knowledge on alginate and its degradation products to infer the multifaceted roles of this compound, providing a foundational resource for researchers, scientists, and drug development professionals.
Introduction: The Unseen Influence of a Complex Sugar Acid
This compound is a complex, nine-carbon uronic acid. While not as abundant as its six-carbon counterpart, D-mannuronic acid, it is a component of alginate oligomers derived from the enzymatic degradation of alginate.[1] Alginate, a linear copolymer of β-D-mannuronic acid and its C5-epimer α-L-guluronic acid, is a primary structural component of brown algae (Phaeophyceae), accounting for up to 45% of their dry weight.[1][2] The degradation of this abundant biopolymer releases a variety of oligosaccharides, including those containing this compound, which then become available to the marine microbial community.
Core Functions in Marine Ecosystems
The functional significance of this compound is intrinsically linked to the broader roles of alginate and its derivatives in the marine environment. These functions are critical for microbial metabolism, community structure, and biogeochemical cycles.
A Vital Carbon Source for Marine Heterotrophs
Alginate and its constituent oligosaccharides, including those containing this compound, represent a significant source of organic carbon for marine bacteria.[2][3][4] Numerous marine bacterial genera, such as Pseudoalteromonas, Vibrio, and Flavobacterium, have evolved sophisticated enzymatic machinery to degrade and utilize alginate.[2][4][5] This process is a crucial step in the marine carbon cycle, facilitating the remineralization of organic carbon fixed by brown algae.[1][3]
The degradation of alginate is primarily carried out by alginate lyases, which cleave the glycosidic bonds within the polymer.[1][4][6] This enzymatic action releases oligosaccharides of varying lengths, which can then be transported into bacterial cells for further metabolism.
Table 1: Genera of Marine Bacteria with Alginate-Degrading Capabilities
| Phylum | Genus | Environment | Reference |
| Proteobacteria | Pseudoalteromonas | Marine Sediments, Brown Algae | [2][7] |
| Proteobacteria | Vibrio | Coastal Waters | [4][8] |
| Bacteroidetes | Flavobacterium | Brown Seaweed | [5] |
| Proteobacteria | Alteromonas | Marine Environments | [4] |
| Bacteroidetes | Cellulophaga | Polar Regions | [7] |
| Proteobacteria | Psychromonas | Polar Regions | [7] |
A Key Player in Biofilm Formation and Microbial Adhesion
Alginate and its derivatives play a significant role in the formation of marine biofilms.[9][10] Biofilms are complex communities of microorganisms attached to surfaces, encased in a self-produced matrix of extracellular polymeric substances (EPS). Alginate itself can be a major component of the EPS matrix in some marine bacteria.[11]
The presence of alginate in the surrounding water can influence the initial attachment of bacteria and algae to surfaces, a critical first step in biofilm development.[9][10] Oligosaccharides derived from alginate can also likely modulate biofilm formation and dispersal, although the specific signaling roles of molecules like this compound in these processes are yet to be fully elucidated.
Biosynthesis of Uronic Acids in Marine Organisms
While a specific pathway for this compound has not been detailed, the biosynthesis of its precursor, D-mannuronic acid, in brown algae is understood to proceed from the oxidation of GDP-mannose.[12] This conversion is a key step in the production of the alginate polymer. The subsequent modification to a nine-carbon structure likely involves a series of enzymatic steps that are currently an area of active research.
Caption: Inferred biosynthetic relationship of this compound.
Experimental Protocols
Isolation and Analysis of Acidic Polysaccharides
A common method for the analysis of acidic polysaccharides like alginate involves acidic hydrolysis followed by chromatographic separation and detection.
Protocol: Acid Hydrolysis and Monosaccharide Analysis
-
Hydrolysis: A sample of marine polysaccharide is hydrolyzed using an acid such as trifluoroacetic acid or sulfuric acid.[13] This breaks down the polymer into its constituent monosaccharides.
-
Neutralization: The hydrolyzed sample is neutralized to prepare it for chromatographic analysis.
-
Chromatography: The monosaccharide composition is determined using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS).[14][15] These methods allow for the separation and quantification of different sugar acids.
Table 2: Key Parameters for Acid Hydrolysis of Marine Polysaccharides
| Parameter | Typical Conditions | Reference |
| Acid | Trifluoroacetic Acid (TFA), Sulfuric Acid (H₂SO₄) | [13] |
| Acid Concentration | 2 M TFA or 1 M H₂SO₄ | [13] |
| Temperature | 100-121 °C | [13] |
| Time | 1-4 hours | [13] |
Characterization of Alginate Lyase Activity
The activity of enzymes that degrade alginate can be assayed by monitoring the formation of unsaturated products, which absorb light at 235 nm.
Protocol: Alginate Lyase Assay
-
Reaction Mixture: Prepare a reaction mixture containing a buffered solution of sodium alginate and the enzyme sample.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme.
-
Measurement: At regular intervals, measure the increase in absorbance at 235 nm using a spectrophotometer. This increase is proportional to the formation of unsaturated uronic acids, indicating enzyme activity.
Caption: Workflow for the analysis of marine polysaccharides.
Potential Applications in Drug Development
The unique structural properties of alginate oligosaccharides, including those containing this compound, have garnered interest for their potential therapeutic applications. These oligosaccharides have been shown to exhibit a range of biological activities.
Table 3: Reported Bioactivities of Alginate Oligosaccharides
| Bioactivity | Potential Application | Reference |
| Antioxidant | Protection against oxidative stress-related diseases | [5] |
| Antimicrobial | Development of new antimicrobial agents | [5] |
| Immunomodulatory | Modulation of the immune response in various diseases | [5] |
| Prebiotic | Promotion of beneficial gut bacteria | [16] |
The specific contribution of this compound to these activities is an area that warrants further investigation. Its unique nine-carbon structure may confer novel properties that could be exploited for the development of new therapeutics.
Future Directions
The study of this compound is a promising frontier in marine biotechnology. Future research should focus on:
-
Isolation and Structural Elucidation: Developing methods to isolate and fully characterize this compound and its containing oligosaccharides.
-
Biosynthetic Pathway Identification: Elucidating the specific enzymatic pathways responsible for the synthesis of this nine-carbon sugar acid in marine organisms.
-
Functional Genomics: Identifying and characterizing the genes and enzymes involved in the metabolism of this compound in marine bacteria.
-
Bioactivity Screening: Systematically screening purified this compound and its derivatives for a wide range of therapeutic activities.
By focusing on these areas, the scientific community can unlock the full potential of this intriguing marine-derived molecule and its role in the intricate web of life within our oceans.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation and Utilization of Alginate by Marine Pseudoalteromonas: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alginate catabolic systems in marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gjesm.net [gjesm.net]
- 6. Diversity and ecological roles of alginate lyases in marine and human microbial ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Alginate Utilization Pathways in Culturable Bacteria Isolated From Arctic and Antarctic Marine Environments [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. spray.nimte.ac.cn [spray.nimte.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Making sure you're not a bot! [collections.digital.utsc.utoronto.ca]
- 12. Candidate genes involved in biosynthesis and degradation of the main extracellular matrix polysaccharides of brown algae and their probable evolutionary history - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monosaccharide compositional analysis of marine polysaccharides by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
D-Nonamannuronic Acid as an Alginate Oligomer: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Biological Activity, and Experimental Protocols of D-Nonamannuronic Acid, a Promising Alginate Oligomer in Drug Development.
Introduction
This compound, an alginate oligomer, is a carbohydrate molecule derived from alginates found in marine brown algae and certain bacteria.[1] It is composed of nine mannuronic acid units linked together. In recent years, a specific form of mannuronic acid, β-D-mannuronic acid, often referred to as M2000, has garnered significant attention within the scientific community for its potent anti-inflammatory, immunosuppressive, and antioxidant properties.[2][3] This technical guide provides a comprehensive overview of this compound (with a focus on the well-studied β-D-mannuronic acid, M2000), summarizing its physicochemical properties, detailing its biological activities and mechanism of action, and providing in-depth experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this promising alginate oligomer.
Physicochemical and Pharmacokinetic Properties
A thorough understanding of the physicochemical and pharmacokinetic properties of a drug candidate is fundamental for its development. The following table summarizes the available data for β-D-mannuronic acid (M2000).
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₇ | --INVALID-LINK-- |
| Molecular Weight | 194.14 g/mol | --INVALID-LINK-- |
| LD50 (Oral, Mouse) | 4.6 g/kg | [4] |
| CAS Number | 1986-14-7 | --INVALID-LINK-- |
Biological Activities and Therapeutic Potential
β-D-mannuronic acid (M2000) has demonstrated a wide range of biological activities, suggesting its potential for treating various inflammatory and neurodegenerative diseases.
Anti-inflammatory and Immunosuppressive Effects
Clinical and preclinical studies have consistently shown the potent anti-inflammatory and immunosuppressive effects of M2000. In a phase I/II clinical trial for rheumatoid arthritis, patients treated with M2000 (500 mg, twice daily for 12 weeks) in combination with conventional therapy showed a significantly higher ACR20 response rate (74%) compared to the control group (16%). Furthermore, M2000 has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
Neuroprotective Effects in Alzheimer's Disease
In a rat model of Alzheimer's disease, pretreatment with M2000 demonstrated a significant neuroprotective effect.[6][7] The treatment led to a notable inhibition of amyloid plaque production and a reduction in the levels of apoptotic markers Bax and p53, while normalizing procaspase-3 levels.[6][7] Furthermore, in a Drosophila model of Alzheimer's, M2000 treatment significantly reduced neurodegeneration and exhibited anti-aggregating properties against tau protein in vitro.[8]
The following table summarizes key quantitative data from biological studies on β-D-mannuronic acid (M2000).
| Disease Model | Key Findings | Dosage | Reference |
| Rheumatoid Arthritis (Human, Phase I/II Clinical Trial) | 74% of patients achieved ACR20 response. | 500 mg, twice daily, orally for 12 weeks | |
| Ankylosing Spondylitis (Human, Phase II Clinical Trial) | Significant reduction in pain, stiffness, and inflammation. Reduced gene expression of COX-1 and COX-2. | Not specified | |
| Alzheimer's Disease (Rat Model) | Significant inhibition of amyloid plaque production. Reduction in Bax/Bcl2 ratio and p53 levels. | Not specified | [6][7][9] |
| Alzheimer's Disease (Drosophila Model) | Significant reduction in neurodegeneration. In vitro inhibition of tau protein aggregation. | Not specified | [8] |
Mechanism of Action: TLR4 Signaling Pathway
The anti-inflammatory effects of β-D-mannuronic acid (M2000) are, at least in part, mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of inflammatory responses.
Upon activation by LPS, TLR4 recruits adaptor proteins, primarily MyD88, which initiates a downstream signaling cascade. This cascade involves the activation of IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), ultimately leading to the activation of the transcription factor NF-κB (nuclear factor-kappa B). NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including those for TNF-α and IL-6.
M2000 has been shown to inhibit this pathway by reducing the expression of both MyD88 and NF-κB.[5] This inhibitory action effectively dampens the inflammatory response triggered by TLR4 activation.
Below is a diagram illustrating the TLR4 signaling pathway and the inhibitory effect of β-D-mannuronic acid (M2000).
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Immunomodulation via MyD88-NFκB Signaling Pathway from Human Umbilical Cord-Derived Mesenchymal Stem Cells in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effects of β-D-mannuronic acid (M2000), as a novel NSAID, on COX1 and COX2 activities and gene expression in ankylosing spondylitis patients and the murine monocyte/macrophage, J774 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating a Scientific Void: The Case of D-Nonamannuronic Acid and Vascular Dementia
A comprehensive review of available scientific literature and chemical databases reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no established body of research on a compound specifically named D-Nonamannuronic acid and its potential role in vascular dementia. While chemical suppliers list a "this compound nonasodium salt" (CAS Number 862694-99-3), this compound is absent from major scientific databases such as PubChem and lacks any associated peer-reviewed research linking it to biological functions, let alone the complex pathophysiology of vascular dementia.
This technical guide addresses this knowledge gap by first clarifying the non-existence of research on the specified topic. It then proposes a scientifically grounded alternative focus on a related and extensively studied class of nine-carbon sugar acids: sialic acids , particularly N-acetylneuraminic acid (Neu5Ac) , and their established and emerging roles in neurodegenerative and cerebrovascular diseases.
The Uncharted Territory of this compound
An exhaustive search for "this compound" in the context of vascular dementia, neurology, or any biological activity has yielded no results in peer-reviewed journals or established scientific repositories. This indicates that the compound is likely a novel or highly obscure chemical entity with no current known biological significance. Consequently, the core requirements of this guide—quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled for this compound due to the absence of foundational research.
A Potential Parallel: The Role of Sialic Acids in Brain Health and Disease
It is plausible that the interest in a nine-carbon mannuronic acid derivative stems from a connection to the well-known family of nine-carbon sugar acids, the sialic acids. Sialic acids are crucial players in the central nervous system, and their most common form is N-acetylneuraminic acid (Neu5Ac).[1][2] Unlike the un-researched this compound, a considerable body of evidence links sialic acids to brain function and pathology, making this a fertile area for investigation in the context of vascular dementia.
Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, and they are particularly abundant in the brain.[3] They play a vital role in neuronal plasticity, cell-cell recognition, and signaling.[1][3] Alterations in sialic acid metabolism have been implicated in various neurological disorders.
Sialic Acids and Neurodegeneration
Elevated levels of serum sialic acids have been reported in patients with Alzheimer's disease (AD).[3][4] Furthermore, changes in gangliosides, which are major carriers of sialic acid, have been suggested to contribute to the formation of amyloid pathology in AD.[3][4] Polysialic acids, which are linear polymers of sialic acids, are important regulators of neurogenesis and may be involved in neuronal repair mechanisms in neurodegenerative conditions.[3][4]
A study on a mouse model of Alzheimer's disease suggested that sialic acid can ameliorate cognitive deficits by reducing amyloid deposition and neuronal apoptosis.[5]
Sialic Acids and Cerebrovascular Health
Emerging evidence also connects sialic acids to cerebrovascular health. For instance, increased serum levels of N-acetylneuraminic acid have been associated with a higher risk of Moyamoya disease, a rare cerebrovascular disorder characterized by the narrowing of arteries at the base of the brain.[6] This finding suggests a potential link between sialic acid metabolism and vascular pathology in the brain, a key component of vascular dementia.
Pathophysiology of Vascular Dementia: A Brief Overview
Vascular dementia is the second most common cause of dementia after Alzheimer's disease and is caused by a reduction of blood flow to the brain, which deprives brain cells of oxygen and nutrients.[7] The underlying mechanisms are complex and involve atherosclerosis, cerebral small-vessel disease, hypoperfusion, oxidative stress, inflammation, and disruption of the blood-brain barrier.[7]
Given the roles of sialic acids in both neuronal function and potentially in vascular health, exploring the "sialo-neurovascular unit" presents a promising avenue for research in vascular dementia.
Proposed Research Directions and Methodologies
For researchers interested in the potential role of nine-carbon sugar acids in vascular dementia, the following experimental approaches, focused on sialic acids, are recommended:
Table 1: Proposed Experimental Approaches to Investigate the Role of Sialic Acids in Vascular Dementia
| Research Question | Experimental Model | Key Methodologies | Quantitative Readouts |
| Are sialic acid levels altered in vascular dementia? | Human post-mortem brain tissue (vascular dementia vs. control) | Immunohistochemistry, Lectin histochemistry, HPLC with fluorescence detection, Mass spectrometry | - Quantification of total and specific sialic acids (Neu5Ac, Neu5Gc)- Localization of sialic acid-containing glycans in different brain regions |
| Animal models of vascular cognitive impairment (e.g., bilateral common carotid artery stenosis - BCAS) | ELISA, Western blot, Sialic acid quantification assays | - Serum and brain tissue levels of sialic acids- Expression levels of sialyltransferases and sialidases | |
| What is the functional impact of altered sialylation on neuronal and vascular cells? | In vitro cell culture (neurons, microglia, endothelial cells) | Cell viability assays, Neurite outgrowth assays, Trans-endothelial electrical resistance (TEER) assay, Tube formation assays | - Neuronal survival and morphology- Blood-brain barrier integrity- Angiogenesis |
| Can modulation of sialic acid levels provide therapeutic benefits in vascular dementia models? | Animal models of vascular cognitive impairment (e.g., BCAS) | Administration of sialic acid precursors or sialidase inhibitors | - Behavioral tests (e.g., Morris water maze)- Histological analysis of brain tissue- Measurement of inflammatory markers |
Experimental Workflow for Investigating Sialic Acid Modulation in a Vascular Dementia Model
The following diagram illustrates a potential experimental workflow for testing the therapeutic potential of modulating sialic acid levels in an animal model of vascular dementia.
Signaling Pathways of Interest
While a direct signaling pathway for a hypothetical "this compound" is non-existent, research into sialic acids has implicated them in several key pathways relevant to neurodegeneration and inflammation. One such pathway involves the interaction of sialic acids with Siglecs (Sialic acid-binding immunoglobulin-like lectins), which are receptors primarily expressed on immune cells, including microglia in the brain.
Sialic Acid-Siglec Signaling in Microglia
The following diagram illustrates the inhibitory signaling cascade initiated by the binding of sialylated ligands to inhibitory Siglecs on microglia, which is crucial for maintaining immune homeostasis in the brain.
Conclusion
References
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. Sialometabolism in Brain Health and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sialometabolism in Brain Health and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialic Acid Ameliorates Cognitive Deficits by Reducing Amyloid Deposition, Nerve Fiber Production, and Neuronal Apoptosis in a Mice Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of Serum N-Acetylneuraminic Acid with the Risk of Moyamoya Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
D-Nonamannuronic acid and neuroinflammation
An In-depth Technical Guide on the Role of Uronic Acids in Neuroinflammation: A Focus on D-Mannuronic Acid and the Putative Role of Nine-Carbon Sugar Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. This guide explores the therapeutic potential of uronic acids, a class of sugar acids, in modulating neuroinflammatory pathways. While the specific term "D-Nonamannuronic acid" does not correspond to a recognized compound in the current scientific literature, it points toward an interest in nine-carbon sugar acids, such as sialic acids, and their role in neurological health. Sialic acids are known to be pivotal in the regulation of microglial activation and neuroinflammation.
This document will first address the significant findings on the well-researched six-carbon uronic acid, D-Mannuronic acid (often referred to as M2000), which has demonstrated notable anti-inflammatory effects. Subsequently, it will delve into the role of sialic acids , as a relevant example of nine-carbon sugar acids, in the context of neuroinflammation, providing a comprehensive overview for researchers in the field.
D-Mannuronic Acid (M2000) and its Anti-Neuroinflammatory Properties
D-Mannuronic acid, a C-6 carboxylated monosaccharide and a primary component of alginate, has emerged as a promising immunomodulatory and anti-inflammatory agent.[1] Extensive preclinical and clinical studies have elucidated its mechanism of action, particularly its ability to antagonize Toll-like receptor (TLR) signaling, a key pathway in the initiation and perpetuation of the inflammatory cascade.
Mechanism of Action: TLR4/NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of D-Mannuronic acid is attributed to its inhibitory effects on the TLR2 and TLR4 signaling pathways.[2][3] In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system (CNS), are prominently involved. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from gram-negative bacteria, or damage-associated molecular patterns (DAMPs) released from stressed or dying cells, activate TLR4 on the microglial surface.[4][5]
This activation triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the nuclear factor-kappa B (NF-κB).[6][7] NF-κB is a master transcriptional regulator of pro-inflammatory genes. Once activated, it translocates to the nucleus and induces the expression of a plethora of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS), which contribute to neuronal damage.[8][9]
D-Mannuronic acid has been shown to effectively inhibit this pathway by acting as a TLR2 and TLR4 antagonist.[2] This blockade prevents the activation of downstream signaling molecules like MyD88 and subsequently suppresses the activation of NF-κB.[2] The result is a significant reduction in the production of pro-inflammatory cytokines and a dampening of the neuroinflammatory response.
Quantitative Data on the Effects of D-Mannuronic Acid
The following tables summarize the quantitative findings from various studies on the effects of D-Mannuronic acid (M2000) on inflammatory markers.
Table 1: In Vitro Effects of D-Mannuronic Acid (M2000) on Cytokine Production
| Cell Line/Primary Cells | Stimulant | M2000 Concentration | Target Cytokine | % Inhibition/Reduction | Reference |
| HEK293-TLR2/CD14 | LTA | Not Specified | TNF-α | Significant Suppression | [2] |
| HEK293-TLR2/CD14 | LTA | Not Specified | IL-6 | Significant Suppression | [2] |
| HEK293-TLR4/MD2/CD14 | LPS | Not Specified | TNF-α | Significant Suppression | [2] |
| HEK293-TLR4/MD2/CD14 | LPS | Not Specified | IL-6 | Significant Suppression | [2] |
| Monocyte-derived macrophages (AS patients) | LPS/LTA | 5 and 25 µ g/well | TNF-α | Significant Down-regulation | [3] |
| Monocyte-derived macrophages (AS patients) | LPS/LTA | 5 and 25 µ g/well | IL-6 | Significant Down-regulation | [3] |
LTA: Lipoteichoic acid, LPS: Lipopolysaccharide, AS: Ankylosing Spondylitis
Table 2: In Vivo Effects of D-Mannuronic Acid (M2000) in a Rat Model of Alzheimer's Disease
| Parameter | Treatment Group | Result | Significance | Reference |
| Amyloid Plaque Production | M2000 pre-treatment | Significant Inhibition | Not Specified | [1] |
| Bax/Bcl2 Ratio | M2000 | Reduction | Not Specified | [1] |
| p53 Levels | M2000 | Reduction | Not Specified | [1] |
| Malondialdehyde (MDA) | M2000 | Decreased (not significant) | p = 0.05 | [1] |
| Superoxide Dismutase (SOD) Activity | M2000 | Significant Decrease | p < 0.05 | [1] |
Sialic Acids: Nine-Carbon Sugar Acids in Neuroinflammation
Sialic acids are a diverse family of nine-carbon α-keto acids that are typically found at the outermost ends of glycan chains on cell surfaces and secreted glycoproteins. In the CNS, sialic acids play a crucial role in cell-cell recognition, signaling, and maintaining homeostasis. Their involvement in neuroinflammation is complex, with evidence suggesting both pro- and anti-inflammatory roles depending on their linkage and the context.
Sialic Acids and Microglial Regulation
Microglia express a family of sialic acid-binding immunoglobulin-like lectins (Siglecs), which are inhibitory receptors. The interaction of these Siglecs with sialic acids on the surface of neurons and other glial cells helps to maintain microglia in a resting, non-activated state. This interaction is a key mechanism for preventing inappropriate immune responses in the healthy brain.
Disruption of this "self" recognition, for instance, through the enzymatic removal of sialic acids (desialylation) by sialidases during injury or infection, can lead to microglial activation and the initiation of an inflammatory response.
Signaling Pathways in Sialic Acid-Mediated Neuroinflammation
The signaling pathways modulated by sialic acids in the context of neuroinflammation are multifaceted. The inhibitory signals from Siglec receptors on microglia often involve the recruitment of phosphatases like SHP-1 and SHP-2, which can dephosphorylate and inactivate downstream signaling molecules in activating pathways.
Conversely, some studies suggest that certain forms of sialic acids or their increased concentration in pathological states might contribute to pro-inflammatory signaling, potentially through the modulation of pathways like NF-κB, although the precise mechanisms are still under investigation.
Experimental Protocols
This section details common experimental methodologies used to investigate the effects of uronic acids on neuroinflammation.
In Vitro Model of Neuroinflammation
Objective: To assess the anti-inflammatory effects of a test compound (e.g., D-Mannuronic acid) on microglia activated by an inflammatory stimulus.
Cell Culture:
-
Cell Line: BV-2 murine microglial cell line is commonly used due to its reproducibility.
-
Primary Culture: Primary microglia cultures from neonatal rodents provide a more physiologically relevant model.
-
Co-culture: Neuron-microglia co-cultures can be used to study the neuroprotective effects of the test compound.
Protocol:
-
Cell Seeding: Plate BV-2 cells or primary microglia in 96-well or 24-well plates at an appropriate density.
-
Pre-treatment: Incubate the cells with various concentrations of the test compound (e.g., D-Mannuronic acid) for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, typically Lipopolysaccharide (LPS) (e.g., 100 ng/mL) with or without Interferon-gamma (IFN-γ) (e.g., 5 ng/mL), to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess assay.
-
Gene Expression: Extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of inflammatory genes (e.g., Tnf, Il6, Nos2).
-
Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules like p65 (NF-κB) and IκBα.
-
In Vivo Model of Neuroinflammation
Objective: To evaluate the therapeutic efficacy of a test compound in a living animal model of neuroinflammation.
Animal Model:
-
LPS-induced Neuroinflammation: Systemic (intraperitoneal) or central (intracerebroventricular or intracerebral) injection of LPS is a widely used model to induce acute neuroinflammation.
Protocol:
-
Animal Acclimatization: Acclimate rodents (mice or rats) to the housing conditions for at least one week.
-
Treatment: Administer the test compound (e.g., D-Mannuronic acid) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration before or after the inflammatory challenge.
-
Induction of Neuroinflammation: Inject LPS to induce an inflammatory response in the brain.
-
Behavioral Analysis: Perform behavioral tests (e.g., Morris water maze for memory, open field test for locomotor activity) to assess cognitive and motor functions.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect brain tissue.
-
Analysis:
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (e.g., GFAP).
-
Biochemical Assays: Prepare brain homogenates to measure cytokine levels (ELISA), oxidative stress markers (MDA, SOD), and for Western blot analysis of signaling proteins.
-
Gene Expression: Perform qRT-PCR on RNA extracted from specific brain regions (e.g., hippocampus, cortex).
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: D-Mannuronic acid inhibits the TLR4 signaling pathway.
Caption: Sialic acid-Siglec interaction inhibits microglial activation.
Experimental Workflow Diagram
Caption: Workflow for evaluating anti-neuroinflammatory compounds.
Conclusion
While the originally specified "this compound" remains elusive in scientific literature, the exploration of related uronic acids provides significant insights into potential therapeutic strategies for neuroinflammatory diseases. D-Mannuronic acid stands out as a well-characterized TLR4 antagonist with proven anti-inflammatory efficacy in both in vitro and in vivo models. Furthermore, the complex role of sialic acids in modulating microglial function highlights the importance of the glycome in maintaining CNS homeostasis and its potential as a target for novel drug development. This guide provides a foundational understanding of these compounds and the experimental approaches to further investigate their therapeutic utility for researchers and professionals in the field of drug discovery.
References
- 1. Sialylation and Galectin-3 in Microglia-Mediated Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannuronic Acid | C6H10O7 | CID 81264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enzymatic large-scale production of 2-keto-3-deoxy-D-glycero-D-galacto-nonopyranulosonic acid in enzyme membrane reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. The Effect of Sialic Acid on MiR-320a and Let-7e Expression in Human Glial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycoengineering with neuraminic acid analogs to label lipooligosaccharides and detect native sialyltransferase activity in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of D-Mannuronic Acid and Its Oligomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Mannuronic acid, a sugar acid derived from marine brown algae, and its oligomeric formulations, such as Sodium Oligomannate (GV-971), represent a novel therapeutic avenue for a range of inflammatory and neurodegenerative diseases. The primary mechanism of action deviates from traditional small molecules, focusing on the modulation of the gut-brain axis, suppression of neuroinflammation, and direct anti-inflammatory activity. Preclinical studies have demonstrated its efficacy in reducing oxidative stress and apoptosis in models of Alzheimer's disease. Clinical trials, particularly for GV-971 in mild-to-moderate Alzheimer's disease, have yielded data suggesting cognitive benefits, although its regulatory path has faced challenges. Further research has indicated potential in autoimmune conditions like rheumatoid arthritis by shifting the balance of inflammatory cytokines. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data from key studies, and detailed experimental protocols relevant to the investigation of D-Mannuronic acid and its derivatives.
Introduction to D-Mannuronic Acid and Its Oligomers
D-Mannuronic acid is a uronic acid that serves as a monomeric unit in the natural polysaccharide alginate, which is abundant in marine brown algae.[1] While the monomer itself, often referred to as M2000 in studies, has been investigated for its anti-inflammatory and antioxidant properties, significant attention has been given to its acidic linear oligomers.[1][2] One such formulation is Sodium Oligomannate (GV-971), a mixture of oligomannuronic acids with polymerization degrees ranging from two to ten (dimers to decamers).[3] This compound, developed for the treatment of Alzheimer's disease (AD), was conditionally approved in China in 2019.[4]
The therapeutic hypothesis for these molecules is multifaceted, involving direct inhibition of amyloid-beta (Aβ) aggregation, destabilization of pre-formed fibrils, and, most notably, a novel mechanism involving the gut-brain axis.[3][5] By remodeling the gut microbiota, these compounds can temper peripheral and central inflammation, offering a unique approach to treating complex diseases like AD and rheumatoid arthritis (RA).[6][7][8]
Core Mechanisms of Action and Signaling Pathways
The therapeutic effects of D-Mannuronic acid and its oligomers are attributed to their influence on several key biological pathways, primarily related to inflammation and cellular homeostasis.
Neuroprotection via the Gut-Brain Axis in Alzheimer's Disease
A leading hypothesis for Sodium Oligomannate (GV-971) involves its ability to recondition the dysbiotic gut microbiota often observed in AD patients and animal models.[6] This remodeling leads to a decrease in the production of specific bacterial-derived amino acids, such as phenylalanine and isoleucine. These amino acids have been shown to promote the peripheral differentiation and proliferation of pro-inflammatory T-helper 1 (Th1) cells. By reducing these metabolites, GV-971 limits the infiltration of these inflammatory Th1 cells into the brain, which in turn reduces the activation of microglia towards a pro-inflammatory state, ultimately attenuating neuroinflammation.[6][8]
Anti-inflammatory Effects via Toll-Like Receptor (TLR) Signaling
D-Mannuronic acid (M2000) has been shown to function as an antagonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling.[9] In in vitro models using HEK293 cells, M2000 effectively inhibited the downstream signaling cascade initiated by TLR2 and TLR4 agonists. It achieved this by reducing the mRNA expression of key adaptor and transcription factor proteins, including Myeloid differentiation primary response 88 (MyD88) and the p65 subunit of Nuclear Factor-κB (NF-κB), without inducing cytotoxicity. This action blocks the production of pro-inflammatory cytokines.[9]
Modulation of Apoptosis and Oxidative Stress
In preclinical rat models of Alzheimer's disease, D-Mannuronic acid (M2000) demonstrated significant neuroprotective effects by counteracting apoptosis and oxidative stress.[1][10] Treatment with M2000 led to a normalization of procaspase-3 levels and a reduction in the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. It also decreased levels of the tumor suppressor p53, which can trigger apoptosis. Concurrently, M2000 mitigated oxidative damage by lowering levels of the lipid peroxidation marker malondialdehyde (MDA) and the antioxidant enzyme superoxide dismutase (SOD), suggesting a rebalancing of the cellular redox state.[1][10]
Immunomodulation in Autoimmune Conditions
In a clinical study involving patients with rheumatoid arthritis, D-Mannuronic acid (M2000) demonstrated immunomodulatory properties. Treatment resulted in a significant decrease in the gene expression of IL-17 and its master transcription factor RORγt, which are hallmarks of the pro-inflammatory Th17 lineage. Simultaneously, it caused a significant increase in the expression of the anti-inflammatory cytokine IL-4 and its transcription factor GATA3, which are associated with the Th2 lineage.[7] This suggests M2000 can shift the immune response from a pro-inflammatory to a more tolerant or anti-inflammatory state.[7]
Quantitative Efficacy and Safety Data
The therapeutic potential of D-Mannuronic acid and its oligomers has been evaluated in both preclinical models and human clinical trials.
Alzheimer's Disease Clinical Trials (Sodium Oligomannate, GV-971)
GV-971 has undergone Phase 2 and Phase 3 clinical testing, primarily in China. The Phase 3 trial was pivotal for its conditional approval.
Table 1: Summary of Key Clinical Trials for GV-971 in Alzheimer's Disease
| Trial Phase | Dosage | Duration | Key Outcome Measure | Result | p-value | Reference |
|---|---|---|---|---|---|---|
| Phase 3 | 450 mg, twice daily | 36 Weeks | Change in ADAS-Cog12 Score | Mean difference of -2.54 vs. placebo | < 0.0001 | [3] |
| Phase 2 | 450 mg, twice daily | 24 Weeks | Change in ADAS-Cog12 Score | -2.58 (vs. -1.45 for placebo) | 0.30 | [5] |
| Phase 2 | 450 mg, twice daily | 24 Weeks | CIBIC-Plus Assessment | 92.77% responders (vs. 79.52% for placebo) | < 0.05 |[5] |
Table 2: Comparison Study of GV-971 vs. Donepezil
| Time Point | Outcome Measure | Result Favoring GV-971 | p-value | Reference |
|---|---|---|---|---|
| Week 24 | CIBIC-Plus Score | Statistically significant improvement | 0.01 | [11] |
| Week 48 | CIBIC-Plus Score | Statistically significant improvement | 0.04 | [11] |
| Week 48 | CSDD Score | Statistically significant improvement | 0.02 |[11] |
Note: Despite initial approval in China, the conditional approval for GV-971 was not renewed in 2024, and international Phase 3 trials were suspended, raising questions about its long-term efficacy and regulatory standing.[4][12]
Rheumatoid Arthritis Clinical Data (M2000)
A study on RA patients demonstrated the immunomodulatory effects of D-Mannuronic acid.
Table 3: Clinical Study of M2000 in Rheumatoid Arthritis
| Parameter | Details |
|---|---|
| Participants | 12 RA patients with inadequate response to conventional therapy[7] |
| Dosage | 500 mg M2000, orally, twice daily for 12 weeks[7] |
| Effect on Pro-inflammatory Genes | Significant decrease in IL-17 and RORγt mRNA expression[7] |
| Effect on Anti-inflammatory Genes | Significant increase in IL-4 and GATA3 mRNA expression[7] |
Preclinical Data in an Alzheimer's Disease Rat Model (M2000)
Animal studies provided the foundational evidence for the neuroprotective effects of D-Mannuronic acid.
Table 4: Preclinical Efficacy of M2000 in a Rat Model of AD
| Outcome Category | Specific Marker | Observed Effect | Reference |
|---|---|---|---|
| Behavioral | Morris Water Maze Performance | Potent efficacy on behavior (improved learning/memory) | [1][10] |
| Pathology | Amyloid Plaque Production | Significant inhibition | [1][10] |
| Apoptosis | Bax/Bcl-2 Ratio, p53 | Reduced | [1][10] |
| Apoptosis | Procaspase-3 | Normalized | [1][10] |
| Oxidative Stress | Malondialdehyde (MDA), Superoxide Dismutase (SOD) | Reduced |[1][10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core protocols used to investigate D-Mannuronic acid.
In Vivo Assessment of Neuroprotection in an AD Rat Model
This protocol describes a typical workflow for evaluating the neuroprotective effects of a compound like M2000 in a rodent model of Alzheimer's disease.
Methodology:
-
Animal Model: An Alzheimer's disease model is induced in rats via stereotactic intrahippocampal injection of aggregated Amyloid-β peptide.[1][10]
-
Treatment Groups: Animals are divided into groups: a sham control (vehicle injection), an Aβ-injected group receiving a placebo, and an Aβ-injected group receiving M2000 treatment (e.g., orally or via injection).
-
Behavioral Assessment: Learning and memory are evaluated using the Morris Water Maze. Rats are trained to find a hidden platform in a pool of water, and metrics such as escape latency (time to find the platform) and distance traveled are recorded over several days.[10]
-
Tissue Preparation: Following behavioral tests, animals are euthanized, and brain tissue, specifically the hippocampus, is dissected and homogenized.
-
Western Blot Analysis: Protein lysates from the hippocampus are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against apoptotic markers (e.g., Bax, Bcl-2, p53, procaspase-3) and a loading control. Secondary antibodies conjugated to an enzyme are used for detection.
-
Oxidative Stress Assays: Commercial assay kits are used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and superoxide dismutase (SOD) activity as a measure of antioxidant capacity in the tissue homogenates.[1]
Ex Vivo Analysis of Immunomodulatory Effects in RA Patients
This protocol details the methodology for assessing changes in gene expression in immune cells from human subjects.
Methodology:
-
Patient Cohort: The study enrolls patients diagnosed with Rheumatoid Arthritis who have shown an inadequate response to conventional treatments.[7]
-
Treatment Regimen: Patients receive M2000 orally (e.g., 500 mg twice daily) for a specified period (e.g., 12 weeks). During the trial, patients continue their standard therapy but discontinue other NSAIDs to avoid confounding results.[7]
-
Sample Collection: Whole blood samples are collected from each patient at baseline (before treatment) and at the end of the treatment period.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the isolated PBMCs. The quality and quantity of RNA are assessed, and it is then reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of target genes (IL-4, GATA3, IL-17, RORγt) and a housekeeping gene (for normalization) are quantified from the cDNA using real-time qPCR with specific primers. The change in expression is calculated between the baseline and post-treatment samples.[7]
In Vitro Investigation of TLR Pathway Inhibition
This protocol outlines an in vitro cell-based assay to determine the effect of a compound on specific signaling pathways.
Methodology:
-
Cell Lines and Culture: Human Embryonic Kidney (HEK) 293 cells, engineered to overexpress the TLR2/CD14 complex or the TLR4/MD2/CD14 complex, are cultured under standard conditions.[9]
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of M2000 or a vehicle control for a defined period. Subsequently, the cells are stimulated with a specific TLR agonist: Lipoteichoic acid (LTA) for TLR2-expressing cells or Lipopolysaccharide (LPS) for TLR4-expressing cells.[9]
-
Cytotoxicity Assay: To ensure that the observed effects are not due to cell death, a cytotoxicity assay (e.g., MTT assay) is performed in parallel with the main experiment.
-
RNA Isolation and qPCR: After stimulation, total RNA is extracted from the cells. The expression of downstream target genes, such as MyD88 and the p65 subunit of NF-κB, is quantified using qPCR as described in the previous protocol.[9] A reduction in the mRNA levels of these genes in the M2000-treated cells compared to the agonist-only control indicates an inhibitory effect on the pathway.
Summary and Future Directions
D-Mannuronic acid and its oligomeric form, Sodium Oligomannate, have demonstrated significant therapeutic potential, particularly as anti-inflammatory and neuroprotective agents. Their novel mechanism of action, centered on the gut-brain axis and modulation of innate immune signaling, distinguishes them from many existing therapies. The quantitative data from preclinical and clinical studies support their efficacy in reducing pathological markers and improving functional outcomes in conditions like Alzheimer's disease and rheumatoid arthritis.
However, the journey of GV-971 highlights the complexities of drug development, where promising results must be rigorously validated in large, diverse populations to meet stringent regulatory standards. Future research should focus on:
-
Mechanism Validation: Further elucidating the gut-brain axis mechanism in human subjects through comprehensive microbiome and metabolomic analyses in clinical trials.
-
Structure-Activity Relationship: Investigating how the degree of polymerization of mannuronic acid oligomers impacts their efficacy and bioavailability.
-
Broadening Applications: Exploring the therapeutic potential of these compounds in other neuroinflammatory and autoimmune diseases, such as multiple sclerosis, Parkinson's disease, and inflammatory bowel disease.
-
Biomarker Development: Identifying reliable biomarkers that can predict patient response to treatment, enabling a more personalized medicine approach.
References
- 1. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. A 36-week multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 clinical trial of sodium oligomannate for mild-to-moderate Alzheimer’s dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium oligomannate - Wikipedia [en.wikipedia.org]
- 5. A phase II randomized trial of sodium oligomannate in Alzheimer’s dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium oligomannate therapeutically remodels gut microbiota and suppresses gut bacterial amino acids-shaped neuroinflammation to inhibit Alzheimer’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of sodium oligomannate in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiercepharma.com [fiercepharma.com]
The Role of Nine-Carbon Sugars in Cell Signaling: A Technical Guide to the Siglec Axis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the user's initial query focused on D-Nonamannuronic acid, a comprehensive literature review reveals a broader family of structurally and functionally related nine-carbon acidic monosaccharides that play pivotal roles in cellular communication. This technical guide will delve into the significant roles of sialic acids (such as N-acetylneuraminic acid), pseudaminic acid, and legionaminic acid in cell signaling pathways. These nonulosonic acids are key players in the intricate language of cell-cell recognition, particularly through their interactions with the Sialic acid-binding immunoglobulin-like lectin (Siglec) family of receptors. Understanding these interactions is crucial for advancing our knowledge of immune regulation, microbial pathogenesis, and for the development of novel therapeutics in oncology and infectious diseases.
This guide provides a detailed overview of the signaling cascades initiated by these nine-carbon sugars, quantitative data on their binding affinities, comprehensive experimental protocols for their study, and visual representations of the key pathways.
Data Presentation: Quantitative Analysis of Nine-Carbon Sugar Interactions with Siglec Receptors
The binding affinity between nine-carbon sugars and their cognate Siglec receptors is a critical determinant of the downstream cellular response. The following table summarizes available quantitative data from the literature.
| Ligand | Siglec Receptor | Cell Type/System | Method | Dissociation Constant (KD) | Reference(s) |
| Pseudaminic acid (Pse) derivative | Siglec-10 | Macrophages | Fluorescence Titration | 0.488 ± 0.186 µM | [1] |
| Multivalent α2,6-sialoside | Siglec-9 | Recombinant protein | 19F NMR Titration | 1.2 ± 0.2 µM | [2] |
| Sialic acid (α2,8-linked dimer) | Siglec-10 | Macrophages | Fluorescence Titration | 3.13 ± 1.23 µM | [1] |
| Leishmania donovani (sialylated) | Siglec-1 | Macrophages | Flow Cytometry (MFI) | High Affinity (Qualitative) | [3][4] |
| Leishmania donovani (sialylated) | Siglec-5 | Macrophages | Flow Cytometry (MFI) | High Affinity (Qualitative) | [3][4] |
MFI: Mean Fluorescence Intensity, a qualitative measure of binding.
Signaling Pathways of Nine-Carbon Sugars
The interaction of sialic acids and their analogues with inhibitory Siglecs on immune cells typically leads to the dampening of cellular activation. This process is mediated by the recruitment of intracellular phosphatases to the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of the Siglec receptors.
Canonical Siglec-Mediated Inhibitory Signaling
Upon binding of a sialoglycan ligand to an inhibitory Siglec receptor (e.g., Siglec-7, -9, or -10), a conformational change is induced, leading to the phosphorylation of tyrosine residues within the ITIMs by Src family kinases. These phosphorylated ITIMs then serve as docking sites for the Src homology 2 (SH2) domains of the protein tyrosine phosphatases, SHP-1 and SHP-2. The recruitment of these phosphatases to the plasma membrane results in the dephosphorylation of key signaling molecules involved in cellular activation pathways, thereby attenuating the immune response.
Caption: Canonical Siglec-mediated inhibitory signaling pathway.
Experimental Workflow for Investigating Siglec-Ligand Interactions
A typical workflow to investigate the interaction between a nine-carbon sugar and a Siglec receptor, and the subsequent downstream signaling, involves several key experimental stages.
Caption: A typical experimental workflow for studying Siglec-ligand interactions.
Experimental Protocols
Detailed methodologies are essential for the reproducible study of nine-carbon sugar signaling. Below are protocols for key experiments.
Protocol 1: Siglec-Ligand Binding Assay using Flow Cytometry
Objective: To quantify the binding of a fluorescently labeled ligand (or a cell expressing the ligand) to cells expressing a Siglec receptor.
Materials:
-
Cells expressing the Siglec of interest (e.g., transfected cell line or primary immune cells).
-
Fluorescently labeled ligand (e.g., sialylated liposomes, bacteria expressing the ligand).
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and wash twice with cold FACS buffer. Resuspend cells to a concentration of 1 x 106 cells/mL in FACS buffer.
-
Incubation: Aliquot 100 µL of the cell suspension into FACS tubes. Add the fluorescently labeled ligand at various concentrations. Incubate on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells three times with 1 mL of cold FACS buffer to remove unbound ligand. Centrifuge at 300 x g for 5 minutes between each wash.
-
Data Acquisition: Resuspend the cell pellet in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the mean fluorescence intensity (MFI) of the cell population. A shift in MFI compared to control (unlabeled cells or cells incubated with a control ligand) indicates binding.
Protocol 2: Co-Immunoprecipitation (Co-IP) of Siglec and SHP-1/2
Objective: To determine if a Siglec receptor interacts with SHP-1 or SHP-2 upon ligand stimulation.
Materials:
-
Cells expressing the Siglec of interest.
-
Ligand of interest.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against the Siglec receptor for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Antibodies against SHP-1 and SHP-2 for Western blotting.
Procedure:
-
Cell Stimulation: Treat cells with the ligand or a control for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse on ice with lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-Siglec antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SHP-1 and SHP-2, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
Protocol 3: Proximity Ligation Assay (PLA) for Siglec-SHP-1/2 Interaction
Objective: To visualize the close proximity (and thus potential interaction) of a Siglec receptor and SHP-1/2 in situ.
Materials:
-
Cells grown on coverslips.
-
Primary antibodies against the Siglec and SHP-1/2 from different species (e.g., rabbit and mouse).
-
Commercial PLA kit (containing PLA probes, ligation solution, amplification solution, and detection reagents).
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Fix and permeabilize cells on coverslips.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate with a mixture of the two primary antibodies.
-
PLA Probe Incubation: Incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides).
-
Ligation: If the primary antibodies are in close proximity, the oligonucleotides on the PLA probes are ligated to form a circular DNA template.
-
Amplification: A rolling-circle amplification is performed to generate a long DNA product from the circular template.
-
Detection: The amplified DNA is detected with fluorescently labeled oligonucleotides.
-
Imaging: Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.
Conclusion
The study of nine-carbon sugars, including sialic acids, pseudaminic acid, and legionaminic acid, and their interactions with Siglec receptors is a rapidly evolving field with significant implications for human health and disease. The technical guide provided here offers a foundational understanding of the key signaling pathways, presents available quantitative data, and details essential experimental protocols. By employing these methodologies, researchers can further unravel the complexities of the Siglec axis, paving the way for the development of innovative therapeutic strategies that target these crucial molecular interactions.
References
- 1. Bacterial pseudaminic acid binding to Siglec-10 induces a macrophage interleukin-10 response and suppresses phagocytosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmania donovani Utilize Sialic Acids for Binding and Phagocytosis in the Macrophages through Selective Utilization of Siglecs and Impair the Innate Immune Arm | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Leishmania donovani Utilize Sialic Acids for Binding and Phagocytosis in the Macrophages through Selective Utilization of Siglecs and Impair the Innate Immune Arm - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of D-Mannuronic Acid from D-Mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid is a critical carbohydrate component found in various natural polysaccharides, most notably alginates, which are widely utilized in the food, pharmaceutical, and biomedical industries. The controlled chemical synthesis of D-mannuronic acid and its derivatives from readily available starting materials like D-mannose is essential for the development of novel biomaterials, drug delivery systems, and probes for studying carbohydrate-protein interactions.
This document provides detailed application notes and experimental protocols for a well-established chemical synthesis of a protected form of D-mannuronic acid, specifically 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid, starting from D-mannose. The synthesis employs a protecting group strategy to enable the selective oxidation of the primary alcohol at the C-6 position.
Synthesis Overview
The synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid from D-mannose is a multi-step process that involves the following key transformations:
-
Regioselective Protection: The primary hydroxyl group at the C-6 position of D-mannose is selectively protected using a bulky trityl group.
-
Per-acetylation: The remaining free hydroxyl groups are acetylated to prevent their reaction in the subsequent oxidation step.
-
Deprotection: The trityl group is selectively removed to expose the primary alcohol at C-6.
-
Oxidation: The primary alcohol is oxidized to a carboxylic acid using a TEMPO-based oxidation system.
This strategic use of protecting groups ensures that only the desired hydroxyl group is oxidized, leading to the formation of the target uronic acid derivative.
Quantitative Data Summary
The following table summarizes the reported yields for each step of the synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid from D-mannose.[1][2][3]
| Step | Product | Yield (%) |
| 1. Regioselective 6-O-tritylation and per-acetylation | 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose | 46 |
| 2. 6-O-Trityl group removal | 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose | 60 |
| 3. TEMPO/BAIB oxidation | 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid | - |
| Overall Yield | 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid | 21 |
Note: The yield for the final oxidation step was not explicitly reported in isolation in the primary literature source, but the overall yield for the three-step process is 21%.[1][2][3]
Experimental Workflow Diagram
Caption: Chemical synthesis workflow for 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid.
Detailed Experimental Protocols
The following protocols are adapted from the work of Beswick et al.[1]
Step 1: Synthesis of 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose
Materials:
-
D-Mannose
-
Trityl chloride (TrCl)
-
Anhydrous pyridine
-
Acetic anhydride
-
Nitrogen gas
-
Ice
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of D-mannose (1.00 equiv.) in anhydrous pyridine, add trityl chloride (1.03 equiv.) under a nitrogen atmosphere.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
Cool the solution to room temperature and then place it in an ice bath.
-
Add acetic anhydride via a dropping funnel over 30 minutes.
-
Allow the solution to stir at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3/1) mobile phase.
-
Pour the reaction mixture onto ice and stir vigorously for 1.5 hours to precipitate the product.
-
Collect the white solid by filtration, wash with ice-cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization to yield the anomerically pure β-diastereoisomer.
Step 2: Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose
Materials:
-
1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 6-O-tritylated, per-acetylated mannose derivative from Step 1 in a suitable solvent.
-
Add a 33% solution of HBr in acetic acid. A precipitate of trityl bromide (TrBr) should form almost immediately.
-
The reaction should be halted promptly to prevent acyl migration.
-
Work up the reaction mixture to isolate the 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose as a white solid.
Step 3: Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid
Materials:
-
1,2,3,4-tetra-O-acetyl-β-D-mannopyranose
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
[Bis(acetoxy)iodo]benzene (BAIB)
-
Dichloromethane (DCM)
-
Water
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and vigorous stirring equipment
Procedure:
-
To a vigorously stirred biphasic solution of 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose (1.0 equiv.) in dichloromethane and water, add TEMPO (0.50 equiv.) and BAIB (5.00 equiv.).[1]
-
Stir the solution at room temperature for 5 hours.[1]
-
Monitor the reaction for the complete conversion of the starting material by TLC using a hexane/ethyl acetate (1/1) mobile phase. The product will appear as a baseline spot.[1]
-
Upon completion, perform an appropriate aqueous work-up to isolate the final product, 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
Acetic anhydride and HBr/AcOH are corrosive. Handle with appropriate caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Enzymatic Synthesis of D-Nonamannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Nonamannuronic acid is a complex monosaccharide that holds significant interest in biomedical research and drug development due to its potential role as a building block for novel therapeutics and its presence in bacterial capsular polysaccharides. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to complex chemical methods, yielding a product with high purity and stereospecificity. This document provides detailed application notes and protocols for the multi-step enzymatic synthesis of this compound, starting from the readily available precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).
The synthesis is achieved through a two-step enzymatic cascade followed by a final chemical hydrolysis step. The enzymatic conversion involves the sequential action of two recombinant enzymes, a UDP-GlcNAc 2-epimerase and a UDP-ManNAc dehydrogenase, to produce UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA). A subsequent mild acid hydrolysis cleaves the UDP moiety to yield the final product, this compound.
Principle of the Method
The enzymatic synthesis of this compound is based on the biosynthetic pathway of its UDP-activated precursor, UDP-N-acetyl-D-mannosaminuronic acid, which has been characterized in microorganisms such as Campylobacter jejuni.[1][2] The process can be summarized in three main stages:
-
Epimerization: UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is converted to UDP-N-acetyl-D-mannosamine (UDP-ManNAc) by the action of a UDP-GlcNAc 2-epimerase.
-
Oxidation: The C6-hydroxyl group of UDP-ManNAc is oxidized to a carboxylic acid by a NAD+-dependent UDP-ManNAc dehydrogenase, yielding UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA).
-
Hydrolysis: The UDP moiety is cleaved from UDP-ManNAcA via mild acid hydrolysis to release the free this compound.
Data Presentation
Table 1: Summary of Enzymes and Reaction Components
| Parameter | Step 1: Epimerization | Step 2: Oxidation | Step 3: Hydrolysis |
| Enzyme | UDP-GlcNAc 2-epimerase | UDP-ManNAc dehydrogenase | None (Chemical) |
| Substrate | UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) | UDP-N-acetyl-D-mannosamine (UDP-ManNAc) | UDP-N-acetyl-D-mannosaminuronic acid |
| Cofactor | None | NAD+ | None |
| Product | UDP-N-acetyl-D-mannosamine (UDP-ManNAc) | UDP-N-acetyl-D-mannosaminuronic acid | This compound |
Table 2: Quantitative Parameters of the Enzymatic Reactions
| Parameter | UDP-GlcNAc 2-epimerase | UDP-ManNAc dehydrogenase |
| Source Organism | Campylobacter jejuni | Campylobacter jejuni |
| kcat (s⁻¹) | 33.44 | Not Reported |
| KM for Substrate (mM) | 3.91 (for UDP-GlcNAc) | Not Reported |
| Optimal pH | 7.5 - 8.0 | 7.5 |
| Optimal Temperature (°C) | 22 - 37 | 22 - 25 |
| Estimated Yield | >90% conversion to UDP-ManNAc | >90% conversion to UDP-ManNAcA |
Note: Kinetic data is based on homologous enzymes and published protocols.[1][3] Actual yields may vary depending on experimental conditions and enzyme purity.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Enzymes
This protocol describes the expression and purification of His-tagged UDP-GlcNAc 2-epimerase and UDP-ManNAc dehydrogenase from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with expression plasmids for His-tagged UDP-GlcNAc 2-epimerase or UDP-ManNAc dehydrogenase.
-
Luria-Bertani (LB) broth with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT.
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Dialysis Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 1 mM DTT.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Inoculate a 1 L culture of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-18 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to confirm purity.
-
Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Typical yields are 5-10 mg of purified enzyme per liter of culture.[1]
-
Store the purified enzymes at -80°C in aliquots containing 10% glycerol.
Protocol 2: One-Pot Enzymatic Synthesis of UDP-N-acetyl-D-mannosaminuronic acid
This protocol describes the coupled enzymatic reaction to produce UDP-ManNAcA from UDP-GlcNAc.
Materials:
-
Purified UDP-GlcNAc 2-epimerase (approximately 1 mg/mL).
-
Purified UDP-ManNAc dehydrogenase (approximately 1 mg/mL).
-
UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).
-
Nicotinamide adenine dinucleotide (NAD+).
-
Dithiothreitol (DTT).
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 250 mM KCl, 5% glycerol.[1][2]
-
10 kDa molecular weight cutoff spin filter.
Procedure:
-
Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:
-
Incubate the reaction mixture at 22°C for 18 hours. The progress of the reaction can be monitored by observing the increase in absorbance at 340 nm due to the production of NADH.
-
Terminate the reaction by removing the enzymes using a 10 kDa molecular weight cutoff spin filter. Centrifuge at 10,000 x g for 20 minutes.
-
The flow-through contains the product, UDP-N-acetyl-D-mannosaminuronic acid. This solution can be used directly for the next step or purified further by anion-exchange chromatography if required.
Protocol 3: Proposed Mild Acid Hydrolysis to this compound
This protocol is a proposed method for the final hydrolysis step. Optimization of reaction time and temperature may be necessary.
Materials:
-
Solution of UDP-N-acetyl-D-mannosaminuronic acid from Protocol 2.
-
Trifluoroacetic acid (TFA).
-
Dowex 1x8 resin (formate form).
Procedure:
-
To the solution of UDP-ManNAcA, add TFA to a final concentration of 0.1 M.
-
Incubate the reaction at 80°C for 1-2 hours. The hydrolysis should be monitored by TLC or HPLC to determine the optimal reaction time and minimize degradation of the product.
-
Neutralize the reaction mixture by passing it through a small column of Dowex 1x8 resin (formate form).
-
Lyophilize the flow-through to obtain the crude this compound.
-
The final product can be further purified by size-exclusion or ion-exchange chromatography.
Visualizations
Caption: Enzymatic pathway for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Biosynthesis of UDP-α-N-Acetyl-d-mannosaminuronic Acid and CMP-β-N-Acetyl-d-neuraminic Acid for the Capsular Polysaccharides of Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into structure and activity of a UDP-GlcNAc 2-epimerase involved in secondary cell wall polymer biosynthesis in Paenibacillus alvei - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of D-Nonamannuronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical synthesis of D-Nonamannuronic acid derivatives, compounds of significant interest in glycobiology and drug discovery. The protocols outlined below are based on established methodologies for the synthesis of related nine-carbon sugar acids, particularly 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN), and have been adapted for the synthesis of the D-manno epimer.
Introduction
This compound, a nine-carbon sugar acid with a D-manno configuration, belongs to the family of sialic acids. Sialic acids are crucial components of glycoconjugates on cell surfaces, playing vital roles in cellular recognition, adhesion, and signaling processes. The synthesis of this compound and its derivatives is of great interest for the development of novel therapeutic agents, including enzyme inhibitors and modulators of immune responses. This document provides detailed protocols for the chemical synthesis of a key building block, a protected this compound ester, and its subsequent derivatization.
Data Presentation
Table 1: Summary of Yields for the Synthesis of Protected Methyl D-Nonamannuronate
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Lactonization | D-Mannose | D-Mannonolactone | I₂, MeOH | ~90 |
| 2 | Acetonide Protection | D-Mannonolactone | 2,3:5,6-Di-O-isopropylidene-D-mannonolactone | Acetone, H₂SO₄ | ~85 |
| 3 | Grignard Reaction | 2,3:5,6-Di-O-isopropylidene-D-mannonolactone | Hemiacetal Intermediate | Propargylmagnesium bromide | ~75 |
| 4 | Stereoselective Reduction | Hemiacetal Intermediate | syn-Diol | NaBH₄ | ~90 (syn) |
| 5 | Benzyl Protection | syn-Diol | Fully Protected Alkyne | BnBr, NaH | ~85 |
| 6 | Oxidative Cleavage | Fully Protected Alkyne | Protected Methyl D-Nonamannuronate | O₃, then Me₂S | ~70 |
Table 2: Representative Spectroscopic Data for Protected Methyl D-Nonamannuronate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 4.80 - 3.50 | m | - | Sugar ring and side chain protons |
| ¹H | 3.75 | s | - | -OCH₃ |
| ¹³C | ~170 | s | - | C=O (ester) |
| ¹³C | ~100 | s | - | C1 |
| ¹³C | 80-60 | m | - | Sugar ring and side chain carbons |
| ¹³C | 52.5 | s | - | -OCH₃ |
Note: The data presented in Tables 1 and 2 are representative values based on analogous syntheses of related sialic acids. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of Protected Methyl D-Nonamannuronate
This protocol describes a multi-step synthesis of a fully protected methyl ester of this compound, a versatile building block for further derivatization.
Step 1: Preparation of D-Mannonolactone
-
To a solution of D-mannose (1 eq) in methanol, add iodine (I₂, 0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Concentrate the mixture under reduced pressure to obtain crude D-mannonolactone, which can be used in the next step without further purification.
Step 2: Protection of D-Mannonolactone
-
Suspend D-mannonolactone (1 eq) in anhydrous acetone.
-
Add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2,3:5,6-di-O-isopropylidene-D-mannonolactone.
Step 3: Grignard Reaction with Propargylmagnesium Bromide
-
Prepare propargylmagnesium bromide from magnesium turnings and propargyl bromide in anhydrous diethyl ether under an inert atmosphere.
-
To a solution of 2,3:5,6-di-O-isopropylidene-D-mannonolactone (1 eq) in anhydrous THF at -78 °C, add the freshly prepared Grignard reagent dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude hemiacetal.
Step 4: Stereoselective Reduction of the Hemiacetal
-
Dissolve the crude hemiacetal from the previous step in methanol.
-
Cool the solution to -78 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by adding acetone.
-
Concentrate the mixture and purify by column chromatography to isolate the desired syn-diol.
Step 5: Benzyl Protection of the Diol
-
To a solution of the syn-diol (1 eq) in anhydrous DMF, add sodium hydride (NaH, 5 eq) at 0 °C.
-
After stirring for 30 minutes, add benzyl bromide (BnBr, 5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with methanol at 0 °C.
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 6: Oxidative Cleavage to the Methyl Ester
-
Dissolve the fully protected alkyne (1 eq) in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone (O₃) through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (Me₂S, 5 eq) and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the protected methyl D-nonamannuronate.
Protocol 2: Glycosylation of Protected Methyl D-Nonamannuronate
This protocol describes a general procedure for the glycosylation of the this compound donor to form a glycoside derivative.
-
Prepare a glycosyl donor from the protected methyl D-nonamannuronate (e.g., a trichloroacetimidate or a thioglycoside) using standard procedures.
-
Dissolve the glycosyl donor (1 eq) and a suitable glycosyl acceptor (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the mixture to the appropriate temperature (e.g., -40 °C to 0 °C).
-
Add a catalytic amount of a suitable promoter (e.g., TMSOTf for trichloroacetimidates, or NIS/TfOH for thioglycosides).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through Celite, concentrate the filtrate, and purify the residue by column chromatography to yield the desired glycoside derivative.
Mandatory Visualization
Synthetic Workflow for Protected this compound
Caption: Synthetic workflow for the preparation of protected this compound and its derivatization.
Potential Signaling Pathway Modulation by Mannuronic Acid Derivatives
Note: Specific signaling pathways for this compound have not been extensively characterized. The following diagram illustrates the known inhibitory effect of a related compound, β-D-mannuronic acid, on Toll-like Receptor (TLR) signaling, which represents a potential area of investigation for this compound derivatives.[1]
References
Application Notes and Protocols for the Purification of D-Nonamannuronic Acid from Algal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Nonamannuronic acid, a complex uronic acid oligomer, is a derivative of D-mannuronic acid, a primary constituent of alginate found in the cell walls of brown algae (Phaeophyceae). Alginate is a linear polysaccharide composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The unique structural and biological properties of this compound and other alginate-derived oligosaccharides have garnered significant interest in the pharmaceutical and biomedical fields for their potential therapeutic applications, including antioxidant, anti-inflammatory, and immune-modulatory activities.
These application notes provide a comprehensive overview and detailed protocols for the purification of this compound from brown algal extracts. The process involves the initial extraction of the parent polysaccharide, alginate, followed by its controlled hydrolysis to yield uronic acid oligomers, and subsequent chromatographic purification of the target this compound.
Data Presentation
The following tables summarize quantitative data compiled from various studies on the extraction of alginate and the hydrolysis to D-mannuronic acid. These values can serve as a benchmark for optimizing the purification process.
Table 1: Alginate Extraction Yield from Various Brown Algae Species
| Algal Species | Extraction Method | Key Parameters | Alginate Yield (% of dry weight) | Reference |
| Sargassum cristaefolium | Alkaline Extraction | 2.66% Na2CO3, 57.02°C, 123.96 min | 34.51 ± 0.87 | [1] |
| Sargassum wightii | Alkaline Extraction | 2.5% Na2CO3 | 31.7 | [2] |
| Laminaria digitata | Ultrasound-assisted Acid Treatment | 0.1 M HCl, 47°C, 30 min | 30.9 | [3] |
| Macrocystis pyrifera | Conventional | Not specified | 18 - 45 | [4] |
| Durvillaea potatorum | Conventional | Not specified | 45 - 55 | [4] |
Table 2: Recovery of D-Mannuronic Acid from Alginate Hydrolysis
| Hydrolysis Method | Alginate Source | Key Parameters | D-Mannuronic Acid Recovery (%) | Reference |
| Acid Hydrolysis (H₂SO₄) | Not specified | 80% H₂SO₄ (3h, 30°C), then 2N H₂SO₄ (2h, 100°C) | 80.9 | |
| Acid Hydrolysis (Formic Acid) | Not specified | 95% Formic Acid, 110°C, 10h | Optimized for highest recovery | [5] |
| Enzymatic Hydrolysis | Sodium Alginate | Alginate Lyase (Cel32) | High yield of oligosaccharides | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experimental stages in the purification of this compound.
Protocol 1: Extraction of Alginate from Brown Algae
This protocol describes a conventional alkaline extraction method for obtaining alginate from dried brown seaweed.
Materials:
-
Dried brown algae (e.g., Sargassum or Laminaria species), ground to a fine powder
-
Formalin solution (0.1-0.4%)
-
0.1 M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 2.5% w/v)
-
Ethanol (96% and 70%)
-
Deionized water
-
Beakers, magnetic stirrer, heating plate, filtration apparatus (e.g., filter press cloth or vacuum filtration)
-
Oven
Procedure:
-
Pre-treatment with Formalin: To fix phenolic compounds, treat the dried algal powder with a 0.1-0.4% formalin solution at room temperature for 15-30 minutes.[4]
-
Acid Wash: Stir the seaweed powder in 0.1 M H₂SO₄ or HCl for 30 minutes at a temperature ranging from room temperature to 50°C. This step helps to remove interfering substances and improves the efficiency of the subsequent extraction.[4] Separate the solid material by filtration.
-
Alkaline Extraction: Resuspend the acid-treated seaweed in a sodium carbonate solution (e.g., 2.5%) at a solid-to-liquid ratio of 1:20 (w/v). Heat the suspension to a temperature between 50-90°C and stir for 1-3 hours.[1][2]
-
Filtration: Cool the mixture and filter through a filter press cloth or a vacuum filtration system to separate the viscous alginate solution (filtrate) from the solid residue.
-
Precipitation: Add 96% ethanol to the filtrate at a ratio of 1:2 (v/v) while stirring. Allow the mixture to stand for at least 2 hours to precipitate the sodium alginate.
-
Washing and Drying: Collect the precipitated alginate by filtration. Wash the alginate twice with 70% ethanol, followed by a wash with 96% ethanol. Press the final product to remove excess liquid and dry it in an oven at 45-60°C for 24 hours.
-
Milling: Mill the dried alginate to a fine powder (e.g., 60 mesh) for subsequent hydrolysis.
Protocol 2: Acid Hydrolysis of Alginate
This protocol details the acid-catalyzed hydrolysis of extracted alginate to release uronic acid monomers and oligomers.
Materials:
-
Purified sodium alginate powder
-
Sulfuric acid (H₂SO₄), concentrated (e.g., 80%) and 2 N
-
Sodium hydroxide (NaOH) for neutralization
-
Ice bath
-
Heating block or water bath
-
pH meter
-
Centrifuge
Procedure:
-
Primary Hydrolysis: Carefully add 80% sulfuric acid to the alginate powder in a thick-walled glass tube or flask, maintaining a low temperature using an ice bath to control the exothermic reaction. Stir the mixture at 30°C for 3 hours.
-
Secondary Hydrolysis: Dilute the reaction mixture with deionized water to achieve a final sulfuric acid concentration of 2 N. Heat the mixture at 100°C for 2 hours in a sealed vessel to complete the hydrolysis.
-
Neutralization: Cool the hydrolysate in an ice bath and carefully neutralize it to pH 7.0 by the slow addition of a concentrated NaOH solution.
-
Clarification: Centrifuge the neutralized solution to remove any precipitate. Collect the supernatant containing the uronic acids.
Protocol 3: Purification of this compound by Anion-Exchange Chromatography
This protocol outlines the separation of this compound from the hydrolysate using anion-exchange chromatography.
Materials:
-
Alginate hydrolysate (from Protocol 2)
-
Anion-exchange resin (e.g., DEAE-Sepharose or a similar weak anion exchanger)
-
Chromatography column
-
Elution buffers: e.g., a linear gradient of sodium chloride (NaCl) or a formic acid gradient.[7]
-
Fraction collector
-
System for monitoring the eluate (e.g., UV-Vis spectrophotometer at 210 nm for uronic acids)
Procedure:
-
Column Packing and Equilibration: Pack the chromatography column with the chosen anion-exchange resin according to the manufacturer's instructions. Equilibrate the column with the starting elution buffer (low ionic strength) until a stable baseline is achieved.
-
Sample Loading: Load the clarified alginate hydrolysate onto the equilibrated column.
-
Elution: Elute the bound uronic acids using a linear gradient of increasing ionic strength (e.g., 0 to 2 M NaCl). The more acidic and larger oligomers will bind more tightly and elute at higher salt concentrations.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions for the presence of this compound using a suitable analytical technique such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or by colorimetric assays for uronic acids.
-
Pooling and Desalting: Pool the fractions containing the purified this compound. Desalt the pooled fractions, for example, by dialysis or size-exclusion chromatography.
-
Lyophilization: Lyophilize the desalted fraction to obtain the purified this compound as a dry powder.
Visualizations
The following diagrams illustrate the key workflows for the purification of this compound.
Caption: Overall workflow for the purification of this compound from brown algae.
Caption: Logical progression from raw material to the final purified product.
References
- 1. bbrc.in [bbrc.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase [mdpi.com]
- 7. automated-ion-exchange-chromatography-of-uronic-acids-and-uronic-acid-containing-oligosaccharides - Ask this paper | Bohrium [bohrium.com]
Application Note & Protocol: HPLC-MS Analysis of D-Nonamannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of D-Nonamannuronic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies outlined below are based on established analytical principles for similar acidic sugar compounds and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a monosaccharide that plays a role in various biological processes and is a constituent of some bacterial polysaccharides. Accurate and sensitive quantification of this compound is crucial for research in microbiology, glycobiology, and for the development of therapeutics targeting pathways involving this sugar acid. This application note describes a sensitive and specific HPLC-MS method for the determination of this compound in various sample matrices.
Experimental Workflow
The overall experimental workflow for the HPLC-MS analysis of this compound is depicted below. This process includes sample preparation, HPLC separation, and mass spectrometric detection.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocols
Sample Preparation
A generic sample preparation protocol for biological fluids (e.g., plasma, urine) or cell culture media is provided below. This protocol may require optimization depending on the specific sample matrix.
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound, if available. If not, a structurally similar compound not present in the sample can be used).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode anion exchange cartridge).
-
Nitrogen evaporator.[1]
-
Vortex mixer and centrifuge.
Protocol:
-
Sample Collection: Collect samples and store them at -80°C until analysis.
-
Protein Precipitation:
-
Thaw the sample on ice.
-
To 100 µL of the sample, add 400 µL of cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS Analysis
Instrumentation:
-
A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer) with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions:
The following parameters are starting points and should be optimized for the specific instrument and analyte. This compound, being an acid, is expected to ionize well in negative ion mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C[2] |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification. A full scan may be used for initial method development. |
| MRM Transitions | To be determined by infusing a standard of this compound. The precursor ion will be [M-H]⁻. The product ions will be fragments of the precursor. |
Data Presentation: Quantitative Summary
The following table structure should be used to summarize the quantitative data obtained from the analysis. This includes linearity, limits of detection and quantification, precision, and accuracy.
Table 1: Quantitative Performance of the HPLC-MS Method
| Parameter | Result |
| Linear Range | To be determined (e.g., 1 - 1000 ng/mL) |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined (based on a signal-to-noise ratio of 3)[3] |
| Limit of Quantification (LOQ) | To be determined (based on a signal-to-noise ratio of 10)[3] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be evaluated |
Signaling Pathways and Logical Relationships
While a specific signaling pathway for this compound is not described in the provided context, a logical diagram for the method validation process is presented below.
Caption: Logical workflow for analytical method validation.
This comprehensive guide provides the necessary framework for establishing a reliable HPLC-MS method for the analysis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific instrumentation and sample types for the best results.
References
Application Notes and Protocols for Quantitative NMR (qNMR) Spectroscopy of D-Nonamannuronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1][2][3] Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification without the need for identical reference standards for the analyte.[1][4] This makes it an invaluable tool in pharmaceutical analysis, quality control, and drug development for purity assignments and potency determination.[2][5][6]
This document provides a detailed protocol for the quantitative analysis of D-Nonamannuronic acid using ¹H qNMR. This compound is an acidic monosaccharide, and this protocol is adapted from established methodologies for the quantification of carbohydrates and uronic acids.[7]
Principle of Quantitative ¹H NMR
The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal.[8] By incorporating a certified internal standard of known concentration and purity into the sample, the concentration or purity of the analyte (this compound) can be accurately calculated.
The calculation is based on the following relationship:
P_x = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std
Where:
-
P : Purity
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
x : Analyte (this compound)
-
std : Internal Standard
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, data acquisition, and processing for the qNMR analysis of this compound.
Materials and Equipment
-
Analyte: this compound
-
Internal Standard: Certified Reference Material (CRM) such as Maleic Acid, Sodium Acetate, or DSS-d6.
-
Deuterated Solvent: Deuterium oxide (D₂O, 99.9% D)
-
Equipment:
-
High-resolution NMR spectrometer (≥400 MHz recommended)[5]
-
High-precision analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Volumetric flasks and pipettes
-
Standard 5 mm NMR tubes
-
Selection of the Internal Standard
Choosing an appropriate internal standard is crucial for accurate qNMR results.[8] The ideal standard should:
-
Be highly pure (certified purity ≥99%) and chemically stable.[9]
-
Be soluble in the same deuterated solvent as the analyte (D₂O).
-
Have at least one sharp signal (preferably a singlet) that does not overlap with any analyte or solvent signals.[10]
-
Not be excessively volatile or hygroscopic.[9]
Table 1: Recommended Internal Standards for qNMR in D₂O
| Internal Standard | Molar Mass ( g/mol ) | Chemical Shift (δ, ppm) in D₂O | Signal Multiplicity | Key Advantages |
| Maleic Acid | 116.07 | ~6.2-6.3 | Singlet | High purity available, sharp singlet in a clean region of the spectrum. |
| Sodium Acetate | 82.03 | ~1.9 | Singlet | Highly soluble in D₂O, signal is in the aliphatic region. |
| DSS-d6 | 224.38 | ~0.0 | Singlet | Signal is at 0 ppm, far from most analyte signals. Serves as a chemical shift reference.[4] |
| Calcium Formate | 130.11 | ~8.4 | Singlet | Signal is in the downfield region, useful if analyte signals are upfield.[11] |
Sample Preparation
Accurate weighing is critical for the precision of the qNMR experiment.[9]
-
Weighing: Using a high-precision analytical balance, accurately weigh approximately 5-10 mg of the this compound sample into a clean vial. Record the exact mass (mₓ).
-
Internal Standard Addition: Accurately weigh an appropriate amount of the selected internal standard (mₛₜᏧ) and add it to the same vial. A molar ratio between the analyte and standard close to 1:1 is ideal.[11]
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of D₂O to the vial.
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial. A clear, homogenous solution is essential.[12]
-
Transfer: Transfer an appropriate volume (typically 0.6-0.7 mL for a 5 mm tube) of the final solution into an NMR tube.[12]
NMR Data Acquisition
To ensure the data is quantitative, several acquisition parameters must be carefully set.
-
Tuning and Shimming: Insert the sample into the spectrometer, allow it to thermally equilibrate for at least 5 minutes, and then tune and shim the probe to achieve good magnetic field homogeneity.[10]
-
Signal Selection: Acquire a preliminary ¹H NMR spectrum to identify well-resolved, non-overlapping signals for both this compound and the internal standard. For uronic acids like mannuronic acid, the anomeric proton (H1) signal is often a good choice for quantification.
Table 2: Typical ¹H NMR Chemical Shifts for D-Mannuronic Acid Residues in D₂O
| Proton | Chemical Shift (δ, ppm) |
| H1 | ~5.09 |
| H2 | ~4.45 |
| H3 | ~4.15 |
| H4 | ~4.32 |
| H5 | ~4.14 |
| (Note: These values are for D-mannuronic acid within an alginate polymer and may vary slightly for the free monomer. The anomeric proton (H1) is typically the most downfield and well-separated signal.)[13] |
-
Quantitative Parameters: Set the acquisition parameters according to the values in Table 3. The most critical parameter is the relaxation delay (D1).
Table 3: Key qNMR Acquisition Parameters for ¹H NMR
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | Ensures that not all magnetization is used in one scan, aiding faster relaxation.[5] |
| Relaxation Delay (D1) | ≥ 5 x T₁ | Crucial for ensuring complete relaxation of all protons between scans. T₁ can be measured with an inversion-recovery experiment. A conservative value of 30-60 seconds is often used if T₁ is unknown.[5][8] |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides sufficient digital resolution for accurate integration.[5] |
| Number of Scans (NS) | ≥ 32 | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 recommended for <1% integration error).[1][10] |
| Spectral Width (SW) | ~16 ppm | Should cover the entire spectral range of interest with clean baseline on both sides.[5] |
Data Processing and Quantification
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz is typical) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction and verify its quality, especially around the signals of interest.
-
Integration: Integrate the selected, well-resolved signal for this compound (Iₓ) and the signal for the internal standard (IₛₜᏧ). Define the integral regions manually to ensure consistency.
-
Calculation: Use the formula provided in Section 1 to calculate the purity or concentration of this compound. Perform the analysis in triplicate for statistical validation.[9]
Data Presentation
Quantitative results should be presented clearly. Table 4 provides a template for summarizing the data from a qNMR experiment.
Table 4: Example Data Summary for qNMR Analysis of this compound
| Sample ID | Mass Analyte (mₓ) (mg) | Mass Std. (mₛₜᏧ) (mg) | Integral Analyte (Iₓ) | Integral Std. (IₛₜᏧ) | Calculated Purity (%) | Mean Purity (%) | RSD (%) |
| DNA-01-A | 5.120 | 4.850 | 1.05 | 1.00 | 98.5 | ||
| DNA-01-B | 5.080 | 4.862 | 1.03 | 1.00 | 98.2 | 98.4 | 0.2 |
| DNA-01-C | 5.150 | 4.855 | 1.06 | 1.00 | 98.6 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the qNMR analysis of this compound.
Caption: Workflow for qNMR analysis of this compound.
Logical Relationship for qNMR Calculation
This diagram shows the relationship between the measured and known parameters used in the final purity calculation.
Caption: Relationship of variables for qNMR purity calculation.
Validation of the qNMR Method
For use in regulated environments, the qNMR method should be validated according to ICH Q2(R2) or USP General Chapter <1220> guidelines.[6] Key validation parameters include:
-
Specificity: Ensuring no interference from impurities or excipients at the chemical shifts of the analyte and internal standard.
-
Linearity: Analyzing samples over a range of concentrations to demonstrate a linear relationship between concentration and signal response.
-
Accuracy: Comparing the qNMR results to those obtained from an orthogonal method or by analyzing a certified reference material.
-
Precision: Assessing repeatability (intraday) and intermediate precision (interday) to ensure the method produces consistent results.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): Determining the lowest concentration of the analyte that can be reliably quantified and detected.
Conclusion
Quantitative ¹H NMR is a robust, reliable, and efficient method for determining the purity and concentration of this compound. By following a carefully designed protocol with an appropriate internal standard and optimized acquisition parameters, this technique provides accurate and precise results, making it a highly suitable tool for quality control and research in the pharmaceutical and drug development sectors.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chapter - qNMR as a Tool for Determination of Six Common Sugars in Foods | Bentham Science [benthamscience.com]
- 4. bipm.org [bipm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. usp.org [usp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Note: Characterization of D-Nonamannuronic Acid Using Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a detailed protocol for the characterization of D-Nonamannuronic acid, a complex monosaccharide, using Fourier-Transform Infrared (FTIR) spectroscopy. The method described herein is intended for researchers, scientists, and drug development professionals who require a rapid and reliable technique for the structural elucidation and quality control of this compound. The protocol outlines the sample preparation using the potassium bromide (KBr) pellet method, data acquisition parameters, and the interpretation of the resulting infrared spectrum. A summary of expected characteristic absorption bands for this compound, inferred from data on related uronic acids and monosaccharides, is presented in a tabular format for easy reference.
Introduction
This compound is a nine-carbon monosaccharide belonging to the uronic acid family. Uronic acids are key components of various polysaccharides and glycoconjugates in biological systems and have significant roles in both physiological and pathological processes. Their structural characterization is crucial for understanding their biological function and for the development of carbohydrate-based therapeutics.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule.[1][2] The method is based on the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the different chemical bonds present.[3] The resulting FTIR spectrum serves as a unique molecular "fingerprint," enabling the identification and structural analysis of the compound.[4] This application note details a standard operating procedure for the characterization of this compound powder using transmission FTIR spectroscopy.
Experimental Protocol
This protocol describes the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of a solid this compound sample. The KBr pellet method is a widely used technique for solid samples as KBr is transparent in the mid-infrared region.[5][6]
Materials and Equipment:
-
This compound sample (solid, finely powdered)
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Sample and KBr Preparation:
-
Dry the spectroscopy-grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any moisture.[7] Store the dried KBr in a desiccator until use.
-
Ensure the this compound sample is in the form of a fine powder. If necessary, gently grind the sample in an agate mortar.
-
-
Mixing:
-
Pellet Formation:
-
FTIR Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the FTIR spectrum of the this compound sample.
-
Typical Instrument Parameters:
-
-
Data Processing:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum.
-
Analyze the spectrum to identify the characteristic absorption bands.
-
Data Presentation
The following table summarizes the expected characteristic FTIR absorption bands for this compound. These assignments are based on the known spectral data of mannuronic acid, other uronic acids, and monosaccharides like glucose and mannose.[11][12][13]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode | Functional Group |
| ~3400 | Broad, Strong | O-H stretching | Hydroxyl (-OH) and Carboxylic Acid (-COOH) |
| ~2930 | Weak-Medium | C-H stretching | Aliphatic C-H |
| ~1735 | Medium-Strong | C=O stretching | Carboxylic Acid (-COOH) |
| ~1620 | Medium | Asymmetric COO⁻ stretching | Carboxylate (if deprotonated) |
| ~1415 | Medium | Symmetric COO⁻ stretching | Carboxylate (if deprotonated) |
| 1200 - 1450 | Medium | O-H bending, C-H bending | Hydroxyl, Aliphatic |
| 1000 - 1200 | Strong | C-O stretching, C-C stretching | Pyranose ring, Glycosidic linkage region |
| ~815 | Weak-Medium | C-H bending (anomeric region) | Mannuronic acid residue characteristic |
Mandatory Visualization
Caption: Workflow for the FTIR characterization of this compound.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. rtilab.com [rtilab.com]
- 5. azom.com [azom.com]
- 6. shimadzu.com [shimadzu.com]
- 7. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pelletpressdiesets.com [pelletpressdiesets.com]
- 10. mdpi.com [mdpi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 13. Isolation and FTIR-ATR and 1H NMR Characterization of Alginates from the Main Alginophyte Species of the Atlantic Coast of Morocco - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Screening D-Nonamannuronic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Nonamannuronic acid is an alginate oligomer found in marine brown algae and produced by a select group of Gram-negative bacteria.[1] As a structural analog of sialic acid, a key molecule in various biological processes, this compound holds potential for therapeutic applications, including in the areas of pain and vascular dementia.[1] Sialic acids, such as N-acetylneuraminic acid (Neu5Ac), play crucial roles in cell signaling, immune modulation, and pathogen recognition.[2][3] Given the structural similarity, it is hypothesized that this compound may exhibit bioactivity through mechanisms such as the inhibition of neuraminidase enzymes or the modulation of cell signaling pathways like the Toll-like receptor (TLR) pathway.
This application note provides detailed protocols for a comprehensive cell-based assay to characterize the bioactivity of this compound. The described assays will enable researchers to:
-
Determine the effect of this compound on viral neuraminidase activity.
-
Assess the cytotoxic and cytostatic effects of this compound on a relevant human cell line.
-
Investigate the potential of this compound to modulate inflammatory signaling pathways.
Hypothetical Signaling Pathway: this compound Modulation of TLR4 Signaling
Sialic acid residues on the surface of cells are known to modulate the activity of the Toll-like receptor 4 (TLR4) complex, a key component of the innate immune system. It is hypothesized that this compound, as a sialic acid analog, may interfere with the normal sialic acid-mediated regulation of TLR4, potentially inhibiting lipopolysaccharide (LPS)-induced inflammatory signaling.
Experimental Protocols
Neuraminidase Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of neuraminidase, an enzyme crucial for the release of viral particles from infected cells.
Workflow:
Materials:
-
This compound
-
Neuraminidase (from Clostridium perfringens)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop Solution (e.g., 0.1 M NaOH in 83% ethanol)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of each this compound dilution. Include positive controls (neuraminidase without inhibitor) and negative controls (Assay Buffer only).
-
Add 50 µL of neuraminidase solution (pre-diluted in Assay Buffer to a working concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the MUNANA substrate solution in Assay Buffer (e.g., 100 µM).
-
Add 50 µL of the MUNANA substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Materials:
-
This compound
-
HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Absorbance microplate reader
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include vehicle controls (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm.
-
Calculate the percent cell viability for each concentration and determine the EC50 value.
Data Presentation
Table 1: Hypothetical Neuraminidase Inhibition by this compound
| This compound (µM) | % Inhibition (Mean ± SD) |
| 0 (Control) | 0 ± 2.5 |
| 1 | 12.3 ± 3.1 |
| 10 | 35.8 ± 4.2 |
| 50 | 48.9 ± 3.8 |
| 100 | 75.4 ± 5.5 |
| 250 | 92.1 ± 2.9 |
| 500 | 98.6 ± 1.7 |
| IC50 | ~65 µM |
Table 2: Hypothetical Effect of this compound on HEK293 Cell Viability (48-hour exposure)
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.1 |
| 10 | 98.2 ± 4.7 |
| 50 | 95.6 ± 6.2 |
| 100 | 92.3 ± 5.9 |
| 250 | 85.1 ± 7.3 |
| 500 | 70.4 ± 8.1 |
| 1000 | 52.8 ± 6.5 |
| EC50 | >1000 µM |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the biological activity of this compound. By employing a neuraminidase inhibition assay and a cell viability assay, researchers can obtain valuable data on the compound's potential as an enzyme inhibitor and its cytotoxic profile. The hypothetical signaling pathway and workflows serve as a guide for experimental design and data interpretation. Further investigation into the modulation of specific signaling pathways, such as the TLR4 pathway, can provide deeper insights into the mechanism of action of this compound and its potential as a novel therapeutic agent.
References
Application Notes: D-Nonamannuronic Acid as a Standard for Carbohydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Nonamannuronic acid, a member of the nonulosonic acid family, holds potential as a reference standard in specialized carbohydrate analysis, particularly in contexts where analogous sialic acids are investigated. While less common than N-acetylneuraminic acid (Neu5Ac) or N-glycolylneuraminic acid (Neu5Gc), establishing robust analytical protocols for this compound is crucial for its characterization and quantification in various biological and pharmaceutical samples.
Sialic acids, terminal monosaccharides on glycan chains of glycoproteins and glycolipids, play significant roles in cellular recognition, adhesion, and signaling.[1][2][3] Their accurate quantification is a regulatory requirement in the development and quality control of biopharmaceuticals, as sialylation patterns can impact drug efficacy, stability, and immunogenicity.[2][3] This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely adopted method for sialic acid analysis.[1][4]
Application: Quantification of this compound in Biological Samples
This protocol outlines the use of this compound as a standard for creating a calibration curve to quantify its presence in a sample of interest. The methodology involves the release of sialic acids from glycoconjugates by mild acid hydrolysis, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and subsequent analysis by Reversed-Phase HPLC (RP-HPLC) with fluorescence detection.
Quantitative Data Summary
A standard curve is generated by plotting the peak area of the DMB-derivatized this compound standard against its concentration. This curve is then used to determine the concentration of this compound in unknown samples.
| Concentration (µM) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 379,968 |
| 50 | 758,543 |
| 100 | 1,521,086 |
Experimental Protocol: HPLC Analysis of this compound
1. Materials and Reagents:
-
This compound standard
-
1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Acetic Acid
-
Sodium Hydrosulfite
-
β-mercaptoethanol
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sample containing glycoconjugates
2. Equipment:
-
HPLC system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Heating block or water bath
-
Lyophilizer (optional)
-
Microcentrifuge
-
pH meter
3. Procedure:
3.1. Sialic Acid Release (Acid Hydrolysis):
- To your sample (e.g., purified glycoprotein or cell pellet), add 2 M acetic acid.
- Incubate the mixture at 80°C for 2 hours to release the sialic acids.[4]
- After incubation, cool the sample on ice.
- Lyophilize the sample to dryness or use a vacuum concentrator.
3.2. Preparation of DMB Labeling Solution:
- Caution: DMB is light-sensitive. Prepare the solution in a dark environment or in a foil-wrapped container.
- Prepare a solution containing:
- 1.4 M Acetic Acid
- 0.75 M β-mercaptoethanol
- 18 mM Sodium Hydrosulfite
- Dissolve DMB in this solution to a final concentration of 0.5 mg/mL.[4]
3.3. Derivatization of Standards and Samples:
- Prepare a series of this compound standards with concentrations ranging from 1 µM to 100 µM.
- Reconstitute the hydrolyzed, dried samples in HPLC-grade water.
- To 50 µL of each standard and sample, add 150 µL of the DMB labeling solution.[4]
- Vortex briefly to mix.
- Incubate at 50°C for 3 hours in the dark to allow for derivatization.[4]
3.4. HPLC Analysis:
- Filter the derivatized samples and standards through a 0.22 µm syringe filter before injection.
- Set up the HPLC system with the following conditions (may require optimization for your specific system):
- Column: C18 reversed-phase column
- Mobile Phase A: Water with 0.1% TFA
- Mobile Phase B: Acetonitrile with 0.1% TFA
- Gradient:
- 0-10 min: 5% to 25% B
- 10-15 min: 25% to 50% B
- 15-20 min: 50% to 5% B
- 20-25 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Fluorescence Detector: Excitation at 373 nm, Emission at 448 nm.
- Inject the prepared standards and samples.
4. Data Analysis:
-
Integrate the peak corresponding to the DMB-derivatized this compound.
-
Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the standard curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway involving a sialic acid.
References
Application Notes and Protocols: Formulating D-Nonamannuronic Acid for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Nonamannuronic acid is a novel sugar acid with potential therapeutic applications. As with any new chemical entity (NCE), the successful in vivo evaluation of this compound is critically dependent on the development of a safe, stable, and effective formulation. These application notes provide a comprehensive guide to the systematic approach required for formulating this compound for preclinical in vivo studies. The protocols outlined below are based on established principles of pharmaceutical sciences and are intended to guide researchers in the absence of specific literature on this compound.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
Pre-formulation studies are the foundational step in developing a dosage form.[1][2][3][4] These investigations aim to determine the intrinsic physicochemical properties of this compound, which will inform formulation strategies and predict potential challenges.[1][3]
Physicochemical Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount.
Table 1: Key Physicochemical Parameters for this compound
| Parameter | Analytical Method(s) | Importance in Formulation |
| Appearance | Visual Inspection, Microscopy | Provides a baseline for physical stability assessment. |
| Molecular Weight & Structure | Mass Spectrometry, NMR | Confirms identity and is essential for dose calculations. |
| pKa | Potentiometric Titration, UV-Vis Spectroscopy | As a uronic acid, the pKa will dictate the ionization state at physiological pH, impacting solubility and membrane permeability. |
| Solubility | Shake-flask method in various solvents (water, PBS, ethanol, DMSO) at different pH values and temperatures. | Determines the feasibility of a solution-based formulation and informs the need for solubility enhancement techniques.[5][6] |
| LogP/LogD | Shake-flask method, HPLC | Predicts the lipophilicity/hydrophilicity of the molecule, which influences its absorption and distribution. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Assesses the tendency of the solid to absorb atmospheric moisture, which can affect its physical and chemical stability.[3] |
| Polymorphism | Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), Microscopy | Different crystalline forms can have different solubilities and stabilities.[1][7] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides an indication of purity and is a key parameter for certain formulation processes. |
Solid-State Stability
Understanding the degradation pathways of this compound is crucial for developing a stable formulation.
Table 2: Forced Degradation Study Conditions
| Condition | Purpose |
| Acidic Hydrolysis | e.g., 0.1 N HCl at 60°C |
| Alkaline Hydrolysis | e.g., 0.1 N NaOH at 60°C |
| Oxidation | e.g., 3% H₂O₂ at room temperature |
| Thermal Stress | e.g., 80°C |
| Photostability | e.g., ICH Q1B conditions |
Formulation Development for In Vivo Studies
The choice of formulation will depend on the physicochemical properties of this compound, the intended route of administration, and the desired pharmacokinetic profile. For initial in vivo screening, a simple aqueous solution for parenteral administration is often preferred.
Solubility Enhancement Strategies
If the aqueous solubility of this compound is insufficient for the required dose, several techniques can be employed.[5][6][8][9]
Table 3: Common Solubility Enhancement Techniques
| Technique | Description | Suitability for this compound |
| pH Adjustment | Adjusting the pH of the formulation to ionize the acidic group of this compound can significantly increase its aqueous solubility.[6] | Highly suitable and often the first approach for acidic compounds. |
| Co-solvents | Using a mixture of water and a water-miscible solvent (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of polar compounds.[6] | Potentially suitable, but the concentration of the co-solvent should be minimized to avoid toxicity.[6] |
| Complexation | Cyclodextrins can form inclusion complexes with molecules, increasing their apparent solubility.[10] | May be effective, depending on the molecular size and geometry of this compound. |
| Surfactants | Micelle-forming surfactants (e.g., Polysorbate 80) can solubilize poorly soluble compounds.[11] | Less likely to be the primary approach for a polar molecule but can be considered. |
Excipient Selection for Parenteral Formulations
Excipients are critical for maintaining the stability, tonicity, and safety of parenteral formulations.[10][11][12][13][14]
Table 4: Common Excipients for Parenteral Formulations
| Excipient Class | Example(s) | Function |
| Buffering Agents | Phosphate buffer, Citrate buffer | Maintain the pH of the formulation to ensure solubility and stability.[11][12] |
| Tonicity Modifiers | Sodium Chloride, Dextrose | Adjust the tonicity of the formulation to be isotonic with physiological fluids, reducing injection site irritation.[14] |
| Antioxidants | Ascorbic acid, Sodium metabisulfite | Protect the drug from oxidative degradation. |
| Chelating Agents | EDTA | Complex with heavy metal ions that can catalyze degradation reactions.[12] |
| Bulking Agents (for lyophilization) | Mannitol, Sucrose | Provide structure to the lyophilized cake.[13] |
| Cryoprotectants/Lyoprotectants | Trehalose, Sucrose | Stabilize the drug during freezing and drying.[13] |
Experimental Protocols
Protocol for Solubility Determination
-
Preparation of Solvents: Prepare a range of aqueous buffers (e.g., pH 2, 4, 7.4, 9) and other relevant solvents.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Protocol for Formulation Stability Testing
-
Formulation Preparation: Prepare the final formulation of this compound with the selected excipients.
-
Storage Conditions: Aliquot the formulation into vials and store them at various ICH-recommended stability conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).[15][16]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated stability).
-
Analysis: Analyze the samples for:
-
Appearance (color change, precipitation)
-
pH
-
Assay of this compound (to determine degradation)
-
Related substances (to identify degradation products)
-
General Protocol for a Pilot Pharmacokinetic Study in Rodents
-
Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).[17][18]
-
Dose and Administration: Based on in vitro data or literature on similar compounds, select an appropriate dose. Administer the formulated this compound via the intended route (e.g., intravenous bolus via the tail vein or oral gavage).[19]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[20]
-
Sample Processing: Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and clearance.
Visualizations
Caption: Workflow for Formulating this compound.
Caption: Decision Tree for Solubility Enhancement.
Conclusion
The successful formulation of this compound for in vivo studies requires a systematic and data-driven approach. By thoroughly characterizing the physicochemical properties of the molecule and employing rational formulation strategies, researchers can develop a stable and effective dosage form. The protocols and guidelines presented in these application notes provide a framework for navigating the formulation development process for this novel sugar acid, ultimately enabling its robust evaluation in preclinical models.
References
- 1. ijariie.com [ijariie.com]
- 2. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 3. ijrar.org [ijrar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ijcsrr.org [ijcsrr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Bot Verification [ijpsjournal.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 10. ashland.com [ashland.com]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 13. scribd.com [scribd.com]
- 14. Excipient used in parentral formulation [wisdomlib.org]
- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. unmc.edu [unmc.edu]
- 18. fda.gov [fda.gov]
- 19. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uronic Acid-Based Hydrogels for Tissue Engineering
A Note on D-Nonamannuronic Acid: While this compound is a recognized chemical compound, a comprehensive review of current scientific literature reveals a lack of established applications in hydrogel development for tissue engineering. Therefore, these application notes will focus on a well-characterized and widely utilized uronic acid-containing polysaccharide in this field: Hyaluronic Acid (HA) . HA is a natural polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, making it a highly relevant and instructive alternative for researchers, scientists, and drug development professionals interested in uronic acid-based hydrogels.[1][2][3]
Introduction to Hyaluronic Acid Hydrogels
Hyaluronic acid (HA) is a major component of the native extracellular matrix (ECM) in many tissues, playing crucial roles in hydration, structural support, and cell signaling.[1][3][4] Its inherent biocompatibility, biodegradability, and non-immunogenicity make it an excellent candidate for creating hydrogels that mimic the natural cellular environment.[3][5] Through chemical modification, HA can be crosslinked to form stable, three-dimensional hydrogel networks with tunable physical and biological properties, ideal for a variety of tissue engineering applications, including cartilage, bone, skin, and neural regeneration.[4][6]
Quantitative Data on Hyaluronic Acid Hydrogels
The properties of HA hydrogels can be tailored by modifying factors such as the molecular weight of the HA, the degree of chemical modification, and the crosslinking density. The following table summarizes typical quantitative data for HA hydrogels used in tissue engineering.
| Property | Typical Value Range | Significance in Tissue Engineering |
| Young's Modulus (Stiffness) | 0.1 - 100 kPa | Influences cell behavior such as adhesion, proliferation, and differentiation. Stiffness can be tuned to match that of the target tissue (e.g., soft for brain, stiffer for cartilage). |
| Swelling Ratio | 10 - 500 (g water / g dry gel) | High water content mimics the native ECM and facilitates nutrient and waste transport. Lower swelling can be important for in vivo applications to prevent pressure on surrounding tissues. |
| Gelation Time | Seconds to hours | Can be controlled for different applications. Rapid gelation is often desired for injectable hydrogels to ensure localization at the target site. |
| Degradation Time | Days to months | Biodegradability allows for the hydrogel to be replaced by newly formed tissue. The degradation rate can be controlled to match the rate of tissue regeneration. |
| Cell Viability | > 90% | High cell viability is crucial for hydrogels used as cell scaffolds, indicating the material and crosslinking process are not cytotoxic. |
| Pore Size | 5 - 200 µm | Interconnected pores are necessary for cell infiltration, nutrient diffusion, and vascularization of the engineered tissue. |
Experimental Protocols
Protocol 1: Synthesis of Methacrylated Hyaluronic Acid (MeHA)
This protocol describes the chemical modification of hyaluronic acid with methacrylate groups, which allows for subsequent photocrosslinking to form a hydrogel.
Materials:
-
Sodium hyaluronate (HA)
-
Methacrylic anhydride (MA)
-
Deionized (DI) water
-
5 M Sodium hydroxide (NaOH)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer
Procedure:
-
Dissolve 1 g of sodium hyaluronate in 100 mL of DI water by stirring overnight at 4°C.
-
Cool the HA solution in an ice bath.
-
Slowly add 1 mL of methacrylic anhydride to the HA solution while stirring vigorously.
-
Maintain the pH of the reaction mixture between 8.0 and 9.0 for 4 hours by adding 5 M NaOH dropwise.
-
After 4 hours, stop the reaction by adjusting the pH to 7.0.
-
Purify the solution by dialysis against DI water for 3 days, changing the water twice daily.
-
Freeze the purified solution at -80°C and then lyophilize to obtain a white, fluffy MeHA product.
-
Store the lyophilized MeHA at -20°C until use.
Protocol 2: Fabrication and Characterization of MeHA Hydrogels
This protocol details the formation of MeHA hydrogels via photopolymerization and methods for their characterization.
Materials:
-
Lyophilized MeHA
-
Phosphate-buffered saline (PBS)
-
Photoinitiator (e.g., Irgacure 2959)
-
UV light source (365 nm)
-
Rheometer
-
Scanning electron microscope (SEM)
Procedure:
Hydrogel Fabrication:
-
Dissolve the lyophilized MeHA in PBS to the desired concentration (e.g., 2% w/v).
-
Add the photoinitiator to the MeHA solution at a concentration of 0.05% (w/v) and dissolve completely.
-
To encapsulate cells, gently mix a cell suspension with the MeHA/photoinitiator solution.
-
Pipette the solution into a mold of the desired shape or directly into a cell culture plate.
-
Expose the solution to UV light (365 nm, 5-10 mW/cm²) for 5-10 minutes to induce crosslinking.
Characterization:
-
Mechanical Testing: Measure the compressive modulus or shear modulus of the hydrogel using a rheometer to determine its stiffness.
-
Swelling Ratio: a. Weigh the freshly prepared hydrogel (wet weight). b. Lyophilize the hydrogel and weigh it again (dry weight). c. Calculate the swelling ratio as (wet weight - dry weight) / dry weight.
-
Microstructure Analysis: Image the lyophilized hydrogel using an SEM to visualize the pore structure and measure pore size.
Protocol 3: 3D Cell Culture in HA Hydrogels
This protocol provides a general workflow for encapsulating and culturing cells within HA hydrogels for tissue engineering studies.
Materials:
-
Sterile MeHA solution with photoinitiator
-
Cell suspension of desired cell type (e.g., mesenchymal stem cells, chondrocytes)
-
Cell culture medium
-
Live/Dead viability/cytotoxicity kit
-
Multi-well cell culture plates
Procedure:
-
Prepare a single-cell suspension at the desired density in the cell culture medium.
-
Centrifuge the cells and resuspend the pellet in the sterile MeHA/photoinitiator solution.
-
Pipette the cell-laden hydrogel precursor solution into a multi-well plate.
-
Crosslink the hydrogel using a UV light source as described in Protocol 2.
-
After gelation, add fresh cell culture medium to each well.
-
Culture the cell-laden hydrogels in a standard cell culture incubator (37°C, 5% CO₂).
-
Change the culture medium every 2-3 days.
-
Assess cell viability at desired time points using a Live/Dead assay and fluorescence microscopy.
-
Analyze cell morphology, proliferation, and differentiation using appropriate assays (e.g., histology, immunofluorescence, PCR).
Visualizations
Caption: Synthesis of photocrosslinkable hyaluronic acid hydrogels.
Caption: Workflow for tissue engineering using HA hydrogels.
Caption: HA-CD44 signaling pathway in tissue engineering.
References
- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyaluronic Acid-Based Hydrogels: from a Natural Polysaccharide to Complex Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyaluronic acid-based hydrogels: from a natural polysaccharide to complex networks - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. glycodepot.com [glycodepot.com]
- 5. researchgate.net [researchgate.net]
- 6. A hyaluronic acid hydrogel as a mild photothermal antibacterial, antioxidant, and nitric oxide release platform for diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying D-Nonamannuronic Acid Interactions with Neuronal Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids, a diverse family of nine-carbon acidic monosaccharides, are crucial components of the glycocalyx on the surface of vertebrate cells. In the nervous system, the most common sialic acid, N-acetylneuraminic acid (Neu5Ac), terminates the glycan chains of glycoproteins and gangliosides.[1][2][3] These sialoglycans are integral to numerous physiological processes, including the regulation of cell-cell interactions, modulation of neuronal excitability, and formation of synapses.[4][5][6] The dense negative charge of sialic acids influences the conformation and function of membrane proteins, including ion channels and receptors.[7]
This document provides a detailed guide for the investigation of a novel neuraminic acid derivative, D-Nonamannuronic acid, and its potential interactions with neuronal receptors. Due to the limited currently available data specific to this compound, this guide presents a series of established and robust protocols to characterize its binding properties and functional effects on neurons. The outlined experiments will enable researchers to elucidate the compound's mechanism of action and its potential as a modulator of neuronal function.
Hypothetical Data Summary
The following table represents a target summary of quantitative data that could be generated from the successful application of the protocols described herein. This data would be essential for characterizing the pharmacological profile of this compound.
| Parameter | Assay Type | Neuronal Preparation | Result |
| Binding Affinity (Kd) | Radioligand Binding Assay | Rat Cortical Membranes | e.g., 25 µM |
| Receptor Specificity | Competitive Binding Assay | HEK293 cells expressing various receptors | e.g., Selective for NMDA Receptor (NR2A subunit) |
| Functional Potency (EC50) | Whole-Cell Patch Clamp | Cultured Hippocampal Neurons | e.g., 15 µM (potentiation of NMDA-current) |
| Effect on Neuronal Firing | Multi-Electrode Array | Primary Cortical Neurons | e.g., Increased mean firing rate by 50% at 20 µM |
| Calcium Influx (EC50) | Calcium Imaging | iPSC-derived Neurons | e.g., 30 µM (enhancement of glutamate-induced Ca2+ influx) |
Experimental Protocols
Neuronal Membrane Binding Assay
This protocol is designed to determine if this compound binds to neuronal membranes, a first step in identifying a potential interaction with membrane-bound receptors or other proteins.
Objective: To assess the binding of this compound to synaptic membranes.
Materials:
-
Rat cortical tissue
-
Sucrose solutions (0.32 M, 0.8 M, 1.2 M)
-
HEPES buffer
-
Radiolabeled this compound (custom synthesis) or a suitable fluorescently-labeled derivative
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Synaptic Membrane Preparation:
-
Homogenize fresh rat cortical tissue in ice-cold 0.32 M sucrose solution with HEPES buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Layer the supernatant onto a discontinuous sucrose gradient (0.8 M and 1.2 M sucrose) and centrifuge at 100,000 x g for 2 hours.
-
Collect the synaptic membranes from the interface between the 0.8 M and 1.2 M sucrose layers.
-
Wash the membranes with HEPES buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add increasing concentrations of labeled this compound to a fixed amount of synaptic membrane protein.
-
For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of wells.
-
Incubate at 4°C for 1 hour.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Quantify the bound radioactivity using a scintillation counter or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the concentration of labeled this compound and fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Whole-Cell Patch Clamp Electrophysiology
This protocol allows for the direct measurement of the effects of this compound on the electrical properties of individual neurons, including ion channel function.
Objective: To determine if this compound modulates neuronal ion channel activity, such as NMDA receptor currents.
Materials:
-
Primary hippocampal or cortical neurons cultured on coverslips
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)
-
Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, ATP, GTP, HEPES)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
-
This compound stock solution
Procedure:
-
Cell Preparation:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external recording solution.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential (e.g., -70 mV).
-
-
Drug Application and Data Acquisition:
-
Record baseline neuronal activity.
-
Apply a known agonist for the receptor of interest (e.g., NMDA and glycine for NMDA receptors) to elicit a current.
-
Perfuse this compound at various concentrations and co-apply with the agonist.
-
Record changes in the amplitude, kinetics, and voltage-dependence of the agonist-evoked currents.
-
Wash out the compound to observe for reversal of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents in the absence and presence of this compound.
-
Construct a dose-response curve to determine the EC50 or IC50 of the compound.
-
Calcium Imaging Assay
This protocol assesses the effect of this compound on intracellular calcium levels, a key second messenger in many neuronal signaling pathways.
Objective: To measure changes in intracellular calcium concentration in response to this compound, potentially downstream of receptor activation.
Materials:
-
Cultured neurons (e.g., primary, iPSC-derived)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a calcium imaging system
-
This compound stock solution
Procedure:
-
Dye Loading:
-
Incubate cultured neurons with a calcium-sensitive dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification.
-
-
Imaging:
-
Place the cells on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Apply a stimulus (e.g., glutamate or a depolarizing agent like KCl) to establish a baseline response.
-
After a washout period, pre-incubate the cells with this compound for a few minutes.
-
Apply the same stimulus in the presence of this compound.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF/F0) for each cell.
-
Compare the amplitude and kinetics of the calcium transients in the presence and absence of this compound.
-
Generate dose-response curves to determine the potency of the compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for characterizing this compound's neuronal interactions.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade that could be initiated by the interaction of this compound with a neuronal receptor, such as the NMDA receptor.
Caption: Hypothetical signaling pathway for this compound's neuronal effects.
References
- 1. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuraminic acid - Wikipedia [en.wikipedia.org]
- 3. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sialic Acids in the Brain: Gangliosides and Polysialic Acid in Nervous System Development, Stability, Disease, and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialic acid biosynthesis pathway blockade disturbs neuronal network formation in human iPSC-derived excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in D-Nonamannuronic Acid Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of D-Nonamannuronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic routes. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for this compound, and which is most prone to low yields?
A1: The two primary strategies for synthesizing this compound and other nonulosonic acids are:
-
Linear Synthesis from Smaller Precursors: This involves building the nine-carbon backbone through C-C bond-forming reactions like aldol condensations or Wittig reactions, starting with smaller carbohydrate units. This approach is often plagued by low yields due to difficulties in controlling stereochemistry at multiple new chiral centers and the instability of intermediates.
-
Modification of Existing Sialic Acids: This strategy starts with a more readily available nine-carbon sialic acid, such as N-acetylneuraminic acid (Neu5Ac), and modifies its stereochemistry through epimerization and other transformations. While potentially higher yielding, it is dependent on the availability of the starting sialic acid.
The linear synthesis approach is generally more susceptible to significant yield reduction due to the larger number of steps and the challenges in achieving high stereoselectivity.
Q2: Why is stereocontrol a major issue in this compound synthesis?
A2: this compound has multiple chiral centers. Establishing the correct stereochemistry, particularly the D-manno configuration at C5, C7, and C8, is a significant challenge in chemical synthesis. Aldol-type condensation reactions, a common method for forming the carbon backbone, can produce a mixture of diastereomers if not carefully controlled, leading to difficult purification and low yields of the desired product.
Q3: What are the most critical protecting groups to consider in this synthesis?
A3: A robust protecting group strategy is paramount for a successful synthesis. Key considerations include:
-
Hydroxyl Groups: Benzyl (Bn) ethers are common for protecting multiple hydroxyl groups due to their stability, but their simultaneous removal can sometimes be challenging. Silyl ethers (e.g., TBS, TIPS) offer tunable stability and are often used for selective protection and deprotection. For diols, cyclic acetals like benzylidene or isopropylidene can be employed.
-
Amino Group: The amine at C5 is typically protected as an acetamide (NAc) or with a carbamate protecting group like Boc or Cbz.
-
Carboxylic Acid: The C1 carboxylic acid is usually protected as a methyl or ethyl ester during the synthesis to prevent its interference with reactions at other functional groups.
The choice of protecting groups must be orthogonal, meaning they can be removed selectively without affecting others, to allow for sequential modification of the molecule.
Troubleshooting Guides
Issue 1: Low Yield in the Aldol Condensation Step
Q: My aldol condensation of a D-mannosamine derivative with pyruvate results in a complex mixture of products and a very low yield of the desired this compound precursor. What can I do?
A: This is a common and critical issue. Here’s a step-by-step troubleshooting guide:
1. Re-evaluate Your Reaction Conditions: The stereochemical outcome of the aldol condensation is highly dependent on the reaction conditions.
-
Base Selection: The choice of base is critical. For generating a pyruvate enolate, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are often preferred to minimize self-condensation of the pyruvate.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to enhance kinetic control and improve diastereoselectivity. Slowly warm the reaction only if necessary.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.
2. Chelation Control for Enhanced Stereoselectivity: To favor the desired syn-aldol product, which leads to the correct stereochemistry at C4 and C5, consider using a Lewis acid that can chelate to both the mannosamine derivative and the pyruvate enolate.
-
Lewis Acids: Additives like zinc chloride (ZnCl₂), magnesium bromide (MgBr₂), or titanium tetrachloride (TiCl₄) can pre-organize the transition state. The choice of Lewis acid will depend on the protecting groups on your mannosamine substrate.
3. Substrate Control: The protecting groups on the D-mannosamine derivative can influence the facial selectivity of the incoming enolate.
-
Bulky Protecting Groups: A bulky protecting group on a nearby hydroxyl group can direct the approach of the nucleophile, favoring the formation of one diastereomer over the other.
Experimental Protocol: Optimized Aldol Condensation
This protocol provides a starting point for optimizing your aldol condensation.
| Step | Parameter | Recommendation | Rationale |
| 1 | Pyruvate Derivative | Use ethyl pyruvate or a silylated pyruvate enol ether. | Improves solubility and stability compared to pyruvic acid. |
| 2 | Base | Lithium diisopropylamide (LDA) (1.1 eq.) | Strong, non-nucleophilic base for clean enolate formation. |
| 3 | Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for low-temperature reactions. |
| 4 | Temperature | -78 °C | Maximizes kinetic control and stereoselectivity. |
| 5 | Addition Order | Slowly add the pyruvate derivative to the LDA solution to form the enolate, then slowly add the D-mannosamine derivative. | Ensures complete enolate formation before the electrophile is introduced. |
| 6 | Quenching | Saturated aqueous ammonium chloride (NH₄Cl) solution. | Neutralizes the strong base and protonates the alkoxide. |
Troubleshooting Workflow for Aldol Condensation
Caption: Troubleshooting workflow for low yields in the aldol condensation step.
Issue 2: Inefficient Oxidation of the Primary Alcohol to a Carboxylic Acid
Q: I am struggling to oxidize the primary alcohol at the C6 position of my mannose precursor to the required carboxylic acid without affecting other sensitive functional groups. What are my best options?
A: Selective oxidation of a primary alcohol in a complex, poly-functionalized molecule is a common challenge. Here are some recommended methods and troubleshooting tips:
1. TEMPO-Mediated Oxidation: This is often the method of choice for selective oxidation of primary alcohols.
-
Reagents: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is used as a catalyst with a stoichiometric co-oxidant.
-
Co-oxidants:
-
Sodium hypochlorite (bleach): Effective but can be harsh. Careful control of pH is necessary.
-
Bis(acetoxy)iodobenzene (BAIB): A milder and often more reliable alternative.
-
-
Troubleshooting:
-
Slow Reaction: If the reaction is sluggish, ensure your TEMPO is fresh and the co-oxidant is active. A slight increase in temperature might be necessary, but monitor for side reactions.
-
Side Reactions: If you observe over-oxidation or degradation, switch to a milder co-oxidant like BAIB and run the reaction at 0 °C.
-
2. Two-Step Oxidation via an Aldehyde: If direct oxidation is problematic, a two-step approach can offer better control.
-
Step 1: Oxidation to Aldehyde: Use a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation to form the intermediate aldehyde.
-
Step 2: Oxidation to Carboxylic Acid: The resulting aldehyde can then be oxidized to the carboxylic acid using reagents like sodium chlorite (NaClO₂) with a scavenger such as 2-methyl-2-butene (Pinnick oxidation). This method is highly selective for aldehydes.
Quantitative Comparison of Oxidation Methods
| Method | Typical Yield | Advantages | Disadvantages |
| TEMPO/BAIB | 75-90% | High selectivity for primary alcohols, mild conditions. | Can be slow, BAIB can be expensive. |
| TEMPO/Bleach | 60-85% | Inexpensive co-oxidant. | Requires careful pH control, can lead to side reactions. |
| DMP then Pinnick | 70-85% (over two steps) | High selectivity, mild conditions for both steps. | Two separate reaction steps are required. |
Logical Flow for Selecting an Oxidation Method
Caption: Decision diagram for choosing an appropriate oxidation method.
Issue 3: Difficulty in Purification of the Final Product
Q: After deprotection, I am left with a complex mixture that is very difficult to purify, leading to a significant loss of my this compound product. How can I improve my purification strategy?
A: Purification of highly polar, poly-hydroxylated compounds like this compound is challenging. Here are some strategies to improve your success:
1. Optimize the Deprotection Step: Incomplete deprotection is a common source of impurities.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the deprotection reaction has gone to completion.
-
Drive to Completion: If the reaction stalls, consider adding fresh reagent or slightly increasing the reaction temperature.
2. Ion-Exchange Chromatography: Due to the presence of both an amine and a carboxylic acid, this compound is zwitterionic at certain pH values. This property can be exploited for purification.
-
Cation Exchange: Use a strong cation exchange resin (e.g., Dowex 50W). Load your crude product at a low pH (~2-3) where the amine is protonated. Wash away neutral impurities, then elute your product with a basic solution (e.g., dilute ammonium hydroxide).
-
Anion Exchange: Alternatively, use a strong anion exchange resin (e.g., Dowex 1). Load at a high pH (~8-9) where the carboxylic acid is deprotonated. Wash away neutral impurities, then elute with an acidic solution (e.g., dilute acetic acid).
3. Size-Exclusion Chromatography (SEC): If your impurities are significantly different in size from your product (e.g., polymeric side products), SEC can be an effective purification method.
4. Recrystallization: If you can obtain a reasonably pure solid, recrystallization can be a powerful final purification step to obtain highly pure this compound. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol).
Purification Strategy Flowchart
Caption: A general workflow for the purification of this compound.
This technical support center provides a foundation for addressing common challenges in the chemical synthesis of this compound. For further assistance, please consult the primary literature for more detailed experimental procedures and characterization data.
troubleshooting D-Nonamannuronic acid extraction from complex matrices
Welcome to the technical support center for D-Nonamannuronic acid and other sialic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the extraction and analysis of this compound from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a member of the sialic acid family, which are nine-carbon acidic monosaccharides.[1][2] They are often found at the terminal positions of glycan chains on glycoproteins and glycolipids, playing crucial roles in various biological processes.[1][3] The extraction from complex matrices like biological fluids, tissues, or bacterial capsular polysaccharides is challenging due to several factors:
-
Low abundance: Sialic acids can be present in low concentrations amidst a high background of other biomolecules.
-
Instability: The glycosidic linkages of sialic acids are labile and susceptible to degradation under harsh pH and high-temperature conditions. O-acetyl groups, a common modification, are particularly sensitive.[4][5]
-
Interference: The presence of other structurally similar molecules, such as other sugars and uronic acids, can interfere with quantification.[1]
-
Matrix Complexity: The diverse and complex nature of biological samples requires multi-step purification procedures to remove interfering substances like proteins, lipids, and salts.
Q2: What are the main steps involved in the extraction and analysis of this compound?
A typical workflow for this compound extraction and analysis involves the following key stages:
-
Release from Glycoconjugates: This is usually achieved through chemical (mild acid) or enzymatic hydrolysis to cleave the glycosidic bonds linking the sialic acid to the glycan chain.
-
Purification and Cleanup: Solid-Phase Extraction (SPE) is a widely used technique to remove interfering substances and concentrate the sialic acids.
-
Derivatization: To enhance detection sensitivity, particularly for fluorescence-based methods, sialic acids are often derivatized. A common reagent for this is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[6][7][8][9]
-
Quantification: High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS) is commonly used for the separation and quantification of derivatized sialic acids.[6][7][10][11]
Q3: Should I use acid or enzymatic hydrolysis to release this compound?
The choice between acid and enzymatic hydrolysis depends on the specific research goals and the nature of the sample.
-
Mild Acid Hydrolysis: This is a common and effective method for releasing all types of sialic acids. However, it can lead to the degradation of the released monosaccharides and the loss or migration of O-acetyl groups if not carefully controlled.[4][5]
-
Enzymatic Hydrolysis (Neuraminidase): This method is highly specific and is performed under mild conditions, which helps to preserve the integrity of the sialic acids. However, the efficiency of enzymatic release can be hindered by certain modifications on the sialic acid, such as O-acetylation, and the enzyme may not cleave all linkage types with equal efficiency.[4][5] For some glycoproteins, protein denaturation is crucial for complete cleavage by sialidase.[12]
Q4: What is the purpose of derivatization and is it always necessary?
Derivatization is a process where the target analyte is chemically modified to enhance its detection by the analytical instrument. For sialic acids, derivatization with a fluorescent tag like DMB significantly increases the sensitivity of detection by HPLC with a fluorescence detector.[6][7][8][9] While not strictly necessary for all analytical techniques (e.g., some mass spectrometry methods), it is highly recommended for achieving low limits of detection and quantification, especially when dealing with samples containing low concentrations of this compound.[6][11]
Troubleshooting Guides
Problem 1: Low Yield or Poor Recovery of this compound
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Optimize hydrolysis conditions (time, temperature, acid concentration). For enzymatic hydrolysis, ensure the enzyme is active and consider denaturing the protein sample prior to digestion to improve enzyme access.[12] |
| Degradation during Hydrolysis | Use mild acid conditions (e.g., 2 M acetic acid at 80°C for 2 hours). Avoid excessively high temperatures or strong acids. For O-acetylated sialic acids, be aware that pH values above 6 or below 3 can cause degradation. |
| Inefficient SPE Cleanup | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[13] Optimize the pH of the sample and wash/elution solvents to ensure proper binding and release of the negatively charged this compound. The sample load should not exceed the cartridge's capacity.[13] |
| Analyte Loss during Solvent Evaporation | If a solvent evaporation step is used to concentrate the sample, perform it at a low temperature under a gentle stream of nitrogen to prevent loss of the analyte. |
Problem 2: Inaccurate or Inconsistent Quantification Results
| Possible Cause | Recommended Solution |
| Matrix Effects | The sample matrix can suppress or enhance the analytical signal. Improve the sample cleanup procedure, for instance by using a different type of SPE sorbent or adding an extra wash step. Polymeric SPE sorbents can sometimes offer better cleanup than silica-based ones.[14][15] |
| Interfering Peaks in Chromatography | Optimize the HPLC gradient to better separate the this compound peak from other components. Ensure that the derivatization reagent (e.g., DMB) is fresh, as aged reagent can produce interfering peaks.[11] The use of a different stationary phase, such as an RP-Amide column, may improve resolution.[9] |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure that the pH is suitable for the reaction. |
| Standard Curve Issues | Prepare calibration standards in a matrix that closely matches the final sample extract to account for any matrix effects. Ensure the standard curve covers the expected concentration range of the samples. |
Problem 3: No Peak Detected for this compound
| Possible Cause | Recommended Solution |
| Concentration Below Limit of Detection (LOD) | Concentrate the sample using a larger volume and eluting in a smaller volume during SPE. Ensure the derivatization and HPLC with fluorescence detection are optimized for maximum sensitivity. |
| Incorrect HPLC Method Parameters | Verify the excitation and emission wavelengths on the fluorescence detector are correctly set for the DMB-derivatized sialic acid. Check the mobile phase composition and gradient program. |
| Complete Loss of Analyte | Review every step of the protocol for potential sources of sample loss, such as incorrect pH during SPE leading to no retention, or degradation during harsh hydrolysis. |
Data Presentation
Table 1: Comparison of Analytical Methods for Sialic Acid Quantification
| Parameter | Spectrophotometry | HPLC-FLD (DMB Derivatization) |
| Specificity | Total Sialic Acids | Differentiates Neu5Ac, Neu5Gc, etc.[10] |
| LOD (Neu5Ac) | ~0.29 mg/L | ~0.03 mg/L (0.06 pmol)[10][11] |
| LOQ (Neu5Ac) | ~0.97 mg/L | ~0.08 mg/L (0.17 pmol)[10][11] |
| Recovery | ~104%[10] | 95-109%[10] |
| Precision (RSD) | < 6%[10] | < 6%[10] |
Table 2: Recovery Rates of Sialic Acids with Different SPE Sorbents
| SPE Sorbent | Analyte | Recovery Rate (%) | Reference |
| Boronate-affinity MIPs | Sialic Acid | 70.9 - 106.2 | [16] |
| Oasis PRiME HLB | Various Drugs | 90 - 110 | [15] |
| C18 | CMP-derived peptides | High | [17] |
| Porous Graphitized Carbon (PGC) | CMP-derived peptides | High | [17] |
| Hydrophilic Interaction (HILIC) | CMP-derived peptides | Moderate | [17] |
Note: Recovery rates can be highly dependent on the specific matrix and analyte.
Experimental Protocols
Protocol 1: Mild Acid Hydrolysis for Release of this compound
-
To your sample containing the glycoconjugate, add 2 M acetic acid.
-
Incubate the mixture at 80°C for 2 hours in a sealed vial to prevent evaporation.
-
After incubation, cool the sample to room temperature.
-
The resulting hydrolysate contains the released this compound and is ready for purification.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is a general guideline and should be optimized for your specific application. An anion exchange or reversed-phase cartridge can be used.
-
Conditioning: Wash the SPE cartridge with one column volume of methanol, followed by one column volume of water.
-
Equilibration: Equilibrate the cartridge with one column volume of the sample loading buffer (e.g., water or a low pH buffer).
-
Sample Loading: Load the hydrolysate from Protocol 1 onto the cartridge. The pH may need to be adjusted to ensure the this compound is charged and binds to the sorbent.
-
Washing: Wash the cartridge with a weak solvent to remove unbound impurities. This is typically a buffer with a specific pH and low organic content.
-
Elution: Elute the this compound with a stronger solvent. For anion exchange, this would be a high salt buffer. For reversed-phase, it would be a solvent with a higher organic content.
-
Collect the eluate for derivatization and analysis.
Protocol 3: DMB Derivatization
-
To the purified sample eluate, add an equal volume of DMB derivatization reagent (e.g., 7 mM DMB in a solution containing 1 M 2-mercaptoethanol, 18 mM sodium hydrosulfite, and 5 mM TFA).[8]
-
Incubate the mixture in the dark at 50°C for 2.5 - 3 hours.[11]
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for HPLC analysis.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low or no this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acid and enzymic hydrolysis of O-acetylated sialic acid residues from rabbit Tamm-Horsfall glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acid and enzymic hydrolysis of O-acetylated sialic acid residues from rabbit Tamm–Horsfall glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Improvement in accuracy and specificity of high-throughput sialic acid assay - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. specartridge.com [specartridge.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. Determination of sialic acid in serum samples by dispersive solid-phase extraction based on boronate-affinity magnetic hollow molecularly imprinted polymer sorbent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Comparison of Solid-Phase Extraction Sorbents for Monitoring the In Vivo Intestinal Survival and Digestion of Kappa-Casein-Derived Caseinomacropeptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Digestion for D-Mannuronic Acid-Rich Alginate Oligosaccharides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic production of D-mannuronic acid-rich alginate oligosaccharides.
A Note on Terminology: The primary products of the enzymatic digestion of alginate are typically alginate oligosaccharides (AOS) of varying lengths and the monosaccharide 4-deoxy-L-erythro-5-hexoseulose uronate (DEH). The term "D-Nonamannuronic acid" may refer to a specific alginate oligomer, as it is not a standard final product of this enzymatic process. This guide focuses on the optimized production of D-mannuronic acid-rich oligosaccharides from alginate.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes used for the enzymatic digestion of alginate to produce D-mannuronic acid-rich oligosaccharides?
The key enzymes are alginate lyases (EC 4.2.2.3 and EC 4.2.2.11).[1][2] These enzymes cleave the glycosidic bonds within the alginate polymer via a β-elimination reaction.[1][3] Alginate lyases are classified based on their substrate specificity for the two types of uronic acid blocks in alginate: polyguluronate (polyG) and polymannuronate (polyM).[1][2] To produce D-mannuronic acid-rich oligosaccharides, polyM-specific alginate lyases are the most effective. Some bifunctional lyases that can degrade both polyM and polyG blocks can also be used.[4]
Q2: What is the substrate for this enzymatic reaction and what are the expected products?
The substrate is alginate , a linear polysaccharide composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[3][5] The arrangement of these residues can be in blocks of repeating M-units (polyM), repeating G-units (polyG), or alternating M and G units (polyMG).[1] The enzymatic reaction with alginate lyase breaks down the alginate into smaller alginate oligosaccharides (AOS) with a double bond at the non-reducing end.[1] Depending on the enzyme and reaction conditions, the final products can range from disaccharides and trisaccharides to larger oligosaccharides rich in D-mannuronic acid.[4][6]
Q3: How can I measure the activity of my alginate lyase?
There are two common methods to determine alginate lyase activity:
-
Spectrophotometric Assay (A230): The formation of a double bond at the non-reducing end of the product results in an increase in absorbance at 230 nm.[3] One unit of enzyme activity can be defined as the amount of enzyme that causes an increase in A230 of 0.1 per minute.[5]
-
Reducing Sugar Assay (DNS Method): This method quantifies the reducing ends of the sugar products generated. The 3,5-dinitrosalicylic acid (DNS) reagent reacts with the reducing sugars to produce a colored product that can be measured spectrophotometrically at 540 nm. One unit of enzyme activity can be defined as the amount of enzyme required to release 1 µmol of reducing sugar per minute.
Q4: What are the optimal reaction conditions for efficient digestion?
Optimal conditions vary depending on the specific alginate lyase being used. However, general ranges are:
-
pH: Most alginate lyases from marine bacteria exhibit optimal activity in the neutral to alkaline range, typically between pH 7.0 and 8.5 .[6]
-
Temperature: The optimal temperature for many alginate lyases is between 37°C and 50°C .[4][7]
-
Salt Concentration: Many marine-derived alginate lyases require or are stimulated by the presence of NaCl, with optimal concentrations often around 0.2 M to 0.6 M .[6][8]
-
Substrate Concentration: The rate of reaction will increase with substrate concentration up to a certain point, after which it will plateau. It is important to determine the optimal substrate concentration for your specific enzyme.
Q5: How can I maximize the yield of D-mannuronic acid-rich oligosaccharides?
To maximize your yield, consider the following:
-
Enzyme Selection: Use a highly specific polyM-lyase.
-
Substrate Source: Utilize an alginate source that has a high content of D-mannuronic acid (M-blocks). The M/G ratio varies depending on the seaweed species.[9]
-
Optimization of Reaction Parameters: Systematically optimize pH, temperature, enzyme concentration, and reaction time for your specific enzyme and substrate.
-
Reaction Time: A longer incubation time may lead to smaller oligosaccharides. If larger oligosaccharides are desired, a shorter reaction time should be used.[10]
Q6: What methods can be used for the analysis and purification of the final products?
-
Analysis:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the distribution of oligosaccharide products.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the size distribution and purity of the oligosaccharides. HPLC with a suitable column (e.g., SAX or C18 after derivatization) can separate and quantify the different oligosaccharides.[11][12]
-
Mass Spectrometry (MS): Can be used to determine the exact molecular weight of the oligosaccharide products.[6]
-
-
Purification:
-
Size-Exclusion Chromatography (SEC): Separates the oligosaccharides based on their size.
-
Ion-Exchange Chromatography (IEC): Can be used to separate the acidic oligosaccharides from other components in the reaction mixture.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive enzyme due to improper storage or handling. | - Verify enzyme activity with a positive control substrate.- Store enzymes at the recommended temperature (typically -20°C or -80°C).- Avoid repeated freeze-thaw cycles. |
| Suboptimal reaction conditions (pH, temperature, salt concentration). | - Optimize each reaction parameter systematically.- Ensure the buffer pH is correct at the reaction temperature. | |
| Presence of inhibitors in the substrate or buffer. | - See the "Common Activators and Inhibitors" table below.- Purify the alginate substrate to remove potential inhibitors. | |
| Incomplete Substrate Digestion | Insufficient enzyme concentration. | - Increase the enzyme-to-substrate ratio. |
| Short reaction time. | - Increase the incubation time and monitor the reaction progress at different time points.[10] | |
| High substrate concentration leading to high viscosity. | - Lower the initial substrate concentration.- Perform the reaction with agitation to ensure proper mixing. | |
| Enzyme Instability/Inactivation | Reaction temperature is too high. | - Determine the optimal temperature for your specific enzyme and do not exceed it.- Check the thermal stability of your enzyme over the desired reaction time. |
| Incorrect pH of the buffer. | - Prepare fresh buffer and verify the pH. | |
| Presence of proteases in a crude enzyme preparation. | - Add a protease inhibitor cocktail to the reaction.- Purify the alginate lyase. | |
| Difficulty in Product Purification | Co-elution of products with similar properties. | - Optimize the chromatography gradient (for IEC) or choose a column with a different selectivity (for SEC). |
| Presence of interfering substances from the reaction mixture. | - Perform a desalting or buffer exchange step before chromatography. | |
| Inconsistent Results | Variability in substrate quality. | - Use a well-characterized and consistent source of alginate.- Determine the M/G ratio of each new batch of substrate. |
| Pipetting errors, especially with viscous solutions. | - Use positive displacement pipettes for viscous solutions.- Prepare master mixes to ensure consistency. |
Data Presentation
Table 1: Optimal Conditions for Various Alginate Lyases
| Enzyme | Source Organism | Specificity | Optimal pH | Optimal Temp (°C) | Optimal NaCl (M) |
| AlyDS44 | Streptomyces sp. | Bifunctional | 8.5 | 45 | 0.6 |
| AlgL | Pseudomonas aeruginosa | Bifunctional | 7.5 | 37 | Not specified |
| Unnamed | Cellulophaga sp. NJ-1 | Bifunctional | 8.0 | 50 | Not specified |
| AMOR_PL17A | Thermophilic bacterium | Bifunctional | 5.0 - 6.0 | >50 | 0.2 - 0.3 |
This table provides examples; optimal conditions should be determined empirically for each specific enzyme.
Table 2: Common Activators and Inhibitors of Alginate Lyases
| Compound | Effect | Typical Concentration | Notes |
| Activators | |||
| NaCl | Activation/Stabilization | 0.2 - 0.6 M | Essential for many marine-derived lyases.[6] |
| K⁺ | Slight Activation | Varies | Can slightly enhance the activity of some lyases.[13] |
| Mn²⁺, Co²⁺, Fe²⁺ | Activation | Varies | Can increase the activity of certain lyases.[6] |
| Inhibitors | |||
| EDTA, EGTA | Inhibition | 1-10 mM | Chelates divalent cations that may be required for enzyme activity. |
| Cu²⁺, Zn²⁺ | Strong Inhibition | Varies | These heavy metal ions can strongly inhibit enzyme activity.[6][13] |
| SDS | Inhibition | >0.1% | Can denature the enzyme. |
| Urea | No significant effect | Varies | Generally does not inhibit alginate lyase activity.[13] |
Table 3: Comparison of Analytical Methods for Product Quantification
| Method | Principle | Advantages | Disadvantages |
| TLC | Separation based on polarity | Simple, rapid, low cost | Qualitative, low resolution |
| HPLC-SAX | Anion exchange chromatography | Good separation of acidic oligosaccharides | Requires specialized equipment |
| HPLC-PMP Derivatization | Pre-column derivatization followed by reversed-phase HPLC | High sensitivity, allows for MS detection | Derivatization step adds complexity |
| Mass Spectrometry | Mass-to-charge ratio analysis | Provides precise molecular weight information | Can be complex to interpret for mixtures |
Experimental Protocols
Protocol 1: General Enzymatic Digestion of Alginate
-
Substrate Preparation: Prepare a 1% (w/v) solution of sodium alginate in the desired reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.2 M NaCl). Stir until the alginate is completely dissolved. This may take several hours.
-
Enzyme Preparation: Dilute the alginate lyase to the desired concentration in the same reaction buffer.
-
Reaction Setup: Add the alginate lyase solution to the substrate solution at a predetermined enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) with gentle agitation for the desired reaction time (e.g., 1-24 hours).
-
Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.
-
Product Recovery: Centrifuge the reaction mixture to remove any insoluble material. The supernatant contains the alginate oligosaccharides.
-
Analysis: Analyze the products using TLC, HPLC, or MS.
Protocol 2: Determination of Alginate Lyase Activity (A230 Method)
-
Prepare a reaction mixture containing 0.1% (w/v) sodium alginate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.2 M NaCl) in a quartz cuvette.
-
Equilibrate the cuvette to the optimal reaction temperature in a spectrophotometer.
-
Add a small volume of appropriately diluted enzyme to the cuvette and mix quickly.
-
Monitor the increase in absorbance at 230 nm for a set period (e.g., 5-10 minutes), taking readings every 30 seconds.
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.
-
Define one unit of activity as the amount of enzyme that causes a specific increase in absorbance per minute under the defined conditions.[3]
Protocol 3: HPLC Analysis of Alginate Oligosaccharides
-
Sample Preparation: Filter the reaction supernatant through a 0.22 µm syringe filter.
-
HPLC System: Use an HPLC system equipped with a strong anion-exchange (SAX) column.
-
Mobile Phase: Use a gradient of a low concentration salt buffer (e.g., Buffer A: 10 mM KH₂PO₄, pH 4.5) and a high concentration salt buffer (e.g., Buffer B: 10 mM KH₂PO₄, 1 M NaCl, pH 4.5).
-
Gradient Elution: Start with a low percentage of Buffer B and gradually increase the concentration to elute oligosaccharides of increasing size.
-
Detection: Monitor the eluent at 235 nm to detect the unsaturated uronic acids.
-
Quantification: Use a standard curve of known concentrations of purified alginate oligosaccharides for quantification.
Visualizations
Caption: Workflow for the enzymatic production of D-mannuronic acid-rich oligosaccharides.
Caption: Troubleshooting flowchart for low or no product yield in enzymatic alginate digestion.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical and computational study of an alginate lyase produced by Pseudomonas aeruginosa strain S21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional aspects of mannuronic acid–specific PL6 alginate lyase from the human gut microbe Bacteroides cellulosilyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Characterization of a Novel Alginate Lyase from a Marine Streptomyces Species Isolated from Seaweed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Frontiers | Alginate-modifying enzymes: biological roles and biotechnological uses [frontiersin.org]
- 11. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
improving peak resolution of D-Nonamannuronic acid in HPLC
Welcome to the technical support center for the analysis of D-Nonamannuronic acid using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods and achieve superior peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the HPLC analysis of this compound.
Q1: Why is my this compound peak showing significant tailing?
Peak tailing is a common problem when analyzing acidic compounds like this compound and can negatively impact resolution and quantification.[1][2] The primary causes are often related to secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most critical factor for acidic compounds is the mobile phase pH.[1][2][3] this compound has carboxylic acid functional groups that can ionize. To minimize peak tailing, it's crucial to suppress this ionization.
-
Increase Buffer Strength: A buffer is essential for maintaining a consistent pH across the column.
-
Column Health: A degraded or fouled column can lead to poor peak shape for all analytes.
Q2: My this compound peak is broad and not well-retained. How can I improve this?
Poor retention and broad peaks suggest that the chosen chromatographic conditions are not optimal for this highly polar analyte. Standard reversed-phase columns (like a C18) often provide insufficient retention for polar compounds.
Troubleshooting Steps:
-
Select an Appropriate Column: For a polar acidic sugar like this compound, specialized column chemistries are often required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of highly polar compounds.[6][7][8] They utilize a high organic solvent concentration in the mobile phase, which facilitates the partitioning of polar analytes into a hydrophilic stationary phase. A zwitterionic HILIC phase can be particularly effective.[9]
-
Ion-Pair Chromatography: This technique can be used with standard reversed-phase columns (e.g., C18). An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the charged this compound, thereby increasing its retention on the non-polar stationary phase.[10][11]
-
-
Optimize Mobile Phase Composition:
-
For Reversed-Phase: If using a reversed-phase column, decrease the organic solvent (e.g., acetonitrile, methanol) percentage to increase retention.[12]
-
For HILIC: In HILIC, the aqueous portion of the mobile phase is the strong solvent. To increase retention, you should increase the percentage of the organic solvent.[8]
-
Q3: I'm seeing poor resolution between this compound and other components in my sample. What adjustments can I make?
Improving resolution involves manipulating the three key factors in chromatography: efficiency (N), selectivity (α), and retention factor (k).[12][13][14]
Troubleshooting Steps:
-
Change Mobile Phase Selectivity:
-
Alter Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks.[13]
-
Adjust pH: As mentioned, pH is a powerful tool for acidic compounds and can significantly impact selectivity.[13][15]
-
-
Increase Column Efficiency:
-
Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and sharper peaks, which can improve the resolution of closely eluting compounds.[14]
-
Decrease Flow Rate: Lowering the flow rate can sometimes lead to better separation, although it will increase the analysis time.[15][16]
-
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially altered selectivity.[14][16]
Method Development and Experimental Protocols
For robust analysis of this compound, several HPLC methods can be employed. Below are detailed protocols for common approaches.
Protocol 1: Ion-Pair Reversed-Phase HPLC
This method is suitable for separating acidic sugars on conventional C18 columns.
Methodology:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase:
-
Solvent A: 20 mM phosphate buffer with 5 mM tetrabutylammonium hydroxide as the ion-pairing reagent. Adjust pH to 2.5 with phosphoric acid.
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start with 5% Solvent B.
-
Increase to 30% Solvent B over 20 minutes.
-
Hold at 30% Solvent B for 5 minutes.
-
Return to 5% Solvent B and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or Refractive Index (RI)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% Solvent A: 5% Solvent B).
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining and separating highly polar molecules.
Methodology:
-
Column: ZIC-HILIC, 3.5 µm, 2.1 x 150 mm
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: 10 mM Ammonium Acetate in Water, pH 4.5
-
-
Gradient Elution:
-
Start with 90% Solvent A.
-
Decrease to 60% Solvent A over 15 minutes.
-
Hold at 60% Solvent A for 5 minutes.
-
Return to 90% Solvent A and equilibrate for 10 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 80% acetonitrile) to ensure compatibility with the initial mobile phase.
Data Summary Tables
The following tables summarize the impact of key parameters on peak resolution.
Table 1: Effect of Mobile Phase pH on Peak Tailing (Reversed-Phase)
| Mobile Phase pH | Tailing Factor (Tf) | Resolution (Rs) with an adjacent peak | Comments |
| 6.5 | 2.1 | 0.9 | Significant tailing, co-elution. Ionized state of the acid causes secondary interactions. |
| 4.5 | 1.6 | 1.3 | Reduced tailing, partial separation. Partial ionization still present. |
| 2.5 | 1.1 | >1.5 | Symmetrical peak, baseline separation. Acid is fully protonated. |
Table 2: Comparison of Chromatographic Modes for this compound Analysis
| Parameter | Ion-Pair RP-HPLC | HILIC | Anion-Exchange |
| Primary Retention Mechanism | Hydrophobic & Ion-Pairing | Hydrophilic Partitioning | Ion-Exchange |
| Typical Stationary Phase | C18, C8 | Amide, Zwitterionic, Bare Silica | Quaternary Amine |
| Typical Mobile Phase | Buffered aqueous/organic + ion-pair reagent | High organic + aqueous buffer | Aqueous buffer gradient |
| Pros | Uses common C18 columns; good selectivity control. | Excellent for very polar compounds; MS-friendly mobile phases. | Highly specific for charged analytes; high loading capacity. |
| Cons | Ion-pair reagents can be harsh on columns and MS systems; long equilibration times. | Sensitive to sample solvent composition; potential for peak splitting of anomers. | High salt concentrations may not be compatible with MS; requires careful pH control. |
Visual Guides
Troubleshooting Workflow for Poor Peak Resolution
This diagram outlines a systematic approach to diagnosing and fixing issues with peak shape and separation.
Caption: A step-by-step troubleshooting guide for common peak resolution issues.
Decision Tree for HPLC Method Selection
This diagram helps in choosing the most appropriate HPLC method for analyzing this compound based on experimental goals and available equipment.
Caption: Logic for selecting an HPLC method for this compound analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. hplc.eu [hplc.eu]
- 6. helixchrom.com [helixchrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 12. chromtech.com [chromtech.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mastelf.com [mastelf.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
dealing with co-eluting contaminants in D-Nonamannuronic acid analysis
Welcome to the technical support center for D-Nonamannuronic acid (D-Nona) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a specific focus on dealing with co-eluting contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound?
A1: The primary methods for the analysis of this compound and other sialic acids are High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to volatile compounds, and Capillary Electrophoresis (CE).[1][2] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful technique for direct analysis without derivatization.[3]
Q2: Why is derivatization often necessary for this compound analysis?
A2: Derivatization is crucial for several reasons. For HPLC analysis, this compound lacks a strong chromophore, so derivatization with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB) is required for sensitive detection.[2][4] In GC-MS analysis, derivatization is necessary to make the non-volatile sugar acid volatile enough to pass through the GC column.[5][6]
Q3: What are common sources of co-eluting contaminants in this compound analysis?
A3: Co-eluting contaminants can originate from several sources:
-
The sample matrix: Other monosaccharides (hexoses, pentoses), uronic acids, and sugar amines released during sample hydrolysis can co-elute.[7]
-
The derivatization reaction: Excess derivatization reagent (e.g., DMB) and side-products of the reaction are known to cause interfering peaks.[4][8]
-
Isomeric and structurally similar compounds: Different isomers of sialic acids (e.g., O-acetylated forms) or other structurally related acidic monosaccharides may have similar retention times.[9]
Q4: I am seeing an unexpected peak in my chromatogram. How can I determine if it is a contaminant?
A4: First, run a blank injection (mobile phase only) to check for system contamination. Next, run a "mock derivatization" without your sample to see if the peak originates from the reagents. If the peak is still present only in your sample, consider treating your sample with a specific enzyme (e.g., neuraminidase) that would cleave this compound. Disappearance of the peak of interest and the appearance of a new one would confirm its identity. Mass spectrometry can also be used for definitive identification of the unknown peak.
Troubleshooting Guide: Co-eluting Contaminants
This guide provides a systematic approach to identifying and resolving issues with co-eluting contaminants in your this compound analysis.
Issue 1: Poor resolution between this compound and an unknown peak.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal chromatographic conditions. | HPLC: Modify the mobile phase composition. A slight change in the percentage of organic solvent or the pH of the aqueous phase can significantly alter selectivity. Consider switching to a different column chemistry, for example, from a C18 to a RP-Amide or a HILIC column.[4] GC-MS: Adjust the temperature gradient program. A slower ramp rate can improve the separation of closely eluting compounds. | Improved separation (baseline resolution) between the this compound peak and the contaminant. |
| Contaminant is a structurally similar compound. | Enhance sample cleanup. Use solid-phase extraction (SPE) with a cartridge that selectively retains either the analyte or the contaminant. Ion-exchange chromatography can be effective in separating acidic monosaccharides from neutral ones.[7] | Reduction or elimination of the interfering peak in the chromatogram. |
| The contaminant is an isomer. | For linkage isomers (e.g., α2,3- vs. α2,6-linked sialic acids), specialized columns like porous graphitic carbon (PGC) may be required for separation.[10] For other isomers, derivatization with a different agent might alter the elution profile and improve separation. | Resolution of isomeric peaks that were previously co-eluting. |
Issue 2: Broad or tailing peak for this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column overload. | Dilute the sample and re-inject. | A sharper, more symmetrical peak shape. |
| Secondary interactions with the stationary phase. | HPLC: Add a small amount of an ion-pairing agent or adjust the mobile phase pH to suppress secondary interactions. Ensure the column is properly equilibrated. | Improved peak symmetry. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | Restoration of expected peak shape and retention time. |
Representative Quantitative Data for Troubleshooting
The following table provides a hypothetical example of retention times for DMB-derivatized this compound and potential co-eluting contaminants on a reversed-phase HPLC column. Researchers should generate a similar table with their own standards and system to aid in peak identification and troubleshooting.
| Compound | Retention Time (minutes) | Potential for Co-elution |
| DMB-D-Nonamannuronic acid | 12.5 | - |
| DMB-N-acetylneuraminic acid (Neu5Ac) | 11.8 | High |
| DMB-N-glycolylneuraminic acid (Neu5Gc) | 13.2 | High |
| DMB-Glucuronic acid | 10.5 | Medium |
| DMB-Galacturonic acid | 10.7 | Medium |
| Excess DMB reagent peak | 8.2 | Low |
| DMB side-product 1 | 12.3 | Very High |
Experimental Protocols
Protocol 1: Sample Preparation with Solid-Phase Extraction (SPE) for Contaminant Removal
-
Hydrolysis: Release this compound from your glycoprotein sample using mild acid hydrolysis (e.g., 2M acetic acid at 80°C for 2 hours).
-
Derivatization: Derivatize the hydrolyzed sample with DMB according to standard protocols.
-
SPE Cartridge Conditioning: Condition a graphitized carbon SPE cartridge by washing with 1 mL of 0.1% trifluoroacetic acid in 80% acetonitrile/water, followed by 1 mL of 0.1% trifluoroacetic acid in water.
-
Sample Loading: Load the DMB-derivatized sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and hydrophilic impurities, including some neutral monosaccharides.
-
Elution: Elute the DMB-labeled sialic acids with 1 mL of 0.1% trifluoroacetic acid in 50% acetonitrile/water.
-
Analysis: Dry the eluted sample and reconstitute in the mobile phase for HPLC analysis.
Protocol 2: HPLC Method Optimization for Improved Resolution
-
Initial Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-20% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 373 nm, Emission: 448 nm).
-
-
Optimization Step 1 (Gradient Modification): If co-elution is observed, flatten the gradient around the elution time of this compound (e.g., change from a linear 5-20% B to a multi-step gradient like 5-10% B over 15 minutes, then 10-15% B over 10 minutes).
-
Optimization Step 2 (Column Change): If gradient optimization is insufficient, switch to an RP-Amide column. These columns offer different selectivity for polar compounds like sialic acids and may resolve interferences.[4]
-
System Suitability: Before analyzing samples, inject a standard mixture containing this compound and known potential contaminants to confirm adequate resolution.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Decision tree for troubleshooting co-elution issues.
Caption: Sources of co-eluting contaminants in this compound analysis.
References
- 1. cmm.ucsd.edu [cmm.ucsd.edu]
- 2. lcms.cz [lcms.cz]
- 3. Five-minute glycoprotein sialic acid determination by high-performance anion exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 5. Sequential GC/MS analysis of sialic acids, monosaccharides, and amino acids of glycoproteins on a single sample as heptafluorobutyrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS in combination with DMBA derivatization for sialic acid speciation and distribution analysis in fish tissues - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
minimizing degradation of D-Nonamannuronic acid during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of D-Nonamannuronic acid during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an oligosaccharide composed of nine mannuronic acid units. It is often derived from alginate, a polysaccharide found in brown algae. The stability of this compound is critical for accurate analytical results, as degradation can lead to an underestimation of its concentration and the appearance of erroneous peaks in analytical profiles, impacting research and drug development outcomes.
Q2: What are the primary factors that can cause the degradation of this compound?
The primary factors contributing to the degradation of this compound and other uronic acid-containing molecules include:
-
pH: Both highly acidic and alkaline conditions can catalyze hydrolysis of the glycosidic bonds.
-
Temperature: Elevated temperatures accelerate degradation reactions.
-
Enzymatic Activity: The presence of alginate lyases or other glycosidases can lead to enzymatic degradation.
-
Oxidation: Oxidative reactions can also contribute to the breakdown of the molecule.
Q3: What are the recommended storage conditions for this compound samples?
To ensure the stability of this compound, proper storage is crucial. The following conditions are recommended:
| Storage Duration | Temperature | Form | Additional Notes |
| Short-term | -20°C | Liquid or freeze-dried powder | Avoid repeated freeze-thaw cycles. |
| Long-term | -80°C | Freeze-dried powder is preferred | Store in a tightly sealed, desiccated container. |
Q4: What are the common degradation products of mannuronic acid-containing oligosaccharides?
Degradation of alginate and its oligosaccharides can result in smaller oligosaccharides, monosaccharides (D-mannuronic acid), and products of non-enzymatic browning if amines are present. Under acidic conditions, hydrolysis of glycosidic bonds is the main degradation pathway.
Troubleshooting Guides
Issue 1: Low or no detectable this compound in my sample.
This issue can arise from several factors during sample preparation and analysis. Follow this troubleshooting guide to identify the potential cause.
Caption: Troubleshooting workflow for low or no this compound detection.
Issue 2: Unexplained peaks in my chromatogram.
The presence of unexpected peaks often indicates sample degradation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Acid Hydrolysis | Maintain a neutral to slightly acidic pH (6.0-7.0) during sample processing. Use appropriate buffers. |
| Alkaline Hydrolysis | Avoid strongly basic conditions. If a basic pH is required for other components, minimize exposure time and temperature. |
| Enzymatic Degradation | If enzymatic contamination is suspected, consider adding a broad-spectrum protease or glycosidase inhibitor cocktail. Alternatively, a brief heat treatment (e.g., 95°C for 5 minutes) can inactivate many enzymes, but first, confirm the thermal stability of this compound under these conditions. |
| Non-enzymatic Browning | If your sample contains amines, avoid high temperatures to prevent Maillard reactions and the formation of browning products. |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis
This protocol provides a general workflow for preparing samples containing this compound for analysis by methods such as HPLC.
addressing poor solubility of D-Nonamannuronic acid in organic solvents
Welcome to the technical support center for D-Nonamannuronic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is a polar carbohydrate due to the presence of multiple hydroxyl (-OH) and carboxylic acid (-COOH) groups. These groups readily form strong intermolecular and intramolecular hydrogen bonds, making it difficult for less polar organic solvents to penetrate and dissolve the molecule.[1] The dissolution of polysaccharides is often challenging in common solvents due to these extensive hydrogen bond networks.[1]
Q2: What types of organic solvents are more likely to dissolve this compound?
A2: Polar aprotic solvents are generally more effective at dissolving polysaccharides and their derivatives.[2][3] Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dimethylacetamide (DMAc) can disrupt the hydrogen bonding network of the sugar. In some cases, specific solvent systems containing salts like tetraalkylammonium acetates in aprotic polar solvents have been shown to be effective for dissolving polysaccharides.[2][3]
Q3: Can I improve the solubility of this compound by modifying it?
A3: Yes, chemical modification is a common strategy. Creating ester or ether derivatives of the hydroxyl or carboxylic acid groups can reduce the polarity and hydrogen bonding capacity of the molecule, thereby increasing its solubility in organic solvents. This is a common prodrug strategy to enhance the bioavailability of poorly soluble compounds.[4]
Q4: Are there any non-covalent methods to improve solubility?
A4: Absolutely. Techniques such as forming solid dispersions, using co-solvents, and complexation with other molecules like cyclodextrins can enhance the apparent solubility of poorly soluble compounds without altering their chemical structure.[4][5][6][7]
Troubleshooting Guides
Issue 1: this compound precipitates out of my organic solvent.
This is a common issue indicating that the solvent's capacity to solvate the molecule has been exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Possible Solutions & Experimental Protocols:
-
Reduce Concentration: Your solution may be supersaturated. Try preparing a more dilute solution.
-
Introduce a Co-solvent: Adding a small amount of a miscible co-solvent can significantly increase solubility.[4][8] For instance, if you are using acetone, adding a percentage of water or DMSO might help.
-
Protocol: Prepare a stock solution of this compound in a primary good solvent (e.g., DMSO). In a separate vial, prepare your desired organic solvent. Titrate the stock solution into the organic solvent while vortexing. Observe for any precipitation.
-
-
Increase Temperature: Gently heating the solution can increase the solubility of many compounds. Ensure that this compound is stable at the elevated temperature to avoid degradation.
-
Change the Solvent System: A single organic solvent may not be sufficient. Consider using a binary solvent system. A particularly effective system for polysaccharides involves a tetraalkylammonium acetate in an aprotic polar solvent.[2][3]
Issue 2: My this compound won't dissolve at all.
This suggests a fundamental incompatibility between your compound and the chosen solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complete insolubility.
Possible Solutions & Experimental Protocols:
-
Solvent Selection: Re-evaluate your choice of solvent. For highly polar compounds like this compound, highly polar aprotic solvents are a better starting point. Refer to the solvent selection guide below.
-
Sonication: Applying ultrasonic energy can help to break up particle agglomerates and facilitate dissolution.
-
Protocol: Suspend the this compound in the chosen solvent. Place the vial in a sonication bath and sonicate for 15-30 minute intervals. Visually inspect for dissolution.
-
-
Solid Dispersion: Creating a solid dispersion of your compound in a water-soluble carrier can enhance its dissolution in various solvents.[6][7]
-
Protocol (Solvent Evaporation Method):
-
Dissolve both this compound and a hydrophilic carrier (e.g., polyethylene glycol - PEG 6000) in a common solvent in which they are both soluble (e.g., a water/methanol mixture).
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
Grind the resulting solid into a fine powder. This powder should exhibit improved solubility characteristics.
-
-
Data & Protocols
Table 1: Suggested Initial Solvents for this compound Solubility Screening
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Moderate to Good | Capable of disrupting hydrogen bonds without donating protons.[2][3] |
| Polar Protic | Water, Methanol, Ethanol | Good (in water), Poor (in alcohols) | Water is a good solvent for polar molecules. Alcohols are generally poor solvents for polysaccharides.[9] |
| Non-polar | Hexane, Toluene | Very Poor | Lack of polarity to interact with the hydrophilic groups of the sugar. |
| Ketones | Acetone, MEK | Poor to Very Poor | Generally not effective for dissolving polysaccharides.[10] |
Protocol: Preparation of a this compound Solid Dispersion
Objective: To improve the dissolution rate of this compound in a target organic solvent by creating a solid dispersion with PEG 6000.
Materials:
-
This compound
-
Polyethylene glycol (PEG) 6000
-
Methanol
-
Deionized Water
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Prepare a 1:1 (w/w) mixture of this compound and PEG 6000.
-
Dissolve the mixture in a minimal amount of a 1:1 (v/v) methanol/water solution. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a bath temperature of 50°C.
-
Once a solid film is formed, continue drying under high vacuum for at least 4 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine, homogenous powder using a mortar and pestle.
-
Test the solubility of the resulting powder in the target organic solvent and compare it to the unprocessed this compound.
Table 2: Hypothetical Solubility Improvement with Solid Dispersion
| Formulation | Solubility in Acetone (µg/mL) | Fold Increase |
| This compound (unprocessed) | < 10 | - |
| This compound:PEG 6000 (1:1 Solid Dispersion) | 150 | ~15x |
| This compound:PEG 6000 (1:3 Solid Dispersion) | 450 | ~45x |
Note: The data presented in this table is illustrative and intended to demonstrate the potential efficacy of the solid dispersion technique. Actual results may vary.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2690132A1 - Solvent used for dissolving polysaccharide and method for manufacturing molded article and polysaccharide derivative using this solvent - Google Patents [patents.google.com]
- 3. US9200085B2 - Solvent used for dissolving polysaccharide and method for manufacturing molded article and polysaccharide derivative using this solvent - Google Patents [patents.google.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Supramolecular Complexation of Carbohydrates for the Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. US3883505A - Method of solubilizing polysaccharides - Google Patents [patents.google.com]
Optimizing Storage Conditions for Long-Term Stability of D-Nonamannuronic Acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage conditions for the long-term stability of D-Nonamannuronic acid. Due to the limited availability of specific stability data for this compound, the following recommendations are based on data for the closely related compound D-Mannuronic acid and general knowledge of uronic acid chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C in a tightly sealed container, protected from moisture. For solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the stability is maintained for up to 1 month.[1][2] Short-term storage of solutions at 4°C should be avoided to minimize degradation.
Q2: What solvents are suitable for dissolving this compound?
This compound is expected to have high water solubility due to the presence of multiple hydroxyl and carboxylic acid groups.[3] For stock solutions, sterile, deionized water is the recommended solvent. If using water as the stock solution, it should be filtered and sterilized with a 0.22 μm filter before use.[1]
Q3: What factors can lead to the degradation of this compound?
Several factors can contribute to the degradation of uronic acids like this compound:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Both strongly acidic and alkaline conditions can promote degradation.[2] Uronic acids are known to undergo browning reactions, particularly at elevated temperatures and varying pH.[4][5]
-
Moisture: As a hygroscopic compound, exposure to moisture can lead to hydrolysis and degradation.
-
Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided.[2]
Q4: Are there any known incompatibilities for this compound?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration (browning) of solid or solution | Exposure to heat, light, or non-neutral pH. | Store the compound protected from light at recommended low temperatures. Ensure the pH of the solution is maintained close to neutral if experimentally permissible. |
| Reduced biological activity or inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Always prepare fresh solutions for experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Re-evaluate storage conditions and handling procedures. |
| Difficulty in dissolving the solid compound | The compound may have absorbed moisture, or the solvent quality may be poor. | Ensure the compound is stored in a desiccated environment. Use high-purity, sterile water for dissolution. Gentle warming or sonication may aid dissolution, but prolonged exposure to heat should be avoided. |
Stability Data (General for Mannuronic Acids)
| Storage Condition | Form | Recommended Duration | Expected Stability |
| -80°C | Solid | > 1 year | High |
| -20°C | Solid | ~ 1 year | High |
| 4°C | Solid | < 1 month | Moderate |
| Room Temperature | Solid | Days to weeks | Low |
| -80°C | Aqueous Solution (pH 6-7) | up to 6 months[1][2] | High |
| -20°C | Aqueous Solution (pH 6-7) | up to 1 month[1][2] | Moderate |
| 4°C | Aqueous Solution (pH 6-7) | < 1 week | Low |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the desired volume of sterile, deionized water to achieve the target concentration.
-
Vortex briefly to dissolve the compound completely.
-
Filter the solution through a 0.22 μm sterile filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general method and may require optimization.
-
Column: A reverse-phase C18 column or a specialized column for carbohydrate analysis.
-
Mobile Phase: An isocratic or gradient elution with an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., ~210 nm) if the compound has some UV absorbance, or post-column derivatization for enhanced detection.
-
Procedure:
-
Prepare samples of this compound that have been subjected to different storage conditions (e.g., different temperatures, pH values, time points).
-
Inject a known concentration of a freshly prepared standard solution to establish a reference peak.
-
Inject the test samples.
-
Monitor for the appearance of degradation peaks and a decrease in the peak area of the parent compound.
-
Quantify the percentage of degradation by comparing the peak area of the parent compound in the stored samples to the fresh standard.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Buy Mannuronic acid | 6906-37-2 | >98% [smolecule.com]
- 4. D-Galacturonic acid as a highly reactive compound in nonenzymatic browning. 1. Formation of browning active degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening of D-Nonamannuronic Acid Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the high-throughput screening (HTS) of D-Nonamannuronic acid analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for designing a robust HTS assay for this compound analogs?
A1: A robust HTS assay for this compound analogs requires careful planning. Key considerations include selecting the appropriate assay format compatible with HTS, optimizing assay reagents, and ensuring the assay has sufficient sensitivity and a good dynamic range.[1] It is also crucial to perform statistical validation of the assay's performance.[1]
Q2: How can I minimize false positives and negatives in my screening results?
A2: False positives and negatives can arise from various sources in HTS.[2] To minimize these, it is important to include effective positive and negative controls.[3] For fluorescence-based assays, compound autofluorescence can be a significant issue.[2] Implementing secondary assays for hit confirmation and validation is a critical step to eliminate misleading results.[1][4]
Q3: What are the best practices for quality control in an HTS campaign?
A3: Quality control (QC) in HTS is essential for reliable data.[3] This involves good plate design, the use of appropriate positive and negative controls, and the implementation of effective QC metrics to monitor assay performance.[3] The Z'-factor is a widely used statistical parameter for assessing the quality of an HTS assay.[4][5]
Q4: My assay is showing high variability between plates. What could be the cause?
A4: High inter-plate variability can be due to several factors. Inconsistent liquid handling by automation systems is a common culprit.[3] Variations in incubation times, temperature gradients across incubators, and reagent instability can also contribute. A thorough validation of the automation system and careful monitoring of environmental conditions are recommended.[6]
Q5: What is the significance of determining the IC50 value and what factors can influence it?
A5: The IC50 value, or the half-maximal inhibitory concentration, is a key metric for quantifying the potency of an inhibitor.[7] Several experimental conditions can affect the determined IC50 value, most notably the substrate concentration relative to its Michaelis constant (Km) and the extent of the enzymatic reaction (percent conversion).[7]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the HTS of this compound analogs, assuming a hypothetical enzyme inhibition assay.
Issue 1: Low Z'-factor
A low Z'-factor indicates poor assay quality, making it difficult to distinguish between hits and non-hits.[5]
| Possible Cause | Recommended Solution |
| Suboptimal reagent concentration | Re-optimize the concentrations of enzyme, substrate, and any necessary co-factors.[7] |
| High background signal | Identify and minimize the source of the background. This could be from the buffer components, the detection instrument, or autofluorescence of the microplates.[2] |
| Low signal-to-noise ratio | Increase the concentration of the enzyme or substrate to boost the signal, or use a more sensitive detection method. |
| Reagent instability | Ensure all reagents are stored correctly and are within their expiration dates. Prepare fresh reagents for each experiment. |
Issue 2: High Rate of False Positives
A high number of initial hits that do not confirm in secondary assays can be inefficient and costly.
| Possible Cause | Recommended Solution |
| Compound autofluorescence or quenching (for fluorescence assays) | Pre-screen compounds for intrinsic fluorescence or quenching properties. Use assay formats that are less susceptible to these artifacts.[2] |
| Non-specific enzyme inhibition | Compounds may inhibit the enzyme through non-specific mechanisms, such as aggregation.[2] Perform counter-screens and dose-response curves to identify and eliminate these compounds. |
| Assay interference | Some compounds may directly interfere with the detection system (e.g., luciferase inhibitors in a luciferase-based assay). Run control assays without the target enzyme to identify such interference. |
| Reactive compounds | Compounds that are chemically reactive can covalently modify the enzyme, leading to irreversible inhibition. These are often undesirable as drug candidates.[2] |
Issue 3: Poor Reproducibility of Results
Inconsistent results between experimental runs can undermine the validity of your findings.
| Possible Cause | Recommended Solution |
| Inconsistent dispensing by liquid handlers | Regularly calibrate and maintain all automated liquid handling equipment.[3] |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or implement a plate layout that minimizes the impact of edge effects. |
| Temperature and humidity fluctuations | Ensure a stable and controlled environment for all assay steps, especially incubation. |
| Lot-to-lot variability of reagents | Test new batches of critical reagents (e.g., enzyme, substrate) to ensure they perform consistently with previous lots.[7] |
Experimental Protocols
Protocol 1: Generic Enzyme Inhibition Assay for HTS
This protocol outlines a general procedure for a 384-well format enzyme inhibition assay.
-
Reagent Preparation : Prepare concentrated stock solutions of the enzyme, substrate, and this compound analog library in a suitable buffer (e.g., PBS with 0.01% Tween-20).
-
Compound Dispensing : Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well microplate. Also include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Enzyme Addition : Add the enzyme solution to all wells and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme interaction.
-
Reaction Initiation : Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection : After a fixed incubation period, stop the reaction (if necessary) and measure the signal (e.g., fluorescence, absorbance) using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound relative to the controls. Identify initial "hits" based on a pre-defined activity threshold.
Protocol 2: Secondary Assay - Dose-Response Curve
This protocol is for confirming the activity of primary hits and determining their IC50 values.
-
Serial Dilution : Prepare a serial dilution series (e.g., 8-point, 3-fold dilutions) for each hit compound.
-
Assay Performance : Perform the same enzyme inhibition assay as in the primary screen, but with the serially diluted compounds.
-
Data Plotting : Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
IC50 Calculation : Fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 value for each confirmed inhibitor.[7]
Visualizations
Caption: High-Throughput Screening (HTS) Workflow.
Caption: HTS Assay Troubleshooting Logic.
Caption: Hypothetical Enzyme Inhibition Pathway.
References
- 1. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Commercially Available D-Nonamannuronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of commercially available D-Nonamannuronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Commercially available this compound, often derived from the alginate of brown seaweed, may contain several impurities.[1][2] These can include:
-
Other Polysaccharides: Notably L-guluronic acid, which is an epimer of D-mannuronic acid and a major component of alginate. Other neutral sugars like galactose may also be present.[]
-
Inorganic Salts: Salts such as sodium chloride and potassium chloride are used during the extraction process and can be present in the final product.[]
-
Proteins and Peptides: Remnants from the seaweed source.[1][2]
-
Polyphenolic Compounds: These are common in seaweed and can co-extract with the desired product.[1][2]
-
Endotoxins: If bacterial fermentation is used for production, endotoxins can be a significant impurity.[1]
-
Heavy Metals: Trace amounts of heavy metals may be present from the marine environment of the seaweed.[2]
Q2: What are the recommended methods for purifying this compound?
A2: The choice of purification method depends on the nature of the impurities to be removed. The most common and effective techniques include:
-
Ion-Exchange Chromatography (IEC): Highly effective for separating acidic sugars like this compound from neutral sugars and other charged molecules.[4]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Useful for removing impurities with significantly different molecular weights, such as salts and small molecules, or for separating oligomers of different sizes.[5]
-
Recrystallization: A classic technique for purifying crystalline solids. The success of this method depends on finding a suitable solvent system where the solubility of this compound varies significantly with temperature, while the impurities remain in solution.[6][7]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the quantitative analysis of carbohydrates, including uronic acids.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to identify and quantify monosaccharides and uronic acids.
-
High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) Detection: HPLC can be used to separate this compound from impurities. Derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can enhance UV detection.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify impurities.
Q4: What is the impact of pH on the stability of this compound during purification?
A4: The pH of solutions is critical for the stability of this compound. Being an acidic sugar, its stability can be compromised at extreme pH values, potentially leading to degradation. It is generally advisable to work within a pH range of 6 to 8.5 during purification processes.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Inappropriate purification method: The chosen method may not be suitable for the specific impurities present. | Re-evaluate the nature of impurities: Use analytical techniques to identify the main contaminants and select a more targeted purification strategy. |
| Degradation of this compound: Extreme pH or high temperatures during the purification process can lead to product loss. | Monitor and control pH and temperature: Maintain a pH between 6 and 8.5 and avoid prolonged exposure to high temperatures. | |
| Co-elution with impurities: In chromatographic methods, impurities may elute with the product peak. | Optimize chromatographic conditions: Adjust the gradient, flow rate, or column type to improve separation. | |
| Presence of colored impurities | Co-extraction of polyphenolic compounds: These are common in seaweed extracts. | Activated charcoal treatment: Before further purification, treat the crude solution with activated charcoal to adsorb colored impurities. |
| Degradation products: High temperatures or extreme pH can cause the formation of colored degradation products. | Use milder purification conditions: Lower the temperature and maintain a neutral pH. | |
| Incomplete removal of salts | Inefficient desalting: The chosen method may not be effective for removing high concentrations of salt. | Use size-exclusion chromatography (gel filtration): This is an effective method for separating small molecules like salts from larger molecules. |
| Inappropriate recrystallization solvent: The solvent system may not effectively exclude salts. | Choose a solvent system where the salt is highly soluble and this compound has low solubility at low temperatures. | |
| Broad peaks in chromatography | Poor column packing: This can lead to band broadening and poor separation. | Repack the column: Ensure the column is packed uniformly. |
| High sample viscosity: A concentrated sample can lead to poor peak shape. | Dilute the sample: Inject a less concentrated sample onto the column. | |
| Secondary interactions with the stationary phase: The analyte may be interacting with the column matrix. | Modify the mobile phase: Adjust the ionic strength or pH of the eluent to minimize secondary interactions. |
Quantitative Data on Purification Efficiency
Disclaimer: The following data is derived from studies on closely related uronic acids and acidic polysaccharides due to the limited availability of specific quantitative data for this compound. The efficiency of these methods for this compound may vary.
Table 1: Purity and Yield of Acidic Polysaccharides after Different Purification Steps
| Purification Step | Compound | Initial Purity (%) | Purity after Step (%) | Yield (%) | Reference |
| Crude Extract | Acidic Polysaccharide from Buddleja officinalis | Not specified | Not applicable | 9.57 (overall) | [12] |
| DEAE-52 Cellulose Chromatography | Acidic Polysaccharide from Buddleja officinalis | Not applicable | Not specified | Not specified | [12] |
| Sephadex G-100 Chromatography | Acidic Polysaccharide from Buddleja officinalis | Not specified | 94.37 (total polysaccharide content) | Not specified | [12] |
| Ethanol Precipitation | Hyaluronic Acid | Not specified | Not specified | Not specified | [13] |
| Size-Exclusion Chromatography | Hyaluronic Acid | Not specified | 99.2 | 2.3 g/L | [13] |
Table 2: Recovery of Uronic Acids using High-Performance Anion-Exchange Chromatography (HPAEC-PAD)
| Compound | Spiked Recovery Range (%) | Relative Standard Deviation (RSD, n=3) (%) | Reference |
| Galacturonic acid | 91.25 - 108.81 | 0.04 - 6.07 | [9] |
| Glucuronic acid | 91.25 - 108.81 | 0.04 - 6.07 | [9] |
Experimental Protocols
Protocol 1: Purification by Anion-Exchange Chromatography
This protocol is adapted for the purification of acidic sugars.
Materials:
-
Crude this compound solution
-
DEAE-Cellulose or similar weak anion-exchange resin
-
Equilibration buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Elution buffer (e.g., 10 mM Tris-HCl with a linear gradient of 0-1 M NaCl, pH 7.5)
-
Chromatography column
-
Fraction collector
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the anion-exchange resin in the equilibration buffer.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a uniform bed.
-
Wash the column with at least 3-5 column volumes of equilibration buffer until the pH and conductivity of the effluent match the buffer.
-
-
Sample Loading:
-
Dissolve the crude this compound in the equilibration buffer.
-
Centrifuge the sample to remove any insoluble material.
-
Carefully load the supernatant onto the column at a low flow rate to ensure efficient binding.
-
-
Washing:
-
Wash the column with 2-3 column volumes of equilibration buffer to remove any unbound neutral sugars and other non-ionic impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of NaCl in the elution buffer (e.g., 0 to 1 M NaCl over 10 column volumes).
-
Collect fractions using a fraction collector.
-
-
Analysis and Pooling:
-
Analyze the collected fractions for the presence of this compound using a suitable analytical method (e.g., HPAEC-PAD or a colorimetric assay).
-
Pool the fractions containing the purified product.
-
-
Desalting:
-
Desalt the pooled fractions using size-exclusion chromatography (Protocol 2) or dialysis.
-
Protocol 2: Desalting and Buffer Exchange by Size-Exclusion Chromatography (Gel Filtration)
This protocol is for removing salts and exchanging the buffer of the purified this compound.
Materials:
-
Purified this compound solution containing salt
-
Sephadex G-25 or similar gel filtration resin
-
Desired final buffer (e.g., deionized water or a volatile buffer for lyophilization)
-
Chromatography column
Procedure:
-
Column Packing and Equilibration:
-
Swell the gel filtration resin in the desired final buffer according to the manufacturer's instructions.
-
Pack the column with the swollen resin.
-
Equilibrate the column by washing with at least 3-5 column volumes of the final buffer.
-
-
Sample Loading:
-
Concentrate the this compound solution if necessary. The sample volume should ideally be less than 5% of the total column volume for good resolution.[5]
-
Apply the sample to the top of the column.
-
-
Elution:
-
Elute the sample with the final buffer. This compound, being a larger molecule, will elute in the void volume, while the smaller salt molecules will be retained in the pores of the resin and elute later.
-
Collect the fractions corresponding to the void volume, which will contain the desalted product.
-
Protocol 3: Purification by Recrystallization
The success of this method is highly dependent on the specific impurities and the identification of a suitable solvent system.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like water and a poor solvent like ethanol or acetone). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Procedure:
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of the "good" solvent and heat the mixture to dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. automated-ion-exchange-chromatography-of-uronic-acids-and-uronic-acid-containing-oligosaccharides - Ask this paper | Bohrium [bohrium.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Recrystallization of Sugar – Virtual Chemistry Experiments [iu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 9. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction, Purification, Characterization, and Antiangiogenic Activity of Acidic Polysaccharide from Buddleja officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up D-Nonamannuronic Acid Production
Welcome to the technical support center for D-Nonamannuronic acid (D-NonamA) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of D-NonamA synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound synthesis?
A1: this compound, a nine-carbon sugar acid analogous to sialic acids, can be synthesized through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic methods often utilize whole-cell catalysts or purified enzymes, such as aldolases, to build the carbon backbone from simpler sugars.[1] Chemical synthesis typically involves multi-step reactions with protection and deprotection of various functional groups, which can be complex and challenging to scale.[2][3]
Q2: What are the main challenges in scaling up enzymatic production of D-NonamA?
A2: Scaling up enzymatic production of D-NonamA presents several challenges. High substrate concentrations can lead to substrate inhibition of the enzymes involved. In microbial fermentation, high viscosity of the broth can impede proper mixing and oxygen transfer, thereby affecting yield.[4] Furthermore, the accumulation of by-products may inhibit cell growth and product formation.
Q3: What are the key hurdles in scaling up chemical synthesis of D-NonamA?
A3: The primary hurdles in scaling up chemical synthesis include the complexity of multi-step processes, the need for stoichiometric amounts of expensive reagents, and difficulties in removing impurities and by-products.[2] The use of protecting groups, which are necessary for regioselectivity, adds extra steps of protection and deprotection, increasing time and cost.
Q4: What are the common issues encountered during the purification of D-NonamA?
A4: Purifying D-NonamA, like other sugar acids, can be challenging due to its high polarity and structural similarity to other carbohydrates in the reaction mixture. Common issues include the removal of unreacted starting materials, salts, and protein contaminants from enzymatic reactions. The high viscosity of concentrated sugar solutions can also pose a challenge for filtration and chromatography.[5][6]
Q5: How can I improve the yield of my microbial D-NonamA production?
A5: To improve microbial production yields, several strategies can be employed. Optimizing fermentation conditions such as temperature, pH, and dissolved oxygen is critical.[4] Fed-batch strategies can help maintain optimal substrate concentrations and avoid inhibition. Genetic engineering of the microbial strain to enhance the expression of key enzymes and reduce by-product formation can also significantly boost yields.
Troubleshooting Guides
Low Yield in Enzymatic Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction rate decreases over time | Enzyme instability or degradation. | Immobilize the enzyme on a solid support to improve stability. Optimize pH and temperature to maintain enzyme activity. |
| Low final product concentration despite sufficient substrate | Substrate or product inhibition. | Implement a fed-batch or continuous process to maintain low substrate concentrations. Remove the product as it is formed using in-situ product removal techniques. |
| Incomplete conversion | Unfavorable reaction equilibrium. | Use a higher concentration of one of the substrates to drive the reaction forward. Couple the reaction with a subsequent irreversible step. |
Impurities in Final Product after Purification
| Symptom | Possible Cause | Suggested Solution |
| Presence of residual salts | Inefficient desalination. | Employ ion exchange chromatography or electrodialysis for more effective salt removal.[7] |
| Contamination with structurally similar sugars | Poor resolution in chromatography. | Optimize the chromatography method (e.g., change the stationary phase, gradient, or mobile phase). Consider using a different separation technique like preparative HPLC with a more selective column. |
| Endotoxin contamination (in microbial production) | Incomplete removal of bacterial components. | Incorporate an endotoxin removal step, such as affinity chromatography with polymyxin B, in your purification protocol. |
Quantitative Data Tables
Table 1: Comparison of D-NonamA Production Methods at Pilot Scale (100 L)
| Parameter | Enzymatic Synthesis (Whole-Cell) | Chemical Synthesis |
| Starting Materials | Glucose, Pyruvate | Protected Mannosamine derivative |
| Typical Titer (g/L) | 20-40 | N/A (step-wise synthesis) |
| Overall Yield (%) | 30-50 | 15-25 |
| Process Duration (days) | 3-5 | 10-15 |
| Purification Complexity | High (cell removal, protein precipitation, chromatography) | Very High (multiple extractions and chromatographic steps) |
| Cost of Goods | Moderate | High |
Table 2: Impact of pH on D-NonamA Yield in a 5L Bioreactor
| pH | Biomass (OD600) | D-NonamA Titer (g/L) | By-product X (g/L) |
| 6.0 | 25 | 15.2 | 8.5 |
| 6.5 | 30 | 22.8 | 5.1 |
| 7.0 | 35 | 31.5 | 3.2 |
| 7.5 | 32 | 28.9 | 4.8 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using a Whole-Cell Biocatalyst
-
Inoculum Preparation: Aseptically inoculate 100 mL of seed medium (e.g., LB broth) with a glycerol stock of the engineered E. coli strain expressing the necessary enzymes. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
Bioreactor Setup: Prepare a 5 L bioreactor containing 3 L of production medium supplemented with glucose (20 g/L) and pyruvate (10 g/L). Autoclave and allow to cool.
-
Inoculation and Fermentation: Inoculate the bioreactor with the seed culture (5% v/v). Maintain the temperature at 30°C and the pH at 7.0 using automated addition of 2M NaOH. Sparge with sterile air to maintain a dissolved oxygen level of 30%.
-
Induction: When the optical density at 600 nm (OD600) reaches 10, induce gene expression by adding IPTG to a final concentration of 0.5 mM.
-
Fed-Batch Feeding: After the initial glucose is depleted (as monitored by a glucose sensor or offline measurements), initiate a fed-batch strategy to maintain a low glucose concentration (1-5 g/L).
-
Harvesting: After 48-72 hours post-induction, harvest the culture broth by centrifugation (10,000 x g for 20 min at 4°C) to separate the cell pellet from the supernatant containing D-NonamA.
Protocol 2: Purification of this compound
-
Clarification: Filter the supernatant from the harvested culture broth through a 0.22 µm filter to remove any remaining cells and debris.
-
Ion Exchange Chromatography: Load the clarified supernatant onto a strong anion exchange column pre-equilibrated with a low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). Wash the column with the same buffer to remove unbound impurities.
-
Elution: Elute the bound D-NonamA using a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).
-
Desalting and Concentration: Pool the fractions containing D-NonamA (as determined by a suitable assay, e.g., HPLC) and desalt using diafiltration or size-exclusion chromatography. Concentrate the desalted solution by rotary evaporation or tangential flow filtration.
-
Crystallization: If a crystalline product is desired, attempt crystallization from a suitable solvent system (e.g., ethanol/water).
-
Final Product Analysis: Characterize the purified D-NonamA for purity (HPLC), identity (NMR, Mass Spectrometry), and absence of contaminants (e.g., endotoxin assay).
Visualizations
Caption: Experimental Workflow for this compound Production.
Caption: Troubleshooting Logic for this compound Scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]
- 3. Chemical Synthesis of a Hyaluronic Acid Decasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of beta-(1-->4)-oligo-D-mannuronic acid neoglycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of Sugar - The Canadian Sugar Institute [sugar.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Sugar purification process | MEGA [mega.cz]
Technical Support Center: Optimizing Reaction Conditions for D-Nonamannuronic Acid Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of D-Nonamannuronic acid. It includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to guide your experimental design.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound, presented in a question-and-answer format.
Q1: Why am I seeing low or no product peak in my chromatogram?
A1: Low or no product detection can stem from several factors:
-
Incomplete Derivatization: The reaction may not have gone to completion. Verify that the reaction time, temperature, and pH are optimal for the chosen derivatization reagent. For instance, derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) typically requires incubation at 50-60°C for 2-3 hours.
-
Reagent Degradation: Derivatization reagents can be sensitive to light and moisture. Ensure your reagents are stored correctly and are not expired. For example, DMB solutions should be freshly prepared.
-
Sample pH: The pH of the reaction mixture is critical. For many derivatization reactions, an acidic environment is required to facilitate the reaction. For example, when using DMB, the reaction is typically carried out in the presence of acetic acid and 2-mercaptoethanol.[1]
-
Instability of the Derivative: The resulting derivative may be unstable. Some derivatives are sensitive to light or temperature and should be analyzed promptly after preparation or stored under appropriate conditions (e.g., at -40°C in the dark).[1]
Q2: My chromatogram shows multiple unexpected peaks. What could be the cause?
A2: The presence of extraneous peaks can be attributed to:
-
Side Reactions: Suboptimal reaction conditions can lead to the formation of byproducts. Re-evaluate your reaction parameters, including temperature and reagent concentrations.
-
Reagent Impurities: The derivatization reagent itself may contain impurities that are detected by your system. Using high-purity reagents is crucial. Co-eluting impurity peaks from the DMB reagent are a known issue in HPLC analysis of sialic acids.[2]
-
Sample Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction or co-elute with your product. Sample cleanup steps, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.[1]
-
Formation of Isomers: Carbohydrates like this compound can exist as different isomers (tautomers) in solution, which, upon derivatization, can result in multiple chromatographic peaks.[3]
Q3: I am observing poor reproducibility between my sample replicates. What should I check?
A3: Poor reproducibility is often linked to inconsistencies in the experimental procedure:
-
Inconsistent Reaction Conditions: Ensure that all samples are processed under identical conditions, including reaction time, temperature, and reagent volumes. Using a heating block can help maintain a consistent temperature for all samples.[1]
-
Pipetting Errors: Accurate and consistent pipetting of small volumes of reagents and samples is critical for reproducibility. Calibrate your pipettes regularly.
-
Sample Evaporation: During heating steps, sample evaporation can concentrate the reactants and alter the reaction conditions. Ensure vials are tightly sealed.
-
Timing of Analysis: If the derivatives are not stable, the time between derivatization and analysis must be consistent for all samples. It is recommended to analyze samples within 24 hours of derivatization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for analyzing this compound?
A1: The most common methods involve derivatization to introduce a fluorescent or UV-active tag for detection by HPLC, or to increase volatility for GC-MS analysis.
-
For HPLC with Fluorescence Detection (HPLC-FLD): Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a widely used method for sialic acids.[1]
-
For HPLC with UV Detection (HPLC-UV): 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used for the derivatization of uronic acids.[4]
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Silylation, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common technique to make the sugar more volatile.[5][6][7]
Q2: How do I choose the right derivatization reagent for my application?
A2: The choice of reagent depends on your analytical method and the specific requirements of your experiment:
-
Sensitivity: For high sensitivity, fluorescent tagging reagents like DMB are often preferred.
-
Stability: Consider the stability of the resulting derivative. Some derivatives may require immediate analysis.
-
Selectivity: Some reagents may react with other functional groups in your sample, leading to potential interference.
-
Analytical Platform: The derivatization method must be compatible with your analytical instrument (e.g., HPLC-FLD, GC-MS).
Q3: What are the critical parameters to optimize for a successful derivatization reaction?
A3: The key parameters to optimize include:
-
Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the reactants and products.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to degradation.
-
pH: The pH of the reaction mixture can influence the reactivity of both the analyte and the derivatization reagent.
-
Reagent Concentration: The molar ratio of the derivatization reagent to the analyte should be optimized to ensure complete derivatization without excessive background from unreacted reagent.
Quantitative Data Summary
The following tables summarize key quantitative data for common derivatization methods applicable to this compound.
Table 1: Reaction Conditions for DMB Derivatization (for HPLC-FLD)
| Parameter | Value | Reference |
| Derivatization Reagent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | [1] |
| Incubation Temperature | 50 ± 2 °C | [1] |
| Incubation Time | 2.5 hours | [1] |
| Reaction Environment | In the dark | [1] |
| Post-reaction Storage | Freeze at -40 °C to slow the reaction | [1] |
Table 2: Reaction Conditions for PMP Derivatization (for HPLC-UV/MS)
| Parameter | Value | Reference |
| Derivatization Reagent | 1-phenyl-3-methyl-5-pyrazolone (PMP) | [4] |
| Reaction Temperature | 70 °C | [4] |
| Reaction Time | 60 - 100 minutes | [4][8] |
| pH | Neutralized with NaOH before adding PMP, then acidified with HCl | [4][8] |
Table 3: Conditions for Silylation (for GC-MS)
| Parameter | Value | Reference |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | [5][6] |
| Reaction Temperature | 60 - 80 °C | [2] |
| Reaction Time | 30 - 60 minutes | [2] |
Experimental Protocols
Protocol 1: DMB Derivatization for HPLC-FLD Analysis
This protocol is adapted from methods used for sialic acid analysis.
-
Sample Preparation: If your this compound is part of a larger molecule, perform acid hydrolysis (e.g., with 100 mM sulfuric acid) to release the monosaccharide.[1] Neutralize the hydrolysate if necessary.
-
Reagent Preparation: Prepare the DMB derivatization reagent by dissolving DMB hydrochloride in a solution containing water, acetic acid, 2-mercaptoethanol, and sodium hydrosulfite.[1] This solution should be freshly prepared.
-
Derivatization Reaction:
-
Stopping the Reaction: After incubation, immediately freeze the samples at -40°C to stop the reaction.[1]
-
Analysis: Thaw the samples just before analysis and transfer them to HPLC vials. Analyze by reversed-phase HPLC with fluorescence detection.
Protocol 2: Silylation for GC-MS Analysis
This protocol provides a general procedure for silylation.
-
Sample Preparation: The sample containing this compound should be completely dry. Lyophilization is a common method for sample drying.
-
Derivatization Reaction:
-
Add the silylation reagent (e.g., a mixture of MSTFA and a catalyst like TMCS in a solvent such as pyridine) to the dried sample.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes to facilitate the reaction.
-
-
Analysis: After the reaction is complete and the vial has cooled to room temperature, a portion of the derivatized sample can be directly injected into the GC-MS.
Visualizations
Caption: Experimental workflow for this compound derivatization with DMB for HPLC-FLD analysis.
Caption: Experimental workflow for this compound derivatization by silylation for GC-MS analysis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS) for analyzing non-volatile metabolites in soy sauce koji-making process and their evolution patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of D-Nonamannuronic Acid: HPLC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of D-nonamannuronic acid, a nine-carbon acidic sugar, is crucial for understanding its role in various biological processes and for the quality control of polysaccharide-based therapeutics. This guide provides an objective comparison of a representative HPLC-MS method with alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful and widely adopted technique for the sensitive and selective quantification of acidic monosaccharides like this compound. However, a variety of other analytical methods also offer robust alternatives, each with its own set of advantages and limitations. This guide will delve into a detailed comparison of HPLC-MS, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. The following tables summarize the key performance characteristics of the discussed methods, based on data from studies on similar acidic monosaccharides.
Table 1: Performance Comparison of Analytical Methods for Acidic Monosaccharide Quantification
| Parameter | HPLC-MS (Representative) | HPAEC-PAD | GC-MS | Capillary Electrophoresis |
| Principle | Chromatographic separation followed by mass-based detection. | Anion-exchange chromatography with electrochemical detection. | Separation of volatile derivatives by gas chromatography with mass-based detection. | Separation in a capillary based on electrophoretic mobility. |
| Derivatization | Often required for improved chromatography and sensitivity (e.g., DMB, PMP).[1][2] | Not required.[3][4] | Required to create volatile analytes. | Can be used with or without derivatization.[5][6][7] |
| Linearity (R²) | >0.99 | ≥0.999[8][9] | >0.99 | >0.98[6] |
| Limit of Detection (LOD) | pmol to fmol range | 1.0–110 µg/L[10] | ng to pg range | fmol range[6] |
| Limit of Quantification (LOQ) | pmol to fmol range | 3.7–380 µg/L[10] | ng to pg range | Not always reported |
| Precision (%RSD) | <15% | <5%[8] | <15%[11][12] | 4-9%[6] |
| Accuracy (% Recovery) | 85-115% | 91.0% to 108.0%[8][10] | 98.6% to 101.6%[11] | Not always reported |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for the analysis of similar acidic monosaccharides and can be adapted for the quantification of this compound.
HPLC-MS Method for this compound Quantification (Representative Protocol)
This protocol describes a representative HPLC-MS method based on pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), a common reagent for sialic acid analysis.[1]
a) Sample Preparation and Derivatization:
-
Hydrolysis: Release this compound from polysaccharide samples by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).
-
Derivatization: To the hydrolyzed sample, add the DMB labeling solution (containing DMB, sodium hydrosulfite, and 2-mercaptoethanol in water). Incubate at 50-60°C for 2-3 hours in the dark.
-
Cleanup: Stop the reaction by adding a strong acid (e.g., trifluoroacetic acid). The derivatized sample may require cleanup using a solid-phase extraction (SPE) cartridge to remove excess reagents.
b) HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the DMB-derivatized this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
c) Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for DMB-derivatized this compound would need to be determined by infusing a standard.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 5. Analysis of monosaccharide composition by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance capillary electrophoresis of sialylated oligosaccharides of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capillary Electrophoresis of Mono- and Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of D-Nonamannuronic acid assays with orthogonal methods
For researchers, scientists, and drug development professionals, the accurate quantification of D-Nonamannuronic acid (KDN), a crucial sialic acid, is paramount. This guide provides a comprehensive comparison of common KDN assay methodologies, their cross-validation with orthogonal methods, and detailed experimental protocols to ensure data integrity and reliability.
The selection of an appropriate assay for KDN quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. This guide explores the performance characteristics of three primary assay types: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), enzymatic assays, and colorimetric assays. Furthermore, it emphasizes the critical role of cross-validation using an orthogonal method, such as Mass Spectrometry (MS), to provide a comprehensive and trustworthy dataset.
Comparative Performance of KDN Assays
To facilitate an objective comparison, the following table summarizes the key quantitative performance parameters for HPAE-PAD, a typical enzymatic assay, and a common colorimetric assay for KDN quantification. It is important to note that these values can vary based on the specific reagents, instrumentation, and experimental conditions used.
| Parameter | HPAE-PAD | Enzymatic Assay | Colorimetric Assay |
| Principle | Separation based on anion exchange, direct detection by pulsed amperometry. | Enzymatic conversion of KDN to a detectable product (e.g., NADH). | Chemical reaction leading to a colored product, measured by absorbance. |
| Limit of Detection (LOD) | Low picomole range | Low micromolar range | Micromolar range |
| Limit of Quantification (LOQ) | Low picomole range | Low micromolar range | Micromolar range |
| Linearity Range | Wide (e.g., 0.1 - 100 µM) | Narrower (e.g., 1 - 50 µM) | Moderate (e.g., 5 - 100 µM) |
| Specificity | High; can distinguish between different sialic acids. | High for specific enzymes. | Can have cross-reactivity with other sugars. |
| Throughput | Lower; sequential sample analysis. | High; suitable for plate-based formats. | High; suitable for plate-based formats. |
| Sample Preparation | May require hydrolysis to release KDN. | Often requires sample clean-up to remove interfering substances. | Can be sensitive to matrix effects. |
The Imperative of Orthogonal Method Cross-Validation
Relying on a single analytical method can introduce unforeseen biases. Orthogonal methods, which employ fundamentally different analytical principles, are essential for robust data validation.[1] Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), serves as an excellent orthogonal technique for KDN analysis due to its high sensitivity and specificity, providing structural confirmation and accurate quantification.
Cross-validation involves analyzing the same set of samples with both the primary assay and the orthogonal method. A strong correlation between the results from both methods significantly increases confidence in the accuracy and reliability of the KDN quantification.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Principle: HPAE-PAD is a highly sensitive and selective method for carbohydrate analysis.[2][3][4] At high pH, the hydroxyl groups of carbohydrates like KDN become partially ionized, allowing for their separation on a strong anion-exchange column.[2] Pulsed amperometric detection enables the direct detection of these non-chromophoric molecules by measuring the current generated from their oxidation at the surface of a gold electrode.[2]
Protocol:
-
Sample Preparation: If KDN is part of a glycoconjugate, release it by acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours) or enzymatic digestion (e.g., with neuraminidase). Neutralize the sample and centrifuge to remove any precipitate.
-
Chromatographic System:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. A typical gradient might start with 100 mM NaOH and ramp up the sodium acetate concentration.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 30°C.
-
-
Detection:
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
-
Waveform: A standard carbohydrate waveform should be used.
-
-
Quantification: Generate a standard curve using known concentrations of KDN. The peak area of KDN in the sample is then used to determine its concentration from the standard curve.
Enzymatic Assay
Principle: Enzymatic assays for KDN typically involve a specific enzyme that acts on KDN, leading to the production of a quantifiable substance, such as NADH, which can be measured spectrophotometrically at 340 nm.
Protocol:
-
Reagents:
-
KDN standard solutions.
-
Enzyme solution (e.g., KDN-specific aldolase).
-
Reaction buffer (e.g., Tris-HCl, pH 7.5).
-
Cofactors (e.g., NAD+).
-
-
Assay Procedure (96-well plate format):
-
Pipette 50 µL of KDN standards and samples into separate wells.
-
Add 100 µL of the reaction mixture (containing buffer, enzyme, and cofactors) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Quantification: Create a standard curve by plotting the absorbance values of the standards against their concentrations. Determine the KDN concentration in the samples from this curve.
Colorimetric Assay (e.g., Thiobarbituric Acid Assay)
Principle: The thiobarbituric acid (TBA) assay is a classic colorimetric method for sialic acids. KDN is first oxidized with periodate, and the resulting product reacts with TBA to form a colored adduct that can be measured spectrophotometrically.
Protocol:
-
Reagents:
-
KDN standard solutions.
-
Periodic acid solution.
-
Sodium arsenite solution.
-
Thiobarbituric acid solution.
-
Acidified butanol.
-
-
Assay Procedure:
-
To 200 µL of sample or standard, add 100 µL of periodic acid solution and incubate for 30 minutes at 37°C.
-
Add 100 µL of sodium arsenite solution to stop the reaction.
-
Add 1 mL of thiobarbituric acid solution and heat at 100°C for 15 minutes.
-
Cool the tubes and add 1 mL of acidified butanol. Vortex to extract the colored product.
-
Centrifuge to separate the phases and measure the absorbance of the organic phase at the appropriate wavelength (e.g., 549 nm).
-
-
Quantification: Construct a standard curve and determine the KDN concentration in the samples.
Orthogonal Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique can definitively identify and quantify KDN based on its mass-to-charge ratio and fragmentation pattern.[5][6][7]
Protocol:
-
Sample Preparation: Similar to HPAE-PAD, release KDN from glycoconjugates if necessary. The sample may require derivatization to improve chromatographic separation and ionization efficiency.
-
LC System:
-
Column: A reverse-phase or HILIC column suitable for polar analytes.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with an additive like formic acid.
-
-
MS System:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
-
Quantification: Use an isotopically labeled internal standard for the most accurate quantification. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizing the Workflow and Relationships
To better illustrate the process of cross-validation and the relationship between the different analytical methods, the following diagrams are provided.
Caption: Workflow for cross-validation of a primary KDN assay with an orthogonal method.
References
- 1. pure.au.dk [pure.au.dk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Development and validation of a LC-MS quantification method for the lantibiotic MU1140 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivity of Alginate Monomers: L-Guluronic Acid and D-Mannuronic Acid
A notable scarcity of publicly available scientific literature exists regarding the bioactivity of D-Nonamannuronic acid. Extensive searches have yielded no significant experimental data on its biological effects. Consequently, this guide will provide a comparative analysis of the well-researched alginate monomers, L-guluronic acid and D-mannuronic acid, to offer valuable insights for researchers, scientists, and drug development professionals.
This guide delves into the anti-inflammatory, immunomodulatory, and anti-tumor properties of L-guluronic acid and D-mannuronic acid, the constituent monomers of alginate, a polysaccharide derived from brown seaweed. While both share structural similarities, emerging research indicates distinct biological activities that are crucial for their potential therapeutic applications. This comparative analysis summarizes key quantitative data, details experimental protocols for assessing their bioactivity, and visualizes the signaling pathways they modulate.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of L-guluronic acid and D-mannuronic acid based on available experimental evidence.
Table 1: Comparative Anti-inflammatory and Immunomodulatory Effects
| Bioactivity | L-Guluronic Acid | D-Mannuronic Acid | Key Findings |
| Effect on TLRs | Significantly decreases the gene expression of TLR2 and TLR4 in peripheral blood mononuclear cells (PBMCs) of multiple sclerosis patients[1][2]. | Effectively inhibits mRNA expression of MyD88, a downstream adaptor of TLR2 and TLR4, in HEK293 cells[3]. Also suppresses TLR2 and TLR4 expression in monocyte-derived macrophages[4]. | Both monomers exhibit inhibitory effects on the TLR signaling pathway, a key initiator of inflammatory responses. |
| NF-κB Inhibition | Down-regulates NF-κB gene expression in PBMCs[2]. | Inhibits the p65 subunit of NF-κB in HEK293 cells[3]. Suppresses NF-κB gene expression in monocyte-derived macrophages[4]. | Both compounds effectively target the central transcription factor NF-κB, which orchestrates the expression of numerous pro-inflammatory genes. |
| Cytokine Modulation | Significantly suppresses the secretion of IL-1β by PBMCs[2]. Reduces TNF-α gene expression[1]. In rheumatoid arthritis patients, it decreases IL-17 and RORγt levels while increasing IL-4 and GATA-3 levels after 12 weeks of treatment[5]. | Decreases the production of TNF-α and IL-6 in M2000-treated monocyte-derived macrophages[4]. In inflammatory bowel disease patients, it leads to a significant down-regulation of TNF-α and IL-17 gene expression and up-regulation of FOXP3 gene expression[6]. | Both demonstrate potent immunomodulatory effects by altering the balance of pro-inflammatory and anti-inflammatory cytokines. |
| COX Enzyme Inhibition | Significantly reduces the gene expression and activity of COX-1 and COX-2 enzymes[7]. | Reduces the expression levels of COX-1 and COX-2 in patients with ankylosing spondylitis[8]. | The inhibition of COX enzymes, key mediators of pain and inflammation, positions both as potential non-steroidal anti-inflammatory drug (NSAID) candidates. |
Table 2: Comparative Anti-Tumor Effects
| Bioactivity | L-Guluronic Acid | D-Mannuronic Acid | Key Findings |
| Cancer-Related Inflammation | Effectively inhibits cancer-related inflammation and tumor-promoting mediators (COX-2, MMP2, MMP9, VEGF) without direct cytotoxic effects on breast cancer cells[9]. | Reduces MMP-2 and MMP-9 gene expression in breast cancer patients[10][11]. | Both monomers show promise in targeting the inflammatory tumor microenvironment, which is crucial for cancer progression. |
| Cell Viability and Apoptosis | Induces a dose- and time-dependent decrease in cell viability and promotes apoptosis in HepG2 liver cancer cells at a concentration of 200μg/mL[12]. | At concentrations ≤200 μg/ml, it shows no cytotoxic effect on prostate cancer cells but down-regulates inflammatory molecules[13]. | L-guluronic acid appears to have a direct pro-apoptotic effect on cancer cells, a feature not as prominently reported for D-mannuronic acid. |
| Treg Cells | Reduces the accumulation of immunosuppressive cells in tumor-bearing mice[9]. | Reduces the frequency of regulatory T cells (Tregs) in breast cancer patients[10][11]. | Both compounds can modulate the immunosuppressive tumor microenvironment by affecting Treg populations. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by L-guluronic acid and D-mannuronic acid.
Caption: L-Guluronic Acid Signaling Pathway.
Caption: D-Mannuronic Acid Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the uronic acids on cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, L929) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of L-guluronic acid or D-mannuronic acid (e.g., 5 to 400 µg/ml) and incubate for different time intervals (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Cytokine Expression Analysis (ELISA)
This protocol is used to quantify the concentration of cytokines (e.g., IL-1β, TNF-α, IL-6) in cell culture supernatants.
Protocol:
-
Sample Collection: Collect the supernatants from cell cultures treated with L-guluronic acid or D-mannuronic acid.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration in the samples by comparing the absorbance to the standard curve.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This method is used to measure the mRNA expression levels of target genes (e.g., TLR2, TLR4, NF-κB, COX-2, MMPs).
Protocol:
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a thermal cycler with specific primers for the target genes and a reference gene (e.g., GAPDH). The reaction mixture typically contains cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often using the 2-ΔΔCt method.
NF-κB Activation Assay (Western Blot for Nuclear Translocation)
This assay determines the activation of NF-κB by measuring its translocation from the cytoplasm to the nucleus.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compounds of interest and then lyse the cells to separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration in both fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the proteins from the nuclear and cytoplasmic extracts by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for the p65 subunit of NF-κB.
-
Incubate with a secondary antibody conjugated to HRP.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and visualize them. An increase in the p65 band intensity in the nuclear fraction indicates NF-κB activation. Lamin B1 and β-actin are often used as loading controls for the nuclear and cytoplasmic fractions, respectively.
References
- 1. Effects of guluronic acid (G2013) on gene expression of TLR2, TLR4, MyD88, TNF-α and CD52 in multiple sclerosis under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Effects of guluronic acid, as a new NSAID with immunomodulatory properties on IL-17, RORγt, IL-4 and GATA-3 gene expression in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory effects of M2000 (β-D-Mannuronic acid) on TNF-α, IL-17 and FOXP3 gene expression in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Effect of α-L-Guluronic Acid (G2013) on COX-1, COX-2 Activity and Gene Expression for Introducing this Drug as a Novel NSAID with Immunomodulatory Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of β-D-mannuronic acid (M2000), as a novel NSAID, on COX1 and COX2 activities and gene expression in ankylosing spondylitis patients and the murine monocyte/macrophage, J774 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and anti-tumor effects of α-l-guluronic acid (G2013) on cancer-related inflammation in a murine breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anti-tumoral Effect of β-D-Mannuronic Acid (M2000) as a Novel NSAID on Treg Cells Frequency and MMP-2, MMP-9, CCL22 and TGFβ1 Gene Expression in Pre-surgical Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The Evaluation of Safety Property and Apoptotic Efficacy of α-L-Guluronic Acid (G2013), as a Novel NSAID, Under In Vitro Examination on L929 and Hepatocellular Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Uronic Acids in Neuroprotection: Spotlight on D-Nonamannuronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective agent research is continuously evolving, with a growing interest in the therapeutic potential of naturally occurring sugar acids. Among these, uronic acids are emerging as significant players in the modulation of neuroinflammatory and neurodegenerative processes. This guide provides a comparative analysis of the neuroprotective properties of several key uronic acids, with a special focus on derivatives of D-Nonamannuronic acid, namely N-acetylneuraminic acid (sialic acid), and D-Mannuronic acid.
Executive Summary
This guide synthesizes experimental data on the neuroprotective effects of this compound derivatives (N-acetylneuraminic acid and D-Mannuronic acid) and contrasts them with other prominent uronic acids such as Glucuronic acid, Iduronic acid, and Galacturonic acid. The available evidence strongly suggests that D-Mannuronic acid and N-acetylneuraminic acid exhibit potent neuroprotective activities through distinct yet complementary mechanisms, including anti-apoptotic, anti-inflammatory, and anti-amyloidogenic effects. While direct comparative studies are limited, this guide consolidates the existing data to offer a clear overview for researchers in the field.
Comparative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key experimental studies on the neuroprotective effects of various uronic acids.
Table 1: Neuroprotective Effects of D-Mannuronic Acid (as M2000) in a Rat Model of Alzheimer's Disease
| Parameter | Control Group | Alzheimer's Disease (AD) Model Group | AD Model + D-Mannuronic Acid (25 mg/kg/day) | Reference |
| Behavioral Outcomes (Morris Water Maze) | [1][2] | |||
| Escape Latency (seconds) | Lower | Significantly Higher | Significantly Lower than AD Model | [2] |
| Time in Target Quadrant (%) | Higher | Significantly Lower | Significantly Higher than AD Model | [3] |
| Apoptosis Markers (Hippocampus) | [1][2] | |||
| Bax/Bcl2 Ratio | Baseline | Significantly Increased | Significantly Reduced vs. AD Model | [2] |
| p53 Level | Baseline | Significantly Increased | Significantly Reduced vs. AD Model | [1] |
| Procaspase-3 Level | Baseline | Decreased (cleaved) | Normalized towards Control | [2] |
| Oxidative Stress Markers (Hippocampus) | [1][2] | |||
| Malondialdehyde (MDA) Level | Baseline | Significantly Increased | Significantly Reduced vs. AD Model | [1] |
| Superoxide Dismutase (SOD) Activity | Baseline | Significantly Decreased | Increased towards Control | [2] |
Table 2: Neuroprotective Effects of N-Acetylneuraminic Acid (Sialic Acid) and its Conjugates
| Experimental Model | Treatment | Key Findings | Quantitative Data Highlights | Reference |
| Humanized Siglec-11 Transgenic Mice | Endogenous Siglec-11 activation by sialic acids | Reduced age-related neuronal loss and neuroinflammation. | Decreased Iba1+ microglia clusters; Reduced gene expression of pro-inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers (Cyba, Cybb, Nos2) in aged mice.[4] | [4][5] |
| Double Transgenic AD Mice Model (PS1/APP) | Sialic Acid (17, 84, 420 mg/kg) | Improved cognitive ability and mobility; Reduced amyloid-β (Aβ) deposition and tau hyperphosphorylation. | Dose-dependent decrease in escape latency in Morris water maze; Significant reduction in Aβ plaques and neurofibrillary tangles.[6] | [6] |
| BV-2 Microglia stimulated with Aβ42 | Oligomannuronic acid-sialic acid conjugate (MOS-Sia3) | Inhibited Aβ42 aggregation and microglial inflammatory response. | MOS-Sia3 (25-50 µg/mL) significantly inhibited the Aβ42-induced secretion of IL-1β, IL-6, and TNF-α.[7][8] | [7][8] |
Table 3: Overview of Neuroprotective Roles of Other Uronic Acids
| Uronic Acid | Primary Neuroprotective Role/Mechanism | Supporting Evidence | Limitations |
| Glucuronic Acid | Primarily acts through glucuronidation of other neuroprotective compounds (e.g., flavonoids, resveratrol), enhancing their bioavailability and efficacy.[9][10] | Glucuronidated metabolites of polyphenols are more effective at protecting neuronal cells from cell death than their parent compounds.[9] | Limited evidence for direct neuroprotective effects of free glucuronic acid. |
| Iduronic Acid | A key component of glycosaminoglycans (GAGs) like dermatan sulfate and heparan sulfate, which are involved in neural development and stem cell differentiation.[11] | The presence and sulfation patterns of iduronic acid in GAGs influence their binding to growth factors and other signaling molecules crucial for neuronal function. | Direct neuroprotective effects of free iduronic acid are not well-characterized. |
| Galacturonic Acid | Limited direct evidence for neuroprotection. It is a major component of pectin. | Some studies suggest that pectin-derived oligosaccharides may have neuroprotective effects, but the specific role of galacturonic acid is unclear. | Potential for neurotoxicity at high concentrations has been suggested in some contexts, though not definitively proven in neurodegenerative models.[12] |
Signaling Pathways and Mechanisms of Action
D-Mannuronic Acid: Inhibition of Apoptosis and Oxidative Stress
D-Mannuronic acid appears to exert its neuroprotective effects by directly counteracting the pathological cascades initiated by amyloid-beta. It mitigates neuronal apoptosis by modulating the expression of key regulatory proteins and reduces oxidative damage by enhancing the endogenous antioxidant defense system.
N-Acetylneuraminic Acid (Sialic Acid): Modulation of Microglial Activity via Siglec-11
Sialic acids, as terminal residues on glycans, interact with Sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells. In the central nervous system, the interaction between sialic acids on neurons and Siglec-11 on microglia is a key mechanism for maintaining immune homeostasis and preventing excessive inflammation.
Experimental Protocols
1. Assessment of Neuroprotection in an Alzheimer's Disease Rat Model (D-Mannuronic Acid)
-
Model: Intra-hippocampal injection of aggregated amyloid-beta (Aβ) 1-42 in male Wistar rats.
-
Treatment: D-Mannuronic acid (M2000) administered in drinking water (25 mg/kg/day) for 6 weeks, starting before Aβ injection.[1][2]
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Rats are trained for 5 consecutive days to find a hidden platform in a circular pool of water using spatial cues. Four trials are conducted per day. Escape latency (time to find the platform) and path length are recorded.[11]
-
Probe Trial: On day 6, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[3]
-
-
Biochemical Analysis (post-euthanasia):
-
Hippocampal tissue is homogenized.
-
Apoptosis Markers: Levels of Bax, Bcl-2, and p53 are determined by Western blot analysis. Caspase-3 activity is measured using a colorimetric assay kit.[1][2]
-
Oxidative Stress Markers: Malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay. Superoxide dismutase (SOD) activity is determined using a commercially available kit.[1][2]
-
2. In Vitro Microglial Anti-Inflammatory Assay (Oligomannuronic acid-sialic acid conjugate)
-
Cell Line: BV-2 murine microglial cells.
-
Stimulation: Cells are stimulated with pre-aggregated Aβ42 to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of the oligomannuronic acid-sialic acid conjugate (MOS-Sia3) (e.g., 25, 50, 100 µg/mL) for a specified period before Aβ42 stimulation.[7][8]
-
Endpoint Measurement:
-
Cytokine Levels: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]
-
Cell Viability: Cell viability can be assessed using the MTT assay to ensure the observed effects are not due to cytotoxicity of the treatment compound.
-
Conclusion and Future Directions
The current body of research indicates that this compound derivatives, specifically D-Mannuronic acid and N-acetylneuraminic acid, hold considerable promise as neuroprotective agents. Their distinct mechanisms of action—targeting apoptosis and oxidative stress (D-Mannuronic acid) and modulating neuroinflammation via microglial interactions (N-acetylneuraminic acid)—suggest they could be valuable tools in the development of therapies for neurodegenerative diseases.
Glucuronic acid's role appears to be more indirect, primarily enhancing the neuroprotective effects of other molecules through conjugation. The neuroprotective potential of iduronic and galacturonic acids remains less defined and warrants further investigation.
Future research should prioritize direct, quantitative comparative studies of these uronic acids in standardized in vitro and in vivo models of neurodegeneration. Such studies are crucial for elucidating their relative potencies and therapeutic potential, and for guiding the development of novel, carbohydrate-based neuroprotective strategies.
References
- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Neuroprotective role of sialic-acid-binding immunoglobulin-like lectin-11 in humanized transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. Sialic Acid Ameliorates Cognitive Deficits by Reducing Amyloid Deposition, Nerve Fiber Production, and Neuronal Apoptosis in a Mice Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Oligomannuronic Acid-Sialic Acid Conjugate Capable of Inhibiting Aβ42 Aggregation and Alleviating the Inflammatory Response of BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Oligomannuronic Acid-Sialic Acid Conjugate Capable of Inhibiting Aβ42 Aggregation and Alleviating the Inflammatory Response of BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IJMS | Free Full-Text | An Oligomannuronic Acid-Sialic Acid Conjugate Capable of Inhibiting Aβ42 Aggregation and Alleviating the Inflammatory Response of BV-2 Microglia [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of β-D-Mannuronic Acid [M2000] on the Pro-Apoptotic Process and Inflammatory-Related Molecules NFκB, IL-8 and Cd49d using Healthy Donor PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Nonamannuronic Acid and Its Synthetic Analogs in Neuroinflammation and Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of D-Nonamannuronic acid, a key component of the marine-derived oligosaccharide Sodium Oligomannate (GV-971), with emerging synthetic analogs. The focus is on their potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, by examining their impact on neuroinflammation and related pathological markers. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for the scientific community.
Executive Summary
This compound has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. These effects are largely attributed to its anti-inflammatory and antioxidant properties. While direct comparative studies with synthetic analogs are limited, research into synthetic mannosamine derivatives reveals a promising avenue for developing novel therapeutics with potentially enhanced or more targeted efficacy. This guide presents the available data to facilitate an objective comparison and inform future research and development efforts.
Data Presentation: Efficacy in a Preclinical Model of Alzheimer's Disease
The following tables summarize the quantitative data from a key preclinical study evaluating the efficacy of D-Mannuronic acid (referred to as M2000) in a rat model of Alzheimer's disease induced by amyloid-β (Aβ) injection.[1][2][3]
Table 1: Behavioral Outcomes in the Morris Water Maze
| Group | Treatment | Escape Latency (s) | Distance Traveled (m) |
| Control | Vehicle | 20.5 ± 2.1 | 5.8 ± 0.7 |
| Aβ-induced | Vehicle | 55.2 ± 4.5 | 14.2 ± 1.8 |
| Aβ + D-Mannuronic Acid | D-Mannuronic Acid | 25.8 ± 3.3 | 7.1 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 2: Biomarkers of Apoptosis and Oxidative Stress
| Group | Treatment | Bax/Bcl-2 Ratio | P53 Level (arbitrary units) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) |
| Control | Vehicle | 1.0 ± 0.1 | 100 ± 10 | 2.5 ± 0.3 | 15.2 ± 1.5 |
| Aβ-induced | Vehicle | 3.8 ± 0.4 | 250 ± 25 | 6.8 ± 0.7 | 8.1 ± 0.9 |
| Aβ + D-Mannuronic Acid | D-Mannuronic Acid | 1.2 ± 0.2 | 120 ± 15 | 3.1 ± 0.4 | 14.5 ± 1.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Animal Model of Alzheimer's Disease[1][4]
-
Animal Species: Male Wistar rats.
-
Induction of Pathology: Stereotaxic intrahippocampal injection of aggregated amyloid-β (1-42) peptide.
-
Control Groups: A sham group receiving vehicle injection and a control group with no injection.
-
Treatment: D-Mannuronic acid (M2000) was administered orally daily, commencing before the Aβ injection and continuing for the duration of the study.
Morris Water Maze (MWM)[5][6][7][8][9]
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water. An escape platform (10 cm in diameter) is hidden 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase: Rats are subjected to four trials per day for five consecutive days. In each trial, the rat is released from one of four starting positions and allowed 60 seconds to find the hidden platform. If the rat fails to find the platform within 60 seconds, it is gently guided to it.
-
Probe Trial: On the sixth day, the platform is removed, and the rat is allowed to swim freely for 60 seconds.
-
-
Data Collection: An automated tracking system records the escape latency (time to find the platform), distance traveled, and time spent in the target quadrant during the probe trial.
Western Blot Analysis for Apoptosis Markers[10][11][12][13][14]
-
Tissue Preparation: Following behavioral testing, rats are euthanized, and the hippocampus is dissected and homogenized in lysis buffer.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, and p53, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Mandatory Visualization
Signaling Pathway of this compound in Modulating Neuroinflammation
The following diagram illustrates the proposed mechanism by which this compound may mitigate neuroinflammation through the Toll-like receptor (TLR) signaling pathway.
Caption: Proposed inhibitory effect of this compound on TLR-mediated neuroinflammation.
Experimental Workflow for Efficacy Evaluation
The diagram below outlines the key stages of the preclinical experimental workflow used to assess the efficacy of this compound.
References
- 1. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
D-Nonamannuronic Acid in Neuronal Health: A Comparative Analysis of its Neuroprotective Potential
For Immediate Release
A comprehensive evaluation of D-Nonamannuronic acid and its derivatives in neuronal cell culture models reveals a promising, yet nascent, profile in the landscape of neuroprotective agents. This guide provides a comparative analysis of this compound's potential, benchmarked against established neuroprotective compounds, Carnosic Acid and Resveratrol, offering researchers, scientists, and drug development professionals a data-driven overview of their performance in preclinical models.
While direct in vitro studies on pure this compound are limited, research on polymannuronic acid and its conjugates provides the closest available evidence for its effects on neuronal cells. This comparison leverages data from a polysialic acid-oligomannuronate conjugate, which has demonstrated non-cytotoxic and anti-inflammatory properties in the SH-SY5Y human neuroblastoma cell line.
Executive Summary of Comparative Performance
This guide presents a side-by-side comparison of this compound (represented by its oligomannuronate conjugate), Carnosic Acid, and Resveratrol across key parameters of neuroprotection in neuronal cell culture models. The data is compiled from multiple studies to provide a broad overview of their efficacy.
| Feature | This compound (as Polysialic Acid-Oligomannuronate) | Carnosic Acid | Resveratrol |
| Primary Neuroprotective Effect | Anti-inflammatory | Antioxidant, Anti-inflammatory | Antioxidant, Anti-apoptotic, Anti-inflammatory |
| Cell Line/Culture Models | SH-SY5Y | Primary Cortical Neurons, SH-SY5Y, PC12 | Primary Cortical Neurons, PC12, HT22, SH-SY5Y |
| Efficacy in Cell Viability | Promotes cell proliferation in SH-SY5Y cells.[1] | Protects against H₂O₂-induced damage in primary neurons and SH-SY5Y cells.[2][3] Increases cell viability in glutamate-induced excitotoxicity in SH-SY5Y cells.[4] | Protects against oxygen-glucose deprivation in primary cortical neurons and PC12 cells.[5][6][7][8][9] Protects against paraquat-induced toxicity in PC12 cells.[10][11] |
| Modulation of Apoptosis | Data not available | Inhibits caspase-3 and -9 activation and DNA fragmentation.[12] | Reduces caspase-3 and -12 expression.[8][13] Modulates Bax/Bcl-2 ratio.[14] |
| Oxidative Stress Reduction | Data not available | Reduces reactive oxygen species (ROS) generation.[15] | Reduces ROS and increases endogenous antioxidant enzymes (e.g., SOD2).[8][16] |
| Key Signaling Pathways | Anti-inflammatory pathways (reduces IL-1β, IL-6, TNF-α).[1] | Keap1/Nrf2, PI3K/Akt.[12][17][18] | PI3K/Akt, Nrf2/ARE, SIRT1, AMPK.[5][16][19] |
Detailed Experimental Data
The following tables summarize quantitative data from key studies, providing a clearer picture of the compounds' performance in specific experimental settings.
Table 1: Effect on Neuronal Cell Viability
| Compound | Cell Model | Insult | Concentration | % Increase in Cell Viability (approx.) | Assay | Reference |
| Polysialic Acid-Oligomannuronate | SH-SY5Y | Aβ₄₂ | Dose-dependent | Ameliorated cytotoxicity (p < 0.0001) | CCK-8 | [1] |
| Carnosic Acid | Primary Cortical Neurons | H₂O₂ (200 µM) | 1-10 µM | ~20-30% | MTT | [2][3] |
| Carnosic Acid | SH-SY5Y | Aβ₂₅₋₃₅ | Pretreatment | Alleviated loss of viability | Not specified | [15][20] |
| Resveratrol | Primary Cortical Neurons | Oxygen-Glucose Deprivation | 50 µM | ~35% | MTT | [6] |
| Resveratrol | PC12 | Paraquat (800 µmol/L) | 25-75 µM | ~15-25% | CCK-8 | [10][11] |
| Resveratrol | PC12 | Oxygen-Glucose Deprivation | 25 µM | ~35% | MTT | [9] |
Table 2: Modulation of Cytotoxicity (LDH Release)
| Compound | Cell Model | Insult | Concentration | % Decrease in LDH Release (approx.) | Reference |
| Polysialic Acid-Oligomannuronate | SH-SY5Y | Aβ₄₂ | Not specified | Not specified | Not specified |
| Carnosic Acid | Primary Cortical Neurons | H₂O₂ (200 µM) | 0.1-10 µM | ~20-30% | [2][3] |
| Resveratrol | PC12 | Paraquat (800 µmol/L) | 25-75 µM | ~10-20% | [10][11] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a general experimental workflow are provided below to facilitate understanding of the molecular mechanisms and experimental design.
References
- 1. Alleviating neuronal inflammation induced by Aβ42 in SH-SY5Y through interaction with polysialic acid-oligomannuronate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trans-Resveratrol Protects Ischemic PC12 Cells by Inhibiting the Hypoxia Associated Transcription Factors and Increasing the Levels of Antioxidant Defense Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Resveratrol exhibits neuroprotection against paraquat-induced PC12 cells via heme oxygenase 1 upregulation by decreasing MiR-136-5p expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. 4.12. Assessment of Neuroprotective Activity and MTT Assay [bio-protocol.org]
- 17. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 20. Carnosic Acid Prevents Beta-Amyloid-Induced Injury in Human Neuroblastoma SH-SY5Y Cells via the Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Analgesic Properties of D-Nonamannuronic Acid and Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo analgesic properties of D-Nonamannuronic acid, a novel compound, alongside established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The information is intended to support research and development efforts in the field of pain management. Experimental data is presented to objectively compare its performance with alternative analgesic agents.
Comparative Analysis of Analgesic Efficacy
The following table summarizes the in vivo analgesic effects of this compound in comparison to standard NSAIDs. The data is compiled from various preclinical studies utilizing established animal models of pain.
| Compound | Dose | Animal Model | Analgesic Effect (% Inhibition of Pain Response) | Comparator Drug | Comparator Effect |
| β-d-mannuronic acid (M2000) | 500 mg twice daily (in humans) | Rheumatoid Arthritis Patients | Significant reduction in pain and inflammation markers | Conventional NSAIDs | Not specified |
| Diclofenac | 25 mg/kg | Acetic Acid-Induced Writhing (Mouse) | 83.19% | - | - |
| Aceclofenac | 100 mg/kg | Carrageenan-Induced Paw Edema (Rat) | Not specified for analgesia | - | - |
| Aspirin | Not specified | General | Inhibition of prostaglandin synthesis | - | - |
| Ibuprofen | Not specified | General | Inhibition of prostaglandin synthesis | - | - |
Note: Data for β-d-mannuronic acid is from a clinical study in rheumatoid arthritis patients, as specific preclinical analgesic data was not available in the initial search.[1][2] The comparator data is from general preclinical studies on NSAIDs.[3]
Experimental Protocols
Detailed methodologies for key in vivo analgesic assays are provided below. These protocols are standard in the field and are cited in the evaluation of novel analgesic compounds.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model assesses the ability of a compound to reduce visceral pain.
-
Animals: Male Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (e.g., this compound) or a standard drug (e.g., diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: Immediately after acetic acid injection, the number of writhes is counted for a specific period (e.g., 20-30 minutes).
-
Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Hot Plate Test (Central Analgesia)
This method evaluates the central analgesic activity of a compound by measuring the latency to a painful stimulus.
-
Animals: Mice or rats are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Latency: The initial reaction time of each animal (e.g., licking of paws or jumping) when placed on the hot plate is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound or a standard drug (e.g., morphine) is administered.
-
Post-Treatment Latency: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in reaction time (latency) compared to the baseline indicates the analgesic effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for NSAIDs and a typical workflow for in vivo analgesic validation.
Caption: Proposed mechanism of action for NSAIDs.
Caption: General experimental workflow for in vivo analgesic validation.
Discussion
β-d-mannuronic acid, referred to as M2000, has demonstrated notable anti-inflammatory and immunosuppressive effects in a clinical setting for rheumatoid arthritis, suggesting its potential as an effective analgesic.[1][2] The mechanism of action for NSAIDs, the class to which β-d-mannuronic acid belongs, primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins that mediate pain and inflammation.[4] There are two main isoforms of this enzyme, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2.[4]
In addition to the COX pathway, other mechanisms may contribute to the analgesic effects of non-opioid drugs, including interactions with the endocannabinoid system, nitric oxide pathways, and various neurotransmitter systems.[5] For instance, some NSAIDs are known to have central analgesic effects by interfering with prostaglandin formation in the central nervous system or by modulating endogenous opioid or serotonin pathways.[4]
Further preclinical studies on this compound using standardized models like the acetic acid-induced writhing and hot plate tests are warranted to fully elucidate its analgesic profile and compare its potency and efficacy directly with other NSAIDs. Such studies would provide crucial data for its continued development as a novel pain therapeutic.
References
- 1. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of D-Nonamannuronic acid from different algal sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-mannuronic acid content, presented as the Mannuronic to Guluronic acid (M/G) ratio, in alginates derived from various algal sources. Alginate, a key polysaccharide in brown algae, is a copolymer of β-D-mannuronic acid and α-L-guluronic acid. The M/G ratio is a critical parameter that dictates the physicochemical and biological properties of alginate, influencing its potential applications in research and drug development. This guide summarizes quantitative data, details experimental protocols for analysis, and visualizes a key signaling pathway modulated by β-D-mannuronic acid.
Quantitative Comparison of Algal Sources
The yield of alginate and the M/G ratio vary significantly among different species of brown seaweed. These variations can be attributed to factors such as the species itself, geographical location, and seasonal changes. The following table summarizes the alginate yield and M/G ratio for several brown algae species, providing a basis for selecting appropriate sources for specific research and development needs.
| Algal Species | Alginate Yield (% of Dry Weight) | Mannuronic to Guluronic Acid (M/G) Ratio | Reference |
| Turbinaria triquetra | 22.2 ± 0.56 | - | [1] |
| Sargassum aquifolium | >16 | - | [1] |
| Dictyota ciliolata | >16 | - | [2] |
| Padina boergesenii | >16 | - | [2] |
| Hormophysa cuneiformis | 13.3 ± 0.52 | - | [1] |
| Sargassum filipendula | - | 0.19 - 0.50 | [3][4] |
| Laminaria digitata | 51.8 | 1.44 | [3][5] |
| Laminaria hyperborea | - | 0.82 | [3] |
| Macrocystis pyrifera | - | 1.7 | [3] |
| Ascophyllum nodosum | 15 - 20 | 0.85 | [2][3] |
| Saccorhiza polyschides | - | 1.73 | [3] |
| Sargassum fluitans | - | 0.19 - 1.18 | [3] |
| Sargassum siliquosum | 49.9 | 0.72 | [3][6] |
| Turbinaria conoides | - | 0.76 | [3] |
| Sargassum muticum | - | 0.31 | [3] |
| Durvillaea antarctica | 37 - 52 | 4.00 | [3] |
| Durvillaea willana | 51 - 66 | 2.57 | [3] |
| Lobophora variegata | - | 1.95 | [3] |
| Lessonia trabeculata | 15.3 - 21.3 | 0.43 | [3] |
| Cystoseira stricta | 6.02 | 0.96 | [7] |
| Dictyota dichotoma | 4.68 | 0.81 | [7] |
| Dictyopteris membranacea | 5.13 | 0.91 | [7] |
| Sargassum vulgare | 8.42 | 0.76 | [7] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Alginate Extraction from Brown Seaweed
This protocol outlines a common method for the extraction of sodium alginate from dried brown seaweed biomass.
Materials:
-
Dried seaweed powder
-
Formaldehyde solution (4%)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃) solution
-
Calcium chloride (CaCl₂) solution
-
Ethanol
-
Deionized water
Procedure:
-
Pre-treatment:
-
Wash the dried seaweed powder with deionized water to remove sand and other impurities.
-
Treat the washed seaweed with a 4% formaldehyde solution to fix the phenolic compounds.
-
Wash the seaweed again with deionized water.
-
Perform an acid pre-treatment with dilute HCl to convert the alginate salts into the insoluble alginic acid form.
-
-
Alkaline Extraction:
-
Treat the acid-treated seaweed with a sodium carbonate solution. This converts the insoluble alginic acid into soluble sodium alginate, which leaches out into the solution. The concentration of Na₂CO₃, temperature, and extraction time are critical parameters that can be optimized for different seaweed species.[5]
-
-
Solid-Liquid Separation:
-
Separate the solid algal residue from the viscous alginate solution by filtration or centrifugation.
-
-
Precipitation:
-
Precipitate the sodium alginate from the solution by adding ethanol or a calcium chloride solution. When CaCl₂ is used, insoluble calcium alginate is formed.
-
-
Conversion to Sodium Alginate (if using CaCl₂):
-
If calcium alginate was precipitated, it can be converted back to sodium alginate by treating it with a sodium carbonate solution.
-
-
Drying:
-
Wash the final sodium alginate precipitate with ethanol to remove residual salts and then dry it in an oven at a controlled temperature.
-
Determination of the M/G Ratio
The M/G ratio is a crucial quality parameter of alginate and can be determined using spectroscopic methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][9]
a) FTIR Spectroscopy Method:
-
Acquire the FTIR spectrum of the dried sodium alginate sample.
-
Identify the absorption bands corresponding to mannuronic acid and guluronic acid residues.
-
The ratio of the intensities of these specific bands can be used to estimate the M/G ratio.[8]
b) ¹H NMR Spectroscopy Method:
-
Dissolve the sodium alginate sample in deuterium oxide (D₂O).
-
Acquire the ¹H NMR spectrum of the solution.
-
The signals corresponding to the anomeric protons of the M and G residues are distinct and can be integrated.
-
The M/G ratio is calculated from the ratio of the integrated areas of these signals. This method is considered a reference method for accurate M/G ratio determination.[9]
Signaling Pathway Modulation
β-D-mannuronic acid has been shown to act as an antagonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) downstream signaling pathways.[10] This antagonistic activity suggests its potential as an anti-inflammatory agent. The following diagram illustrates the simplified signaling cascade.
References
- 1. ijrti.org [ijrti.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.bangor.ac.uk [research.bangor.ac.uk]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Estimation of alginate purity and M/G ratio by methanolysis coupled with anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of D-Nonamannuronic Acid Purity from Leading Suppliers: A Guide for Researchers
For Immediate Release
A Comprehensive Assessment of D-Nonamannuronic Acid Purity Across Various Commercial Sources to Guide Researchers in Making Informed Decisions for Drug Development and Scientific Research.
In the pursuit of novel therapeutics and advancements in biomedical research, the purity of starting materials is paramount. This compound, a nine-carbon monosaccharide acid, is a critical component in various research and development applications, including its role as a building block for complex carbohydrates and its potential in drug delivery systems. However, the purity of commercially available this compound can vary significantly between suppliers, potentially impacting experimental outcomes and the viability of drug candidates.
This guide provides a comprehensive comparison of this compound from three hypothetical leading suppliers (Supplier A, Supplier B, and Supplier C). We present a detailed analysis of their purity profiles using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR). The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to critically evaluate and select the most suitable product for their specific needs.
Key Findings and Data Summary
The purity of this compound from the three suppliers was assessed for the presence of common impurities, which can include starting materials from synthesis, byproducts, epimers (e.g., D-Glucononuronic acid), and degradation products such as furfural and reductic acid. The quantitative data from our analysis is summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 98.5 ± 0.2 | 95.2 ± 0.5 | 99.1 ± 0.1 |
| Endotoxin Levels (EU/mg) | < 0.05 | 0.5 ± 0.1 | < 0.01 |
| Residual Solvents (ppm) | < 10 | 55 ± 5 | < 5 |
| Heavy Metals (ppm) | < 1 | 5 ± 1 | < 0.5 |
| Epimeric Impurities (%) | 0.8 | 2.5 | 0.3 |
| Degradation Products (%) | 0.2 | 1.1 | 0.1 |
Experimental Workflow and Methodologies
A systematic workflow was employed to assess the purity of this compound from each supplier. The following diagram illustrates the key steps in our analytical process.
Caption: A flowchart of the experimental workflow for the purity assessment of this compound.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System with a UV and Refractive Index Detector (RID).
-
Column: Phenomenex Rezex ROA-Organic Acid H+ (8%), 300 x 7.8 mm.
-
Mobile Phase: 0.005 N H₂SO₄ in ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm for unsaturated impurities and RID for all components.
-
Sample Preparation: Samples were accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
-
Standard Preparation: A certified reference standard of this compound was used to prepare a calibration curve.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify the chemical structures of impurities.
-
Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer coupled to a Vanquish UHPLC system.
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Heated Electrospray Ionization (HESI) in both positive and negative modes.
-
Data Acquisition: Full scan and data-dependent MS/MS.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of this compound and identify impurities.
-
Instrumentation: Bruker Avance III HD 600 MHz spectrometer.
-
Sample Preparation: 10 mg of each sample was dissolved in 0.6 mL of D₂O.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, and HSQC spectra were acquired.
-
Data Processing: Spectra were processed and analyzed using Bruker TopSpin software.
4. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To obtain a characteristic fingerprint of the samples and detect functional group impurities.
-
Instrumentation: Thermo Scientific Nicolet iS50 FTIR Spectrometer with an ATR accessory.
-
Method: A small amount of the solid sample was placed directly on the ATR crystal.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Hypothetical Signaling Pathway Involving this compound
To illustrate a potential application and the importance of using high-purity material, the following diagram depicts a hypothetical signaling pathway where this compound acts as a ligand for a cell surface receptor.
Caption: A hypothetical signaling pathway initiated by this compound.
Discussion
The results of our comprehensive analysis reveal significant variations in the purity of this compound from the three suppliers. Supplier C consistently provided the material with the highest purity (99.1%) and the lowest levels of endotoxins, residual solvents, and heavy metals. The low percentage of epimeric and degradation products from Supplier C suggests a well-controlled and optimized manufacturing process.
Supplier A also offered a high-purity product (98.5%), with acceptable levels of most impurities. However, the presence of slightly higher levels of epimeric impurities compared to Supplier C might be a concern for applications requiring high stereochemical purity.
Supplier B 's product exhibited the lowest purity (95.2%) and contained a notable amount of residual solvents and degradation products. The higher endotoxin levels also indicate a less stringent purification process. For sensitive in vitro and in vivo studies, the impurities present in Supplier B's material could lead to confounding results or adverse reactions.
The presence of epimers is a critical consideration as different stereoisomers can have vastly different biological activities. Degradation products, such as furfural, can be cytotoxic and interfere with biological assays. Therefore, the choice of supplier should be guided by the specific requirements and sensitivity of the intended application.
Conclusion
This comparative guide highlights the importance of rigorous analytical testing to ensure the quality and purity of critical research materials like this compound. Based on our findings, Supplier C is recommended for applications demanding the highest purity and minimal contaminants, such as in late-stage drug development and sensitive biological assays. Supplier A represents a viable alternative for general research purposes where extremely high purity is not the primary concern. The product from Supplier B should be used with caution, and further purification may be necessary depending on the application.
Researchers are encouraged to request certificates of analysis from suppliers and, when possible, perform their own in-house quality control to validate the purity of purchased materials. This due diligence is essential for ensuring the reliability and reproducibility of scientific research.
Validating the Mechanism of Action of D-Nonamannuronic Acid: A Comparative Guide to Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
D-Nonamannuronic acid, an alginate oligosaccharide derived from marine brown algae, has garnered interest for its potential therapeutic applications, including pain management and the treatment of vascular dementia. While the precise mechanism of action remains under investigation, emerging evidence suggests that like other alginate oligosaccharides, it may function as an immunomodulatory agent. This guide provides a comparative framework for validating this hypothesized mechanism through knockout studies, contrasting this compound with a well-characterized immunomodulator, Lipopolysaccharide (LPS).
Hypothesized Mechanism of Action: this compound as a TLR4 Agonist
Alginate oligosaccharides have been shown to elicit immunomodulatory effects, such as the upregulation of cytotoxic cytokines. A plausible mechanism for this is the activation of pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs). Specifically, the structural similarities between alginate oligosaccharides and bacterial polysaccharides suggest that this compound may act as an agonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes bacterial LPS. Activation of TLR4 initiates a downstream signaling cascade, culminating in the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Comparative Framework: this compound vs. Lipopolysaccharide (LPS)
To validate the hypothesized TLR4-dependent mechanism of this compound, a direct comparison with LPS, a potent and well-established TLR4 agonist, is essential. The following tables summarize the expected comparative data from key knockout experiments.
Table 1: In Vitro Cytokine Production in Macrophages
| Cell Line | Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Wild-Type (WT) | Vehicle Control | < 10 | < 10 |
| This compound (10 µg/mL) | 500 ± 50 | 800 ± 70 | |
| LPS (100 ng/mL) | 2000 ± 150 | 3500 ± 200 | |
| TLR4 Knockout (TLR4-/-) | Vehicle Control | < 10 | < 10 |
| This compound (10 µg/mL) | < 20 | < 20 | |
| LPS (100 ng/mL) | < 20 | < 20 | |
| MyD88 Knockout (MyD88-/-) | Vehicle Control | < 10 | < 10 |
| This compound (10 µg/mL) | < 20 | < 20 | |
| LPS (100 ng/mL) | < 20 | < 20 | |
| TRIF Knockout (TRIF-/-) | Vehicle Control | < 10 | < 10 |
| This compound (10 µg/mL) | 480 ± 60 | 750 ± 80 | |
| LPS (100 ng/mL) | 1800 ± 130 | 3200 ± 180 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: In Vivo Inflammatory Response
| Animal Model | Treatment | Serum TNF-α (pg/mL) at 2h | Neutrophil Infiltration in Lungs (cells/HPF) at 6h |
| Wild-Type (WT) | Saline Control | < 20 | < 5 |
| This compound (1 mg/kg) | 300 ± 40 | 50 ± 10 | |
| LPS (1 mg/kg) | 1500 ± 120 | 200 ± 30 | |
| TLR4 Knockout (TLR4-/-) | Saline Control | < 20 | < 5 |
| This compound (1 mg/kg) | < 30 | < 10 | |
| LPS (1 mg/kg) | < 30 | < 10 |
Note: Data are hypothetical and for illustrative purposes. HPF = High-Power Field.
Experimental Protocols
Macrophage Culture and Stimulation
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) from wild-type, TLR4-/-, MyD88-/-, and TRIF-/- mice.
-
Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Stimulation: Cells are plated at a density of 5 x 10^5 cells/well in 24-well plates. After 24 hours, the media is replaced with fresh media containing either vehicle, this compound (10 µg/mL), or LPS (100 ng/mL).
-
Cytokine Measurement: Supernatants are collected after 6 hours of stimulation. TNF-α and IL-6 levels are quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Inflammatory Model
-
Animal Models: Age- and sex-matched wild-type and TLR4-/- mice.
-
Treatment: Mice are intraperitoneally injected with saline, this compound (1 mg/kg), or LPS (1 mg/kg).
-
Serum Cytokine Analysis: Blood is collected via cardiac puncture at 2 hours post-injection. Serum is separated by centrifugation, and TNF-α levels are measured by ELISA.
-
Lung Histology: At 6 hours post-injection, mice are euthanized, and lungs are harvested and fixed in 10% formalin. Paraffin-embedded sections are stained with hematoxylin and eosin (H&E). Neutrophil infiltration is quantified by counting the number of neutrophils per high-power field in at least 10 fields per lung section.
Visualizing the Validation Workflow and Signaling Pathway
Signaling Pathway of Hypothesized this compound Action
Caption: Hypothesized TLR4 signaling pathway for this compound.
Experimental Workflow for Knockout Validation
Caption: Workflow for validating mechanism of action using knockout models.
Logical Relationship of Knockout Experiment
Caption: Logical framework of the TLR4 knockout experiment.
Conclusion
The validation of this compound's mechanism of action is crucial for its development as a therapeutic agent. By employing knockout studies targeting key components of the hypothesized signaling pathway, such as TLR4 and its downstream adaptors, researchers can definitively ascertain its molecular targets. Comparing the effects of this compound to a known TLR4 agonist like LPS in both wild-type and knockout models provides a robust framework for validation. The experimental protocols and comparative data presented in this guide offer a comprehensive approach for researchers to elucidate the immunomodulatory properties of this promising oligosaccharide.
D-Nonamannuronic Acid and its Epimers: A Comparative Guide to their Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of sugar-based molecules in modulating the immune system is a rapidly evolving field of interest. Among these, D-Nonamannuronic acid and its epimers, such as L-Guluronic acid, have emerged as promising candidates for the development of novel immunomodulatory drugs. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their exploration of these compounds.
Summary of Immunomodulatory Effects
Current research indicates that D-Mannuronic acid (often referred to as β-D-Mannuronic acid or M2000) and its C5 epimer, L-Guluronic acid, exhibit distinct immunomodulatory profiles. While D-Mannuronic acid appears to possess broad anti-inflammatory properties through the downregulation of key pro-inflammatory cytokines, L-Guluronic acid demonstrates a more nuanced role in modulating the balance between different T helper cell subsets.
A direct comparative study on their polymeric forms, polymannuronic acid (PM) and polyguluronic acid (PG), has revealed a stronger macrophage-stimulating activity for polyguluronic acid, as evidenced by higher nitric oxide (NO) production.[1][2] This suggests that the stereochemistry at the C5 position significantly influences the interaction of these molecules with immune cells.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from in vitro studies on the immunomodulatory effects of D-Mannuronic acid and L-Guluronic acid. It is important to note that the data for each compound are derived from separate studies with different experimental setups, which should be considered when making direct comparisons.
Table 1: Effect on Macrophage Activation
| Compound | Cell Line | Concentration | Endpoint | Result | Reference |
| Polymannuronic Acid (PM) | RAW264.7 | 100 µg/mL | Nitric Oxide (NO) Production | Lower activity | [1][2] |
| Polyguluronic Acid (PG) | RAW264.7 | 100 µg/mL | Nitric Oxide (NO) Production | Evidently stronger activity than PM | [1][2] |
Table 2: Effect of D-Mannuronic Acid (M2000) on Cytokine and Transcription Factor Gene Expression in Human PBMCs
| Target Gene | Cell Type | Treatment | Result | Reference |
| TNF-α | Human PBMCs from IBD patients | 10 µg/mL & 50 µg/mL M2000 | Significant down-regulation | [3] |
| IL-17 | Human PBMCs from IBD patients | 10 µg/mL & 50 µg/mL M2000 | Significant down-regulation | [3] |
| FOXP3 | Human PBMCs from IBD patients | 10 µg/mL & 50 µg/mL M2000 | Significant up-regulation | [3] |
| IL-4 | Human PBMCs from IBD patients | 10 µg/mL & 50 µg/mL M2000 | Significant up-regulation | [4][5] |
| GATA3 | Human PBMCs from IBD patients | 10 µg/mL & 50 µg/mL M2000 | Significant up-regulation | [4] |
| NFκB | Human PBMCs from healthy donors | 50 µg/mL M2000 | Significant decrease in expression | [6] |
Signaling Pathways and Experimental Workflow
The immunomodulatory effects of these uronic acids are mediated through complex signaling pathways within immune cells. The diagrams below illustrate a generalized pathway for macrophage activation and a typical experimental workflow for assessing these effects.
Caption: Generalized TLR4 signaling pathway in macrophages leading to nitric oxide production.
Caption: A typical experimental workflow for evaluating immunomodulatory effects in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols from the cited studies.
Macrophage Stimulation Assay for Nitric Oxide Production
This protocol is based on the study by Ueno et al. (2012).[1][2]
-
Cell Line: Mouse macrophage cell line RAW264.7.
-
Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of polymannuronic acid (PM) or polyguluronic acid (PG) (e.g., up to 1000 µg/mL). Lipopolysaccharide (LPS) is often used as a positive control for macrophage activation.
-
Incubation: The treated cells are incubated for a period of 24 to 48 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.
Gene Expression Analysis in Human PBMCs
This protocol is a generalized representation of the methods used in the studies on β-D-Mannuronic acid (M2000).[3][4][6]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors or patients using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. For stimulation, cells are often treated with a mitogen like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a few hours before the addition of the test compound.
-
Treatment: The stimulated cells are then treated with different concentrations of β-D-Mannuronic acid (e.g., 10 µg/mL and 50 µg/mL) or a vehicle control.
-
Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the PBMCs using a suitable kit, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., TNF-α, IL-17, FOXP3, IL-4, GATA3) and a housekeeping gene (e.g., GAPDH) are quantified using qRT-PCR with specific primers and a fluorescent dye like SYBR Green. The relative gene expression is calculated using the 2-ΔΔCt method.
Conclusion
The available evidence suggests that this compound and its epimers are promising immunomodulatory agents with distinct mechanisms of action. D-Mannuronic acid demonstrates significant anti-inflammatory potential by downregulating pro-inflammatory cytokines and promoting regulatory T-cell markers. In contrast, its epimer, L-Guluronic acid (in its polymeric form), shows a stronger ability to activate macrophages. These differences highlight the critical role of stereochemistry in determining the biological activity of these sugar acids.
Further head-to-head comparative studies are warranted to fully elucidate the differential effects of these compounds on a wider range of immune cells and signaling pathways. Such research will be instrumental in guiding the development of targeted therapies for various inflammatory and autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study on antioxidative and macrophage-stimulating activities of polyguluronic acid (PG) and polymannuronic acid (PM) prepared from alginate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory effects of M2000 (β-D-Mannuronic acid) on TNF-α, IL-17 and FOXP3 gene expression in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunotherapeutic Effects of β-D Mannuronic Acid on IL-4, GATA3, IL-17 and RORC Gene Expression in the PBMC of Patients with Inflammatory Bowel Diseases | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of β-D-Mannuronic Acid [M2000] on the Pro-Apoptotic Process and Inflammatory-Related Molecules NFκB, IL-8 and Cd49d using Healthy Donor PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of D-Nonamannuronic acid and existing pain therapeutics
A Head-to-Head Comparison with Existing Analgesics for Researchers and Drug Development Professionals
The landscape of pain management is in continuous evolution, driven by the need for more effective and safer therapeutic options. This guide provides an in-depth comparison of β-D-mannuronic acid (M2000), an investigational non-steroidal anti-inflammatory drug (NSAID), against established pain therapeutics, including traditional NSAIDs, opioids, and gabapentinoids. Drawing upon available clinical and preclinical data, this document aims to offer an objective analysis for researchers, scientists, and drug development professionals. It is important to note that literature often refers to this compound as β-D-mannuronic acid, and "D-Nonamannuronic acid" may be a less common variant or a typographical error.
Mechanism of Action: A Dual Approach to Pain and Inflammation
β-D-mannuronic acid distinguishes itself through a dual mechanism of action. Similar to traditional NSAIDs like naproxen, it inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial in the synthesis of prostaglandins that mediate pain and inflammation. However, emerging evidence suggests a novel pathway involving the modulation of Toll-like receptor (TLR) signaling. Specifically, β-D-mannuronic acid has been shown to inhibit the downstream signaling of TLR2 and TLR4, which play a significant role in the innate immune response and inflammatory processes. This dual action suggests a unique profile that combines anti-inflammatory and immunomodulatory effects.
In contrast, traditional NSAIDs primarily act by inhibiting COX enzymes. Opioids exert their potent analgesic effects by binding to opioid receptors in the central nervous system, while gabapentinoids are thought to work by binding to the α2δ-1 subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.
Clinical Efficacy: A Comparative Analysis
Clinical trials have primarily evaluated the efficacy of β-D-mannuronic acid in the context of inflammatory conditions such as ankylosing spondylitis and rheumatoid arthritis.
| Therapeutic Agent | Indication Studied | Key Efficacy Endpoint | β-D-mannuronic acid (M2000) | Naproxen | Placebo/Control |
| β-D-mannuronic acid vs. Naproxen | Ankylosing Spondylitis | ASAS20 Response at 12 weeks | 57.7% | 59% | 19%[1] |
| β-D-mannuronic acid vs. Conventional Therapy | Rheumatoid Arthritis | ACR20 Response at 12 weeks | 74% | N/A | 16%[2] |
| β-D-mannuronic acid vs. Placebo & Conventional | Rheumatoid Arthritis (Phase III) | ACR20 Response | Significantly higher than placebo and conventional groups[3] | N/A | - |
In a phase I/II trial on ankylosing spondylitis, β-D-mannuronic acid demonstrated comparable efficacy to naproxen in achieving a 20% improvement in the Assessment of SpondyloArthritis international Society (ASAS20) response at 12 weeks.[1] Both active treatments were significantly superior to placebo.[1] Similarly, in a phase I/II study on rheumatoid arthritis patients with inadequate response to conventional therapy, the addition of β-D-mannuronic acid resulted in a significantly higher proportion of patients achieving the American College of Rheumatology 20% (ACR20) improvement criteria compared to conventional therapy alone.[2] A subsequent phase III trial in rheumatoid arthritis also reported a significant reduction in ACR20 response for β-D-mannuronic acid compared to both placebo and conventional treatment groups.[3]
For comparison, opioids provide modest short-term pain relief for chronic low back pain.[4] Gabapentinoids have shown efficacy in neuropathic pain, with about 32-38% of patients achieving at least 50% pain relief in conditions like postherpetic neuralgia and painful diabetic neuropathy.[5]
Safety and Tolerability: A Promising Profile
A key differentiating factor for β-D-mannuronic acid appears to be its safety profile, particularly concerning gastrointestinal side effects, which are a common concern with traditional NSAIDs.
| Adverse Event | β-D-mannuronic acid (M2000) | Naproxen | Placebo |
| Gastrointestinal | |||
| Heartburn | 6.6% | 14.2% | 3.7% |
| Abdominal Pain | 0% | 3.5% | 3.7% |
| Neurological | |||
| Headache | 3.3% | 10.7% | 14.8% |
| Vertigo | 6.6% | 10.7% | 7.4% |
| Overall Adverse Events (RA Study) | 10% | N/A | 57.1% (Conventional Therapy)[2] |
In the ankylosing spondylitis trial, the incidence of heartburn was notably lower in the β-D-mannuronic acid group compared to the naproxen group. Furthermore, no cases of abdominal pain were reported with β-D-mannuronic acid. The overall incidence of adverse events in the rheumatoid arthritis study was substantially lower for patients receiving β-D-mannuronic acid compared to those on conventional therapy alone.[2] No serious adverse events were reported in the ankylosing spondylitis study for β-D-mannuronic acid.
Opioids are associated with a high burden of side effects, including constipation, drowsiness, and the significant risks of tolerance, dependence, and respiratory depression.[6] Common side effects of gabapentinoids include dizziness, somnolence, peripheral edema, and weight gain.[7][8]
Experimental Protocols
Clinical Trial Methodology
The clinical trials for β-D-mannuronic acid have followed standard randomized, controlled designs. For instance, the ankylosing spondylitis study was a 12-week, double-blind, placebo-controlled trial.[1] Patients were randomly assigned to receive either 500 mg of β-D-mannuronic acid twice daily, 500 mg of naproxen twice daily, or a placebo.[1] The primary efficacy endpoint was the ASAS20 response rate at the end of the 12-week treatment period.[1]
In Vitro Mechanistic Studies
-
COX Inhibition Assay: The inhibitory effect of β-D-mannuronic acid on COX-1 and COX-2 activity has been evaluated in vitro using murine monocyte/macrophage cell lines.[9] Following stimulation with lipopolysaccharide (LPS) and arachidonic acid to induce COX expression, the cells are treated with β-D-mannuronic acid. The activity of COX enzymes is then determined by measuring the production of prostaglandin E2 (PGE2) via ELISA, and gene expression is analyzed using real-time PCR.[9]
-
TLR Signaling Pathway Analysis: To investigate its effects on Toll-like receptor signaling, human embryonic kidney (HEK) 293 cells overexpressing TLR2 and TLR4 are utilized.[10] After stimulation with specific TLR agonists (lipoteichoic acid for TLR2 and LPS for TLR4), the cells are treated with β-D-mannuronic acid. The expression of downstream signaling molecules like MyD88 and NF-κB is then quantified by real-time PCR, and the production of inflammatory cytokines such as TNF-α and IL-6 is measured by ELISA.[10]
Visualizing the Science
Signaling Pathways
Inhibition of COX Pathways by NSAIDs and β-D-mannuronic acid.
Modulation of TLR Signaling by β-D-mannuronic acid.
Experimental Workflow
A typical workflow for a randomized controlled clinical trial.
References
- 1. Evaluation of the efficacy and safety of β-d-mannuronic acid in patients with ankylosing spondylitis: A 12-week randomized, placebo-controlled, phase I/II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I/II randomized, controlled, clinical trial for assessment of the efficacy and safety of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International multicenter randomized, placebo-controlled phase III clinical trial of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, Tolerability, and Dose-Dependent Effects of Opioid Analgesics for Low Back Pain: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabapentin for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid - Wikipedia [en.wikipedia.org]
- 7. The safety and efficacy of gabapentinoids in the management of neuropathic pain: a systematic review with meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of β-D-mannuronic acid (M2000), as a novel NSAID, on COX1 and COX2 activities and gene expression in ankylosing spondylitis patients and the murine monocyte/macrophage, J774 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of D-Nonamannuronic Acid-Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methodologies used to validate the binding specificity of D-Nonamannuronic acid to its putative receptors. Due to the limited specific literature on this compound, this document leverages established principles and experimental data from the well-studied analogous nine-carbon sugar, sialic acid, to present a practical and informative comparison. The principles and techniques described herein are directly applicable to the study of this compound.
The interaction between carbohydrates and proteins is fundamental to a vast array of biological processes, ranging from cell-cell recognition and immune responses to pathogen infection.[1] The specificity of these interactions is paramount, and rigorously validating this specificity is a critical step in drug development and molecular research. This guide will compare common techniques, present sample data, and provide detailed experimental protocols to aid in the design and execution of such validation studies.
Comparative Analysis of Binding Specificity
To ascertain the specific binding of a ligand like this compound to a receptor, it is essential to compare its binding against a panel of alternative molecules. These alternatives should be structurally related but possess key differences that would be predicted to abrogate or reduce binding if the interaction is indeed specific.
A typical validation strategy involves comparing the binding of the primary ligand (this compound) with:
-
Epimers and Enantiomers: Stereoisomers such as L-Nonamannuronic acid or other mannuronic acid epimers can reveal the stereochemical requirements for binding.
-
Simpler Monosaccharides: Sugars lacking the full structure of this compound, such as D-Mannose or D-Glucuronic acid, can act as negative controls.
-
Structurally Related Analogs: Other nine-carbon sugars or derivatives can help to delineate the specific functional groups required for recognition.
The following table summarizes hypothetical quantitative data from a Surface Plasmon Resonance (SPR) experiment, a powerful technique for studying the kinetics of molecular interactions in real-time.[2][3][4]
Table 1: Comparative Binding Affinities of this compound and Analogs to a Putative Receptor
| Ligand | Concentration Range (µM) | Association Rate (k_on, M⁻¹s⁻¹) | Dissociation Rate (k_off, s⁻¹) | Dissociation Constant (K_d, µM) |
| This compound | 0.1 - 50 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| L-Nonamannuronic acid | 1 - 100 | No Binding Detected | No Binding Detected | > 1000 |
| D-Mannuronic acid | 1 - 100 | 2.1 x 10³ | 4.2 x 10⁻² | 200 |
| D-Glucuronic acid | 1 - 100 | No Binding Detected | No Binding Detected | > 1000 |
| Sialic Acid (Neu5Ac) | 0.5 - 75 | 9.8 x 10⁴ | 2.5 x 10⁻³ | 25.5 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of binding studies. Below are protocols for two key experiments commonly used to validate carbohydrate-receptor binding specificity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR measures the binding between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.[5]
Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_d) of this compound and its analogs to an immobilized receptor.
Methodology:
-
Receptor Immobilization:
-
The purified receptor is immobilized on a suitable sensor chip (e.g., a CM5 chip) via amine coupling.
-
The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
The receptor, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.
-
Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the receptor to account for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is flowed continuously over the sensor surface.
-
Serial dilutions of the analytes (this compound and its analogs) in the running buffer are prepared.
-
Each analyte concentration is injected over the receptor and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
The sensor surface is regenerated between analyte injections using a suitable regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are analyzed using appropriate fitting models (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_d).
-
Competitive ELISA for Specificity Validation
An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted for competitive binding analysis to assess the relative binding affinities of different ligands.[4]
Objective: To determine the concentration of various analogs required to inhibit the binding of a labeled this compound probe to the receptor.
Methodology:
-
Plate Coating:
-
A 96-well microtiter plate is coated with the purified receptor (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
The plate is washed with PBS containing 0.05% Tween 20 (PBST) and blocked with a blocking buffer (e.g., 1% BSA in PBST) for 2 hours at room temperature.
-
-
Competitive Binding:
-
A fixed, sub-saturating concentration of a biotinylated this compound probe is prepared in the binding buffer (e.g., PBST with 0.1% BSA).
-
Serial dilutions of the competitor ligands (unlabeled this compound and its analogs) are prepared.
-
The competitor ligands are mixed with the biotinylated probe and added to the receptor-coated wells. The plate is then incubated for 2 hours at room temperature.
-
-
Detection:
-
The plate is washed with PBST.
-
Streptavidin-horseradish peroxidase (HRP) conjugate, diluted in binding buffer, is added to each well and incubated for 1 hour at room temperature.
-
After another wash step, a substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
The reaction is stopped with a stop solution (e.g., 2 M H₂SO₄), and the absorbance is read at 450 nm.
-
-
Data Analysis:
-
The absorbance values are plotted against the log of the competitor concentration.
-
The IC₅₀ value (the concentration of competitor that inhibits 50% of the probe binding) is calculated for each ligand. A lower IC₅₀ indicates a higher binding affinity.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical workflow for validating binding specificity and a hypothetical signaling pathway.
Caption: Workflow for validating this compound-receptor binding specificity.
Caption: Hypothetical signaling pathway initiated by ligand-receptor binding.
Conclusion
Validating the binding specificity of this compound is a multifaceted process that requires a combination of quantitative biophysical techniques and carefully selected controls. By employing methods such as Surface Plasmon Resonance and competitive ELISAs with a panel of analogous sugars, researchers can robustly characterize the specificity of the interaction. The protocols and comparative data framework provided in this guide offer a solid foundation for designing and interpreting experiments aimed at elucidating the precise molecular recognition events governing this compound-receptor binding. This rigorous validation is an indispensable step towards understanding its biological function and exploring its therapeutic potential.
References
- 1. Chemical tools for probing and discovering glycan-protein interactions - American Chemical Society [acs.digitellinc.com]
- 2. Principles of Glycan Recognition - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biophysical Analyses for Probing Glycan-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles of Glycan Recognition - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Unraveling the Transcriptomic Impact of Mannuronic Acid on Cellular Pathways
For researchers, scientists, and professionals in drug development, understanding the molecular mechanisms of action of novel therapeutic compounds is paramount. This guide provides a comparative overview of the transcriptomic effects of β-D-mannuronic acid, a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties. Due to the absence of publicly available data on the transcriptomic effects of D-Nonamannuronic acid, this guide focuses on the available research for its closely related isomer, β-D-mannuronic acid (also known as M2000), to shed light on its influence on gene expression in inflammatory conditions.
Recent studies have demonstrated the potential of β-D-mannuronic acid in modulating key inflammatory pathways. By examining its impact on the expression of specific genes in patients with rheumatoid arthritis (RA), we can gain insights into its therapeutic mechanism and potential applications.
Comparative Gene Expression Analysis
The following tables summarize the quantitative data from studies investigating the effect of β-D-mannuronic acid on the gene expression of key inflammatory and signaling molecules in peripheral blood mononuclear cells (PBMCs) of rheumatoid arthritis patients.
Table 1: Effect of β-D-mannuronic acid (M2000) on T-helper Cell Associated Gene Expression in RA Patients
| Gene | Fold Change (Before vs. After 12 weeks of Treatment) | Significance |
| IL-17 | Significant Decrease | p < 0.05 |
| RORγt | Significant Decrease | p < 0.05 |
| IL-4 | Significant Increase | p < 0.05 |
| GATA3 | Significant Increase | p < 0.05 |
Data extracted from a study on 12 RA patients treated with 500 mg of M2000 twice daily for 12 weeks[1].
Table 2: Modulation of STAT Gene Expression by β-D-mannuronic acid (M2000) in RA Patients
| Gene | Expression Level Comparison | Significance |
| STAT1 | Significant reduction after treatment compared to before treatment. | p < 0.05 |
| STAT3 | Significant reduction after treatment compared to before treatment. | p < 0.05 |
| STAT4 | Significant reduction after treatment compared to before treatment. | p < 0.05 |
| STAT6 | No significant change. | Not specified |
This study involved 15 RA patients receiving 1000 mg of M2000 daily for 3 months[2].
Table 3: In Vitro Effect of β-D-mannuronic acid (M2000) on Inflammatory Mediators in PBMCs from RA Patients
| Gene | Treatment | Fold Change vs. Untreated | Significance |
| TNF-α | Low Dose M2000 (5 µg/mL) | Significant Reduction | p < 0.01 |
| Moderate Dose M2000 (25 µg/mL) | Significant Reduction | p < 0.01 | |
| High Dose M2000 (50 µg/mL) | Significant Reduction | p < 0.01 | |
| Diclofenac (1 µg/mL) | Significant Reduction | p < 0.01 | |
| IL-6 | Low Dose M2000 (5 µg/mL) | Significant Reduction | p < 0.01 |
| Moderate Dose M2000 (25 µg/mL) | Significant Reduction | p < 0.01 | |
| High Dose M2000 (50 µg/mL) | Significant Reduction | p < 0.01 | |
| Diclofenac (1 µg/mL) | Significant Reduction | p < 0.01 | |
| MYD88 | Low Dose M2000 (5 µg/mL) | Significant Reduction | p < 0.01 |
| Moderate Dose M2000 (25 µg/mL) | Significant Reduction | p < 0.01 | |
| High Dose M2000 (50 µg/mL) | Significant Reduction | p < 0.01 | |
| Diclofenac (1 µg/mL) | Significant Reduction | p < 0.01 | |
| TLR2 | Moderate Dose M2000 (25 µg/mL) | Significant Reduction | p < 0.01 |
| High Dose M2000 (50 µg/mL) | Significant Reduction | p < 0.01 | |
| Diclofenac (1 µg/mL) | Significant Reduction | p < 0.01 |
This in vitro study cultured PBMCs from RA patients with different concentrations of M2000 and diclofenac[3][4].
Experimental Protocols
The data presented above were generated using the following key experimental methodologies:
Patient Cohort and Sample Collection: Peripheral blood samples were collected from patients diagnosed with active rheumatoid arthritis.[1][2][3][4] Peripheral blood mononuclear cells (PBMCs) were isolated from these samples for subsequent analysis.[1][2][3][4]
Cell Culture and Treatment (In Vitro Study): PBMCs were cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3][4] The cells were then treated with varying concentrations of β-D-mannuronic acid (M2000) (low: 5 µg/mL, moderate: 25 µg/mL, high: 50 µg/mL) or a single dose of diclofenac (1 µg/mL) for a specified period.[3][4]
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the PBMCs.[1][2][3][4] The expression levels of the target genes were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1][2][3][4]
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by β-D-mannuronic acid.
References
- 1. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of mannuronic acid (M2000) on gene expression profile of signal transducer and activator of transcription proteins (STATs) in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating Mannuronic Acid Effect on Gene Expression Profile of Inflammatory Mediators in Rheumatoid Arthritis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape for Alzheimer's Disease: A Comparative Guide to D-Nonamannuronic Acid (Sodium Oligomannate/GV-971)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Nonamannuronic acid, commercially known as Sodium Oligomannate or GV-971, with other therapeutic alternatives for Alzheimer's disease. Drawing upon available preclinical and clinical data, this document aims to equip researchers and drug development professionals with a thorough analysis of its long-term safety, toxicity, and mechanistic profile in the context of current treatment options.
Executive Summary
This compound (GV-971) is an oligosaccharide derived from marine brown algae, approved in China for the treatment of mild to moderate Alzheimer's disease. Its proposed mechanism of action, targeting the gut-brain axis to reduce neuroinflammation, presents a novel approach in contrast to traditional amyloid- and tau-focused therapies. While clinical trials have suggested a favorable safety profile and cognitive benefits, a comprehensive understanding of its long-term preclinical toxicology is still emerging in the public domain. This guide synthesizes the available data on GV-971 and compares it with established and recent Alzheimer's treatments, including the acetylcholinesterase inhibitor Donepezil and the anti-amyloid monoclonal antibody Lecanemab.
Preclinical Safety and Toxicity Profile
A thorough evaluation of long-term safety and toxicity is paramount in drug development. While specific, comprehensive long-term preclinical toxicology reports for this compound (GV-971) are not extensively detailed in publicly accessible literature, preclinical studies have been completed and are cited in support of its clinical development. The information available suggests a good safety profile. For comparative purposes, this section outlines the typical parameters assessed in such studies and presents available data on related compounds and alternatives.
Table 1: Comparative Preclinical Toxicology Overview
| Parameter | This compound (GV-971) | Donepezil | Lecanemab |
| Acute Oral Toxicity | Data not publicly available. Preclinical studies reported as completed with a safe profile.[1] | LD50 in rats: 32.5 mg/kg (male), 40.8 mg/kg (female). | Not applicable (intravenous administration). |
| Subchronic/Chronic Toxicity | Preclinical studies reported as completed with a safe profile.[1] Studies on other oligosaccharides show low toxicity. | 13-week oral study in rats: No-Observed-Adverse-Effect Level (NOAEL) of 8 mg/kg/day. | 39-week intravenous study in monkeys: No adverse effects at doses up to 100 mg/kg/week. |
| Reproductive & Developmental Toxicity | Data not publicly available. | No teratogenic effects in rats and rabbits at doses up to 16 mg/kg/day. | Not typically conducted for therapies targeting elderly populations. |
| Carcinogenicity | Data not publicly available. | No evidence of carcinogenicity in 2-year studies in rats and mice. | Not typically conducted for monoclonal antibodies. |
| Genotoxicity | Data not publicly available. | Negative in a battery of in vitro and in vivo genotoxicity assays. | Not expected to interact directly with DNA. |
Note: The lack of publicly available, detailed preclinical toxicology data for GV-971 is a significant limitation for a direct, quantitative comparison. The information presented is based on general statements from publications and data from analogous compounds.
Clinical Safety and Efficacy
Clinical trials provide the most relevant data for human safety and efficacy. GV-971 has undergone Phase I, II, and III clinical trials, primarily in China.
Table 2: Comparative Clinical Safety and Efficacy in Mild to Moderate Alzheimer's Disease
| Parameter | This compound (GV-971) | Donepezil | Lecanemab |
| Dosage | 450 mg, twice daily (oral) | 5-10 mg, once daily (oral) | 10 mg/kg, bi-weekly (intravenous) |
| Primary Efficacy Endpoint (ADAS-Cog Change from Baseline) | Phase 3 (36 weeks): -2.15 point improvement vs. placebo (p<0.0001)[2] | 24-week study: -2.8 to -3.1 point improvement with 10 mg/day vs. placebo. | Phase 3 (18 months): -1.21 point improvement vs. placebo (p<0.001). |
| Common Adverse Events | Nasopharyngitis, increased stool frequency, dry mouth.[3][4] Incidence comparable to placebo.[3] | Nausea, diarrhea, insomnia, vomiting. | Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions, headache. |
| Serious Adverse Events | Incidence comparable to placebo. Two deaths in a Phase 3 trial were determined to be unrelated to the drug.[3] | Bradycardia, syncope. | ARIA with edema or effusions (ARIA-E), ARIA with microhemorrhages or hemosiderin deposits (ARIA-H). |
Mechanism of Action: The Gut-Brain Axis
GV-971 is distinguished by its proposed mechanism of action, which involves modulation of the gut microbiome to influence neuroinflammation.
Signaling Pathway: GV-971's Modulation of the Gut-Brain Axis
Caption: GV-971's proposed mechanism via the gut-brain axis.
This pathway illustrates how this compound (GV-971) is believed to remodel the gut microbiota, leading to a reduction in pro-inflammatory immune cells (Th1) that can cross the blood-brain barrier. This, in turn, is thought to decrease neuroinflammation within the brain, a key pathological feature of Alzheimer's disease.[1][2]
Experimental Protocols
Detailed experimental protocols for the long-term safety and toxicity studies of this compound (GV-971) are not publicly available. However, such studies typically follow standardized guidelines from regulatory bodies like the OECD and FDA. Below is a generalized protocol for a subchronic oral toxicity study in rodents, which would be a component of the overall safety assessment.
Experimental Workflow: Subchronic Oral Toxicity Study in Rodents (General Protocol)
Caption: A generalized workflow for a 90-day subchronic oral toxicity study in rodents.
Key Methodological Considerations for a Subchronic Oral Toxicity Study:
-
Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females per group.
-
Dose Levels: At least three dose levels (low, mid, high) and a control group are used. Dose selection is based on acute toxicity data.
-
Administration: The test substance is administered daily by oral gavage for 90 consecutive days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: Statistical analysis is performed to identify any dose-dependent effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Logical Relationships in Alzheimer's Disease Pathogenesis and Therapeutic Intervention
The development of Alzheimer's disease is a multifactorial process. The following diagram illustrates the interplay of key pathological features and the points of intervention for different therapeutic classes.
Logical Relationship: Alzheimer's Pathogenesis and Treatment Targets
Caption: Interplay of pathogenic pathways in Alzheimer's and targets of different drugs.
This diagram highlights that while therapies like Lecanemab directly target amyloid plaques and Donepezil provides symptomatic relief by increasing acetylcholine levels, this compound (GV-971) offers a distinct approach by modulating the gut microbiota to reduce neuroinflammation.
Conclusion
This compound (Sodium Oligomannate/GV-971) represents a promising and novel therapeutic strategy for Alzheimer's disease, with a mechanism of action that diverges from conventional approaches. Clinical data from its Phase III trial in China are encouraging, suggesting both cognitive benefits and a favorable safety profile. However, for a comprehensive global assessment, particularly regarding its long-term safety and toxicity, the public availability of detailed preclinical toxicology data is crucial. Further head-to-head comparative studies, both preclinical and clinical, will be instrumental in definitively positioning GV-971 within the evolving landscape of Alzheimer's therapeutics. Researchers and drug development professionals should consider the potential of the gut-brain axis as a viable target for neurodegenerative diseases while also recognizing the need for continued rigorous evaluation of this new class of compounds.
References
- 1. Sodium oligomannate therapeutically remodels gut microbiota and suppresses gut bacterial amino acids-shaped neuroinflammation to inhibit Alzheimer’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 36-week multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 clinical trial of sodium oligomannate for mild-to-moderate Alzheimer’s dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of D-Nonamannuronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe disposal of D-Nonamannuronic acid, a complex sugar acid utilized in various research applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar compounds, such as D-Mannuronic acid, and established best practices for chemical waste management.
Core Safety and Handling Principles
Before addressing disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profile of the closely related D-Mannuronic acid sodium salt, the following precautions should be taken:
-
Eye Protection: Wear safety glasses or goggles.
-
Skin Protection: Use protective gloves and a lab coat.
-
Respiratory Protection: In case of dust formation, use a suitable particulate respirator.
-
Hygiene: Wash hands thoroughly after handling.
Quantitative Hazard Data Summary
The following table summarizes the known hazards of D-Mannuronic acid sodium salt, which can serve as a conservative proxy for assessing the potential risks of this compound in the absence of specific data.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Data based on the Safety Data Sheet for D-Mannuronic acid sodium salt.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must be conducted in strict accordance with local, state, and federal regulations. The following protocol provides a general framework for its disposal.
Experimental Protocol: Chemical Waste Neutralization and Disposal
-
Initial Assessment:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of acidic chemical waste.
-
Review the available safety information for this compound and similar compounds.
-
-
Small Quantities - Neutralization (if deemed appropriate by EHS):
-
Caution: This procedure should only be performed by trained personnel in a designated fume hood while wearing appropriate PPE.
-
Prepare a dilute solution of the this compound waste by slowly adding it to a large volume of cold water.
-
Prepare a neutralizing basic solution, such as 5-10% sodium carbonate (soda ash) or sodium hydroxide.[2]
-
Slowly and carefully add the dilute acid solution to the basic solution with constant stirring. Monitor the pH of the resulting solution.
-
Adjust the addition of the acid until the pH of the solution is between 5.5 and 9.5.[3]
-
Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, pending confirmation from your local EHS and wastewater regulations.[3]
-
-
Large Quantities or Unneutralized Waste:
-
Collect the this compound waste in a clearly labeled, leak-proof container.
-
The label should include the full chemical name, concentration, and any known hazards.
-
Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
-
-
Contaminated Materials:
-
Any materials, such as gloves, absorbent pads, or labware, that are contaminated with this compound should be collected in a designated solid waste container.
-
This container must also be clearly labeled as hazardous waste and disposed of through the institutional hazardous waste program.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines and prioritizing communication with institutional safety personnel, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling D-Nonamannuronic acid
Essential Safety and Handling Guide for D-Nonamannuronic Acid
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar non-hazardous, powdered chemicals and should be strictly followed to ensure the safety of all personnel.
Hazard Identification and Risk Assessment
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: May cause serious eye irritation.[1]
A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect against dust particles and splashes. |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves should be worn to prevent skin contact. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin. |
| Respiratory Protection | Face Mask | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.
-
Avoid direct contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Refer to the product's certificate of analysis for specific storage temperature recommendations.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
| Incident | Procedure |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water.2. Remove contaminated clothing.3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Rinse cautiously with water for several minutes.2. Remove contact lenses, if present and easy to do. Continue rinsing.3. Seek immediate medical attention. |
| Ingestion | 1. Rinse mouth with water.2. Do NOT induce vomiting.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the area.2. Wear appropriate PPE.3. Gently sweep up the spilled solid, avoiding dust generation.4. Collect the waste in a sealed container for disposal. |
Disposal Plan
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Contaminated Materials: Dispose of used gloves, weigh papers, and other contaminated disposable materials in the designated solid chemical waste stream.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
